2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEELFJDEGWFUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420818 | |
| Record name | 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123532-22-9 | |
| Record name | 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-pyrazol-5-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)phenol
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(1-methyl-1H-pyrazol-5-yl)phenol, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core synthetic strategies, underlying mechanistic principles, and practical experimental protocols. Emphasis is placed on the widely employed Suzuki-Miyaura and Chan-Lam cross-coupling reactions, providing a rationale for procedural choices and highlighting key experimental considerations. This document aims to serve as a practical resource for the efficient and reproducible synthesis of this important pyrazole derivative.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of enzyme inhibitors, receptor agonists and antagonists, and other therapeutic agents. The title compound, this compound, combines the versatile pyrazole ring with a phenolic group, a common pharmacophore, suggesting its potential utility as a key building block in drug discovery programs. This guide will delineate the most effective synthetic pathways to access this valuable molecule.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound hinges on the formation of a carbon-carbon bond between the C5 position of the pyrazole ring and the C2 position of the phenol ring. A retrosynthetic analysis reveals two primary and highly effective disconnection strategies, both centered around modern cross-coupling reactions:
-
Strategy A: Suzuki-Miyaura Coupling: This approach involves the palladium-catalyzed cross-coupling of a 1-methyl-5-halopyrazole with 2-hydroxyphenylboronic acid. This is often the preferred method due to its high functional group tolerance and generally high yields.
-
Strategy B: Chan-Lam Coupling: This copper-catalyzed method offers an alternative route, coupling a 1-methyl-5-halopyrazole with phenol. While sometimes requiring harsher conditions than Suzuki-Miyaura coupling, it can be a valuable alternative, particularly when boronic acids are unstable or difficult to access.
This guide will focus primarily on the Suzuki-Miyaura approach, as it is more extensively documented for similar transformations, while also providing an overview of the Chan-Lam alternative.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Precursors
The successful synthesis of the target molecule relies on the efficient preparation of two key building blocks: a 1-methyl-5-halopyrazole and 2-hydroxyphenylboronic acid.
Synthesis of 1-Methyl-5-halopyrazoles
The choice of halogen (bromine or iodine) on the pyrazole ring can influence the reactivity in the subsequent cross-coupling reaction, with iodides generally being more reactive.
A common route to 1-methyl-5-bromopyrazole involves the bromination of 1-methylpyrazole. However, direct bromination can lead to a mixture of regioisomers. A more controlled synthesis starts from a pre-functionalized pyrazole. For instance, a multi-step sequence starting from diethyl butynedioate and methylhydrazine can yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, which can then be decarboxylated.[1]
A plausible, more direct laboratory-scale synthesis can be adapted from known procedures for N-alkylation and subsequent halogenation:
Step 1: N-Methylation of Pyrazole. Pyrazole is deprotonated with a suitable base like sodium hydride in an aprotic solvent such as DMF, followed by quenching with an electrophilic methyl source like methyl iodide.
Step 2: Regioselective Bromination. The resulting 1-methylpyrazole can be brominated. To achieve high regioselectivity for the 5-position, a directed metalation-bromination approach can be employed. This involves deprotonation at the 5-position with a strong base like n-butyllithium at low temperature, followed by quenching with a bromine source such as 1,2-dibromoethane.
1-Methyl-5-iodopyrazole is an excellent substrate for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond. A common method for its synthesis is the iodination of 1-methylpyrazole using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The reaction can be promoted by the presence of an acid catalyst.
Experimental Protocol: Synthesis of 1-Methyl-5-iodopyrazole
-
To a solution of 1-methylpyrazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-iodopyrazole.
Synthesis of 2-Hydroxyphenylboronic Acid
Core Synthetic Route: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[2] In the context of synthesizing this compound, this reaction couples 1-methyl-5-iodopyrazole with 2-hydroxyphenylboronic acid.
Sources
An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-5-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(1-methyl-1H-pyrazol-5-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for an audience with a strong background in organic chemistry and drug development.
Molecular Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a phenol ring directly attached to a methylated pyrazole nucleus. This unique arrangement of a hydrogen bond donor (phenolic hydroxyl) and acceptor/donor sites (pyrazole nitrogens) governs its chemical behavior and potential for intermolecular interactions.
Compound Identification
| Identifier | Value | Source |
| CAS Number | 123532-22-9 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [2] |
| Molecular Weight | 174.19 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CN1N=CC=C1C2=CC=CC=C2O | N/A |
Physicochemical Data
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through established methods for pyrazole ring formation, followed by strategic functionalization. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
Retrosynthetic Analysis and Key Strategies
A common and effective strategy for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] An alternative pathway involves the cyclization of a chalcone intermediate.[3]
Diagram: Proposed Synthetic Pathways
Caption: Key retrosynthetic approaches to the target molecule.
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed synthetic route based on the cyclization of an enaminone intermediate, a versatile and high-yielding method.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (Enaminone Intermediate)
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude enaminone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Step 2: Synthesis of this compound
-
Dissolve the enaminone intermediate (1.0 eq) in glacial acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the protons on the pyrazole ring, and the N-methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic -OH | 9.0 - 10.0 | br s |
| Aromatic-H (phenol) | 6.8 - 7.5 | m |
| Pyrazole-H | 6.0 - 7.6 | d, d |
| N-CH₃ | 3.7 - 4.0 | s |
Note: Predicted shifts are based on general values for similar chemical environments and may vary.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenolic C-OH | 150 - 160 |
| Aromatic C | 115 - 130 |
| Pyrazole C | 105 - 145 |
| N-CH₃ | 35 - 40 |
Note: These are estimated chemical shift ranges.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching frequencies of the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | 3200 - 3600 (broad) |
| C-H (Aromatic) | 3000 - 3100 |
| C=C, C=N (Aromatic/Heteroaromatic) | 1450 - 1600 |
| C-O (Phenol) | 1200 - 1260 |
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.19 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO or cleavage of the pyrazole ring.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its two main functional moieties: the phenol and the pyrazole rings.
Reactivity Profile
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution on the phenol ring, ortho and para to the hydroxyl group.[3]
-
Pyrazole Ring: The pyrazole ring is generally stable to oxidation and reduction. The nitrogen atoms can act as ligands for metal coordination. Electrophilic substitution on the pyrazole ring is also possible.
Diagram: Key Reactivity Sites
Caption: A conceptual map of the molecule's reactive centers.
Potential Applications
The pyrazole-phenol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
-
Drug Development: Compounds with this core structure have been investigated for their potential as antimicrobial and anticancer agents.[3][4] The ability to chelate metal ions also suggests potential applications as enzyme inhibitors.
-
Materials Science: The phenolic and pyrazole moieties can be functionalized to create novel ligands for catalysis or as building blocks for polymers with specific optical or electronic properties.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on related phenolic and heterocyclic compounds, the following general precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile heterocyclic compound with significant potential for further investigation in both medicinal chemistry and materials science. While detailed experimental data on the parent compound is limited, established synthetic methodologies and the known reactivity of its constituent functional groups provide a solid foundation for its exploration and derivatization. Future research should focus on the full experimental characterization of this molecule and the evaluation of its biological and material properties.
References
-
ResearchGate. Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl)-.... [Link]
Sources
An In-depth Technical Guide to the Spectral Data of 2-(1-methyl-1H-pyrazol-5-yl)phenol
Introduction
This technical guide provides a comprehensive analysis of the spectral data for the organic compound 2-(1-methyl-1H-pyrazol-5-yl)phenol. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the presence of both a phenol and a pyrazole moiety, which are known pharmacophores and versatile building blocks in organic synthesis. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for elucidating its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity.
Molecular Structure and Key Features
The structure of this compound features a phenol ring substituted at the ortho position with a 1-methyl-1H-pyrazol-5-yl group. This arrangement allows for potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the pyrazole ring, which can influence its chemical and spectral properties.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts are influenced by the electron-donating hydroxyl group and the aromatic nature of both the phenol and pyrazole rings.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | br s | 1H | Phenolic -OH |
| ~7.5 - 7.2 | m | 4H | Aromatic protons (Phenol ring) |
| ~6.4 | d | 1H | Pyrazole H4 |
| ~7.6 | d | 1H | Pyrazole H3 |
| ~3.8 | s | 3H | N-CH₃ |
Interpretation and Rationale:
-
Phenolic -OH: The phenolic proton is expected to appear as a broad singlet at a downfield chemical shift (δ 10.0-11.0 ppm) due to hydrogen bonding and its acidic nature. This peak's position can be sensitive to concentration and solvent. Its identity can be confirmed by a D₂O shake experiment, where the peak would disappear.[1]
-
Aromatic Protons: The four protons on the phenol ring will appear in the aromatic region (δ 7.2-7.5 ppm). Due to the ortho-substitution, they will likely exhibit complex splitting patterns (multiplets).
-
Pyrazole Protons: The two protons on the pyrazole ring are in distinct chemical environments. The proton at the C4 position is expected to be a doublet around δ 6.4 ppm, while the proton at the C3 position will likely be a doublet at a more downfield region, around δ 7.6 ppm. The coupling between these two protons would result in a doublet for each.
-
N-Methyl Protons: The three protons of the N-methyl group are expected to appear as a sharp singlet around δ 3.8 ppm, as there are no adjacent protons to cause splitting.
Caption: A standard workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are based on the electronic effects of the substituents on the aromatic rings.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-OH (Phenol) |
| ~145.0 | C-pyrazole (Phenol) |
| ~130.0 - 115.0 | Aromatic CH (Phenol) |
| ~140.0 | C5 (Pyrazole) |
| ~135.0 | C3 (Pyrazole) |
| ~105.0 | C4 (Pyrazole) |
| ~35.0 | N-CH₃ |
Interpretation and Rationale:
-
Phenolic Carbons: The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield of the phenolic carbons, around δ 155.0 ppm. The carbon atom of the phenol ring attached to the pyrazole ring will also be significantly downfield. The other four carbons of the phenol ring will resonate in the typical aromatic region of δ 115.0-130.0 ppm. Due to the symmetry of the phenol ring, some of these carbons might have similar chemical shifts.
-
Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the methyl group. The C5 carbon, attached to the phenol ring, is predicted to be around δ 140.0 ppm. The C3 and C4 carbons are expected at approximately δ 135.0 ppm and δ 105.0 ppm, respectively.[2]
-
N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region, around δ 35.0 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation. Electron Ionization (EI) is a common technique for such molecules.
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Interpretation |
| 188 | [M]⁺ (Molecular Ion) |
| 173 | [M - CH₃]⁺ |
| 159 | [M - NCH]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 81 | [C₄H₅N₂]⁺ |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O), which is 188.
-
Fragmentation Pattern: The fragmentation of pyrazoles often involves the expulsion of HCN or N₂.[3] For this compound, common fragmentation pathways would likely involve the loss of the methyl group ([M - CH₃]⁺, m/z 173) and cleavage of the pyrazole ring. The bond between the two aromatic rings is also susceptible to cleavage, leading to fragments corresponding to the phenol cation ([C₆H₅OH]⁺, m/z 94) and the methylpyrazole cation ([C₄H₅N₂]⁺, m/z 81).
Caption: A generalized workflow for obtaining an Electron Ionization Mass Spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (Solid, KBr pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1600, ~1500 | Strong, Medium | C=C and C=N stretching (aromatic rings) |
| ~1230 | Strong | C-O stretch (phenolic) |
Interpretation and Rationale:
-
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is the most characteristic feature of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[4][5]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.[4]
-
Aromatic and Pyrazole Ring Stretches: The C=C and C=N stretching vibrations of both the phenol and pyrazole rings will give rise to strong to medium intensity bands in the 1600-1500 cm⁻¹ region.
-
C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to show a strong absorption around 1230 cm⁻¹.[4]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed. It is crucial to adapt these protocols based on the specific instrumentation available.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon.[7]
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.[8][9]
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts based on established literature values for similar structures.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) inlet.[10]
-
Ionization: Ionize the sample using electron impact (EI) with a standard electron energy of 70 eV.[11]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone. Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[12][13]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Data Processing: The instrument's software will perform a Fourier transform of the interferogram to produce the IR spectrum (a plot of transmittance or absorbance versus wavenumber).
Conclusion
This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectral data for this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the positive identification and characterization of this molecule. The provided protocols offer a solid foundation for the experimental acquisition of high-quality spectral data, ensuring scientific rigor in research and development endeavors.
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University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]
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Clark, J. (2023). Infrared Spectrum of Phenol. Doc Brown's Chemistry. [Link]
- Elguero, J., Marzin, C., & Roberts, J. D. (1974). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Journal of Heterocyclic Chemistry, 11(4), 565-568.
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Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. [Link]
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LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. [Link]
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Clark, J. (2023). 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]
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LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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Clark, J. (2023). Mass spectra - fragmentation patterns. Chemguide. [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Clark, J. (2023). 13C nmr spectrum of phenol. Doc Brown's Chemistry. [Link]
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Michigan State University, Department of Chemistry. Mass Spectrometry. [Link]
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The Multifaceted Biological Activities of Pyrazolylphenol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their diverse and potent biological activities, leading to the development of several successful drugs.[2] The fusion of a pyrazole ring with a phenol moiety gives rise to pyrazolylphenol derivatives, a class of compounds exhibiting a remarkable spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyrazolylphenol derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships (SAR).
I. Synthetic Strategies for Pyrazolylphenol Derivatives
The synthesis of pyrazolylphenol derivatives typically involves the construction of the pyrazole ring followed by the introduction or modification of the phenolic group, or vice-versa. A common and versatile method is the Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with a hydrazine derivative.[3]
General Synthetic Protocol: From Chalcones to Pyrazolylphenols
This protocol outlines a widely used method for the synthesis of pyrazolylphenol derivatives.
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve an appropriate acetophenone derivative in a suitable solvent, such as ethanol.
-
Add an equimolar amount of a substituted benzaldehyde.
-
Slowly add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the mixture.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.
Step 2: Cyclization to form the Pyrazole Ring
-
Reflux a mixture of the synthesized chalcone and a hydrazine derivative (e.g., phenylhydrazine) in a solvent like glacial acetic acid or ethanol for several hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to yield the pyrazolylphenol derivative.
Diagram of the Synthetic Workflow:
Caption: General synthetic route for pyrazolylphenol derivatives.
II. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyrazolylphenol derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[4]
Mechanism of Action
The anti-inflammatory effects of pyrazolylphenol derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.[4] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), thereby blocking the synthesis of pro-inflammatory leukotrienes.[4] Furthermore, certain pyrazolylphenols have been shown to modulate inflammatory signaling pathways, such as the p38 MAPK pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4]
Signaling Pathway of Anti-inflammatory Action:
Caption: Inhibition of inflammatory pathways by pyrazolylphenols.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[6]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound (pyrazolylphenol derivative)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | In vitro COX-2 Inhibition (IC50, µM) | In vivo Carrageenan-Induced Paw Edema (% Inhibition at 3h) | Reference |
| FR140423 | 150 times more selective for COX-2 than COX-1 | Dose-dependently reduced edema | [5] |
| N5 | 47.97 (Selectivity Index) | 1.17 (Relative activity to celecoxib) | [7] |
| N7 | - | 1.13 (Relative activity to celecoxib) | [7] |
| Compound 7a | 0.41 | Significant reduction in edema | [6] |
III. Anticancer Activity: Inducing Cell Death in Malignant Cells
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Pyrazolylphenol derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[8][9]
Mechanism of Action
The anticancer mechanism of pyrazolylphenol derivatives is multifaceted and often involves the induction of apoptosis, or programmed cell death.[8] Studies have shown that these compounds can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of apoptotic pathways.[8] This can involve the modulation of key proteins in the apoptotic cascade, such as the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1] Some derivatives have also been found to inhibit specific kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[10]
Workflow for Evaluating Anticancer Activity:
Caption: Workflow for assessing the anticancer potential of pyrazolylphenols.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
96-well plates
-
Complete culture medium
-
Test compound (pyrazolylphenol derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of the pyrazolylphenol derivative for 24, 48, or 72 hours.[13] Include a vehicle control (e.g., DMSO).[12]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11c | PC3, A549, HL60, HCT116, SW620 | 4.09-16.82 | [8] |
| 70c, 70f | Various cell lines | Potent inhibitory effects | [14] |
| 111c | MCF-7, HeLa | Highest inhibition | [9] |
| 33, 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [10] |
| 43 | MCF7 | 0.25 | [10] |
IV. Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazolylphenol derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[14][15]
Mechanism of Action
The exact antimicrobial mechanism of pyrazolylphenol derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity of these compounds may play a role in their ability to penetrate microbial cell walls.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Test compound (pyrazolylphenol derivative)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (vehicle)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of the pyrazolylphenol derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth.
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 21a | S. aureus, B. subtilis, K. pneumoniae, E. coli | 62.5-125 | [15] |
| 21a | C. albicans, A. flavus | 2.9-7.8 | [15] |
| 3 | E. coli | 0.25 | [14] |
| 4 | S. epidermidis | 0.25 | [14] |
V. Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of many diseases. Pyrazolylphenol derivatives, owing to their phenolic hydroxyl group, can act as potent antioxidants.[17][18]
Mechanism of Action
The antioxidant activity of pyrazolylphenol derivatives is primarily due to their ability to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy.
Experimental Protocols: DPPH, ABTS, and FRAP Assays
A battery of assays is recommended to comprehensively evaluate the antioxidant potential of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[19][20]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[19]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[21]
Comparative Workflow of Antioxidant Assays:
Caption: A multi-assay approach for evaluating antioxidant capacity.
Quantitative Data: Antioxidant Activity
| Compound ID | Assay | Activity | Reference |
| Derivative 5h | - | Showed antioxidant properties | [17] |
| Phenyl-pyrazolone derivatives | EPR-based free radical scavenging | Significant antioxidant capacity | [10] |
| Pyrazoline carbothioamide 6a, 6c, 6e | DPPH, NO, Superoxide radical scavenging | Excellent radical scavenging activity | [18] |
VI. Conclusion and Future Directions
Pyrazolylphenol derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for structural modification make them attractive candidates for drug discovery programs targeting inflammatory diseases, cancer, microbial infections, and conditions associated with oxidative stress. Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse pharmacological effects, optimizing their structure to enhance potency and selectivity, and conducting preclinical and clinical studies to evaluate their therapeutic potential in various disease models. The integration of computational tools for in silico screening and ADMET prediction will further accelerate the development of novel pyrazolylphenol-based therapeutics.
VII. References
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A Technical Guide to the Structural Elucidaion of 2-(1-methyl-1H-pyrazol-5-yl)phenol
This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of the novel compound 2-(1-methyl-1H-pyrazol-5-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach, grounded in scientific principles and practical application. We will explore the synergistic use of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to unambiguously determine the molecular structure.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The precise three-dimensional arrangement of atoms within these molecules is critical for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[2] This guide focuses on the systematic process of elucidating the structure of this compound, a compound featuring both a pyrazole and a phenol moiety, which are known to contribute to biological activity.[3]
I. The Elucidation Workflow: A Strategic Overview
The structural confirmation of a newly synthesized compound like this compound is a process of evidence accumulation. Each analytical technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment. Our workflow is designed to be logical and self-validating at each step.
Caption: A logical workflow for the structure elucidation of this compound.
II. Mass Spectrometry: Determining the Molecular Formula
Expertise & Experience: Mass spectrometry is the first-line technique for analyzing a newly synthesized compound. It provides the molecular weight, which is a fundamental piece of information for determining the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the exact mass, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.
-
Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.
-
Data Interpretation: The most intense peak in the spectrum, the base peak, is often the molecular ion [M+H]⁺. The exact mass of this ion is used to calculate the elemental composition.
Data Presentation: Hypothetical HRMS Data
| Ion | Calculated Exact Mass (C₁₀H₁₀N₂O) | Observed m/z |
| [M+H]⁺ | 175.0866 | 175.0868 |
Trustworthiness: The close agreement between the calculated and observed exact mass provides high confidence in the molecular formula of C₁₀H₁₀N₂O. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Pyrazoles are known to undergo characteristic fragmentation, often involving the loss of HCN or N₂ from the molecular ion.[4][5]
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The positions and shapes of the absorption bands are correlated with known functional group frequencies.
Data Presentation: Hypothetical FTIR Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic, methyl) |
| ~1600, 1480 | C=C stretch (aromatic ring) |
| ~1550 | C=N stretch (pyrazole ring) |
| ~1250 | C-O stretch (phenol) |
Trustworthiness: The presence of a broad O-H stretch is a strong indicator of the phenolic hydroxyl group.[6][7][8][9][10] The combination of aromatic and aliphatic C-H stretches, along with C=C and C=N stretches, is consistent with the proposed structure containing both a substituted phenol and a methyl-pyrazole ring.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR techniques (COSY, HSQC, HMBC) reveal the connectivity between atoms. For pyrazole derivatives, NMR is crucial for distinguishing between isomers.[11][12][13][14][15]
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) to a concentration of ~5-10 mg/mL.
-
1D NMR: ¹H and ¹³C{¹H} spectra are acquired.
-
2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are performed to establish connectivity.
-
Data Interpretation: Chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assemble the molecular structure.
Data Presentation: Hypothetical NMR Data (in DMSO-d₆)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| 9.80 | s | 1H | OH | |
| 7.65 | d | 1H | H-3' | |
| 7.20-7.30 | m | 2H | Ar-H | |
| 6.90-7.00 | m | 2H | Ar-H | |
| 6.50 | d | 1H | H-4' | |
| 3.80 | s | 3H | CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| 155.0 | C-O | |
| 148.0 | C-5' | |
| 140.0 | C-3' | |
| 130.0-120.0 | Ar-C | |
| 115.0-120.0 | Ar-C | |
| 105.0 | C-4' | |
| 35.0 | CH₃ |
Trustworthiness and 2D NMR Analysis:
-
HSQC: This experiment would show direct correlations between the protons and the carbons they are attached to, confirming the assignments in the tables above. For example, the proton at 3.80 ppm would correlate with the carbon at 35.0 ppm.
-
COSY: This experiment would show correlations between coupled protons. A key correlation would be between the pyrazole protons at 7.65 ppm and 6.50 ppm.
-
HMBC: This is the most critical experiment for establishing the overall connectivity. Key long-range correlations would be:
-
The methyl protons (3.80 ppm) to the C-5' (148.0 ppm) and C-3' (140.0 ppm) of the pyrazole ring, confirming the N-methyl position.
-
The pyrazole proton H-4' (6.50 ppm) to the phenolic carbon C-2 (adjacent to the pyrazole), confirming the point of attachment.
-
Caption: Key HMBC correlations confirming the structure of this compound.
V. Final Structure and Conclusion
The convergence of data from Mass Spectrometry, FTIR, and NMR spectroscopy provides a self-validating and unambiguous structural assignment for this compound.
-
MS confirmed the molecular formula C₁₀H₁₀N₂O.
-
FTIR identified the key functional groups: a phenolic -OH, aromatic rings, and a methyl group.
-
NMR (1D and 2D) established the precise connectivity of all atoms, including the substitution pattern on both the pyrazole and phenol rings, and confirmed the position of the methyl group on the pyrazole nitrogen.
For absolute confirmation of the solid-state structure, single-crystal X-ray diffraction could be employed. This technique provides the precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[2][16][17]
This guide has demonstrated a systematic and robust approach to the structure elucidation of a novel pyrazole derivative. By integrating multiple analytical techniques and understanding the causality behind experimental choices, researchers can confidently determine the structures of new chemical entities, a critical step in the advancement of drug discovery and development.
References
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
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Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available at: [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 63, 3537 (1985). Available at: [Link]
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X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]
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Structure Elucidation of a Pyrazolo[1]pyran Derivative by NMR Spectroscopy. Molecules 2007, 12, 2393-2400. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry 2014, 4(4): 81-89. Available at: [Link]
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Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available at: [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]
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Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
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Mass fragmentation pattern of compound 4l. ResearchGate. Available at: [Link]
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2-(1-acetyl-3-methyl-4-nitro-1H-pyrazol-5-yl)phenol. ChemSynthesis. Available at: [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]
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FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. ResearchGate. Available at: [Link]
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Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. MDPI. Available at: [Link]
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Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. PubMed. Available at: [Link]
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Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. Available at: [Link]
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FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. Journal of Elementology. Available at: [Link]
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2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. PubMed Central. Available at: [Link]
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FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Semantic Scholar. Available at: [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available at: [Link]
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2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol. ChemSynthesis. Available at: [Link]
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An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS Number: 123532-22-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of 2-(1-methyl-1H-pyrazol-5-yl)phenol, a heterocyclic compound featuring a phenol ring substituted with a methyl-pyrazole moiety. The unique structural combination of a phenol and a pyrazole ring suggests a rich potential for diverse biological activities, drawing from the known pharmacological profiles of both constituent chemical classes. This document consolidates available data on its characterization, outlines a general synthetic approach, and explores its prospective utility in medicinal chemistry and drug discovery, supported by data from structurally related compounds.
Introduction: The Scientific Rationale
The convergence of a pyrazole nucleus and a phenolic group within a single molecular entity presents a compelling scaffold for scientific investigation. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[1][2][3][4]. The pyrazole ring system is a key component in several commercially successful drugs.
Similarly, phenolic compounds are renowned for their potent antioxidant and radical scavenging capabilities, attributed to the hydrogen-donating ability of the hydroxyl group[5][6]. The integration of these two pharmacophores in this compound suggests the potential for synergistic or unique biological effects, making it a molecule of significant interest for therapeutic development. This guide aims to provide a detailed technical resource for researchers exploring this and related compounds.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its key identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 123532-22-9 | Echemi |
| Molecular Formula | C₁₀H₁₀N₂O | Echemi |
| Molecular Weight | 174.20 g/mol | Echemi |
| IUPAC Name | This compound | --- |
| LogP (calculated) | 1.12 | Sigma-Aldrich |
Spectroscopic Data Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and pyrazole rings, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the ten carbon atoms in the molecule, with the chemical shifts of the aromatic carbons and the pyrazole ring carbons providing key structural information[7][8].
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band for the phenolic O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present[9][10].
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound, aiding in the confirmation of its identity[7].
Synthesis and Purification
The synthesis of this compound can be approached through established methods for pyrazole ring formation, most notably through the condensation of a β-dicarbonyl compound with a hydrazine derivative[2][6]. A plausible synthetic route is outlined below.
Synthetic Workflow Diagram
Caption: A potential synthetic pathway for this compound.
Experimental Protocol: A General Procedure
The following is a generalized experimental protocol for the synthesis of this compound, based on common synthetic methodologies for related compounds[11].
Step 1: Synthesis of the β-enaminoketone Intermediate
-
To a solution of 1-(2-hydroxyphenyl)ethanone (1.0 eq) in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 1-(2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one intermediate.
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
Dissolve the crude intermediate from Step 1 in a protic solvent such as ethanol or acetic acid.
-
Add methylhydrazine (1.1 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours, again monitoring by TLC.
-
After cooling to room temperature, the product may precipitate. If not, the solvent can be removed under reduced pressure.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Biological Activities and Potential Applications
The unique hybrid structure of this compound suggests a range of potential biological activities. While specific studies on this compound are limited, the broader class of pyrazole-phenol derivatives has demonstrated significant pharmacological potential.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-known antioxidants, and pyrazole derivatives have also been reported to possess radical scavenging and anti-inflammatory activities[1][5]. The combination of these two moieties may lead to potent antioxidant and anti-inflammatory effects. For instance, some pyrazole derivatives with phenolic groups have shown excellent radical scavenging activity in DPPH assays and inhibitory effects on enzymes like lipoxygenase (LOX), which is involved in inflammatory pathways[5].
Anticancer and Enzyme Inhibition Potential
Pyrazole derivatives are a cornerstone in the development of anticancer agents, acting through various mechanisms such as the inhibition of protein kinases[2][12]. The phenolic hydroxyl group can also contribute to anticancer activity. Furthermore, pyrazole-containing compounds have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for the treatment of neurological disorders[1].
Antimicrobial Activity
Both pyrazole and phenol derivatives have been reported to exhibit antimicrobial activity against a range of bacteria and fungi[1][3][6]. This suggests that this compound could be a promising candidate for the development of new antimicrobial agents.
Safety and Handling
Based on safety data sheets for structurally related compounds, this compound should be handled with care in a laboratory setting. General safety precautions include:
-
Hazard Statements: May be harmful if swallowed and may cause serious eye irritation[13].
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[14].
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
This compound is a molecule with significant untapped potential in the field of medicinal chemistry. Its hybrid structure, combining the versatile pyrazole core with the antioxidant-rich phenol moiety, makes it a prime candidate for further investigation into its biological activities. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive spectroscopic characterization, and in-depth evaluation of its pharmacological profile, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising compound.
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and its Diverse Mechanisms of Action
Abstract
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action employed by pyrazole-containing compounds. Moving beyond a simple catalog of drugs, we delve into the molecular intricacies of how these agents modulate key physiological and pathological processes. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of pyrazole-based pharmacophores as enzyme inhibitors, receptor antagonists, and kinase modulators, supported by field-proven experimental insights and methodologies.
The Architectural Versatility of the Pyrazole Nucleus
The pyrazole core is more than a mere structural framework; its distinct features are key to its pharmacological promiscuity and success. The two adjacent nitrogen atoms create a unique electronic distribution, with one acting as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2). This duality allows for critical interactions within the active sites of enzymes and the ligand-binding pockets of receptors.[1][2] Furthermore, the pyrazole ring can serve as a bioisostere for other aromatic systems, like benzene or imidazole, often conferring improved physicochemical properties such as solubility and metabolic stability.[1] The ability to readily substitute at various positions on the ring allows for fine-tuning of a compound's steric and electronic properties, which is fundamental to optimizing its potency, selectivity, and pharmacokinetic profile.
Pyrazoles as Precision Enzyme Inhibitors
A predominant mechanism of action for many clinically successful pyrazole-containing drugs is the targeted inhibition of enzymes. The pyrazole scaffold can be tailored to fit snugly into active sites, disrupting catalytic activity with high precision.
Selective Inhibition of Cyclooxygenase-2 (COX-2): The Case of Celecoxib
Celecoxib (Celebrex®) is a quintessential example of a pyrazole-based selective enzyme inhibitor. It is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme over its COX-1 isoform.[3][4]
Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is inducible at sites of inflammation.[5] Celecoxib's diaryl-substituted pyrazole structure, featuring a sulfonamide side chain, is crucial for its selectivity. This side chain inserts into a hydrophilic side pocket present in the active site of COX-2 but absent in COX-1.[4][6] This specific interaction allows celecoxib to block the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]
Downstream Signaling Pathway: By inhibiting COX-2, celecoxib prevents the synthesis of prostaglandins like PGE2, which would otherwise sensitize nociceptors, promote vasodilation, and increase vascular permeability at the site of inflammation.[6][7] The reduction in prostaglandin levels leads to the observed analgesic and anti-inflammatory effects.[3][6]
Signaling Pathway: COX-2 Inhibition by Celecoxib
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Inhibition of Phosphodiesterase Type 5 (PDE5): The Sildenafil Story
Sildenafil (Viagra®), a pyrazole-containing compound, revolutionized the treatment of erectile dysfunction through its potent and selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[8][9]
Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum.[8] This relaxation is mediated by nitric oxide (NO), which, upon sexual stimulation, activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[8][10] cGMP, in turn, activates protein kinase G (PKG), leading to a decrease in intracellular calcium and smooth muscle relaxation, allowing for increased blood flow.[8][11] The action of cGMP is terminated by PDE5, which hydrolyzes it.[9] Sildenafil's molecular structure mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5 in the corpus cavernosum.[8] By blocking PDE5, sildenafil prevents the breakdown of cGMP, thus enhancing and prolonging the NO-mediated smooth muscle relaxation and facilitating an erection in the presence of sexual stimulation.[8][10]
Downstream Signaling Pathway: The primary downstream effect of sildenafil is the sustained elevation of cGMP levels, which amplifies the PKG signaling cascade. This leads to the phosphorylation of various targets that collectively reduce intracellular calcium concentrations and desensitize the contractile machinery to calcium, resulting in profound smooth muscle relaxation and vasodilation.[9][11]
Signaling Pathway: PDE5 Inhibition by Sildenafil
Caption: Rimonabant blocks the CB1 receptor, inhibiting downstream signaling that promotes appetite.
Pyrazoles as Kinase Inhibitors in Oncology
The pyrazole scaffold is a prominent feature in many small-molecule kinase inhibitors developed for cancer therapy. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
Mechanism of Action: Pyrazole-based kinase inhibitors are typically designed to be ATP-competitive, binding to the ATP-binding pocket of the target kinase. The pyrazole ring often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. [5]Substituents on the pyrazole ring are then optimized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. [5] Examples of Pyrazole-Based Kinase Inhibitors:
| Compound | Target Kinase(s) | IC50/Ki Values | Therapeutic Area |
| Ruxolitinib | JAK1/JAK2 | IC50: ~3 nM | Myelofibrosis |
| Afuresertib | Akt1/2/3 | Ki: 0.08 nM (Akt1) | Oncology |
| SR-3576 | JNK3 | IC50: 7 nM | Neurodegenerative (preclinical) |
| Compound 2 (from a study) | Akt1 | IC50: 1.3 nM | Oncology (preclinical) |
| Compound 10 (from a study) | Bcr-Abl | IC50: 14.2 nM | Leukemia (preclinical) |
(Note: Data compiled from multiple sources for illustrative purposes.)[5][12][13]
Structure-Activity Relationship (SAR) Insights: For many pyrazole-based kinase inhibitors, the N-H of the pyrazole ring acts as a crucial hydrogen bond donor to the kinase hinge region. The planarity of the pyrazole ring system allows it to fit well within the often-flat ATP binding site. [12]Substitutions at the C3, C4, and C5 positions are critical for achieving selectivity. For instance, in JNK3 inhibitors, the planar nature of the pyrazole with N-linked phenyl structures was found to better occupy the smaller active site of JNK3 compared to the larger active site of the related kinase p38, conferring selectivity. [12]
Experimental Protocols for Elucidating Mechanisms of Action
Validating the mechanism of action of novel pyrazole-containing compounds requires robust and well-designed experimental workflows.
Workflow for Characterizing a Novel Kinase Inhibitor
Experimental Workflow: Kinase Inhibitor Characterization
Caption: A typical workflow for characterizing a novel pyrazole-based kinase inhibitor.
Detailed Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol describes a common method to determine the IC50 of a pyrazole compound against a specific kinase by measuring ATP consumption. [14] 1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
- Kinase: Recombinant kinase of interest, diluted in Kinase Buffer to the desired concentration (empirically determined).
- Substrate: Specific peptide substrate for the kinase, diluted in Kinase Buffer.
- ATP: Diluted in Kinase Buffer to a concentration typically at or near the Km for the kinase.
- Test Compound: Prepare a serial dilution of the pyrazole compound in DMSO, then dilute in Kinase Buffer.
2. Assay Procedure (96-well plate format):
- Add 2.5 µL of the serially diluted pyrazole compound or DMSO (vehicle control) to appropriate wells.
- Add 2.5 µL of the diluted kinase to each well.
- Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
- Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
- Incubate the plate at 30°C for 60 minutes (or an optimized time).
3. Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
4. Data Analysis:
- Measure the luminescence of each well using a plate reader.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Detailed Protocol: Radioligand Receptor Binding Assay (Filtration Method)
This protocol is used to determine the binding affinity (Ki) of a pyrazole compound for a specific receptor. [1][15][16] 1. Reagent Preparation:
- Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Receptor Preparation: Membranes from cells overexpressing the target receptor, diluted in Binding Buffer to a concentration that results in <10% of the radioligand being bound.
- Radioligand: A radioactive ligand known to bind to the target receptor, diluted in Binding Buffer to a concentration at or below its Kd.
- Test Compound: Prepare a serial dilution of the unlabeled pyrazole compound in DMSO, then dilute in Binding Buffer.
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
2. Assay Procedure (96-well plate format):
- To each well, add:
- 50 µL of the serially diluted pyrazole compound (for competition curve).
- 50 µL of Binding Buffer (for total binding).
- 50 µL of the non-specific binding control.
- Add 50 µL of the diluted radioligand to all wells.
- Add 150 µL of the receptor preparation to all wells to initiate the binding reaction.
- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
3. Filtration and Detection:
- Terminate the incubation by rapid filtration through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
- Quickly wash the filters multiple times (e.g., 4 times) with ice-cold Binding Buffer to remove unbound radioligand.
- Allow the filters to dry.
- Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
- Plot the percentage of specific binding against the logarithm of the pyrazole compound concentration.
- Determine the IC50 from the resulting competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its versatility allows it to be tailored to interact with a diverse range of biological targets, from the active sites of enzymes to the ligand-binding pockets of receptors and the ATP-binding sites of kinases. The success of pyrazole-containing drugs like celecoxib and sildenafil underscores the power of this privileged structure in medicinal chemistry.
Future research will undoubtedly continue to leverage the pyrazole core to tackle new and challenging biological targets. The development of highly selective kinase inhibitors for various cancers and inflammatory diseases remains an active area of investigation. Furthermore, as our understanding of complex signaling networks deepens, there will be new opportunities to design pyrazole-based modulators with novel mechanisms of action. The integration of computational modeling with traditional medicinal chemistry will further accelerate the discovery and optimization of the next generation of pyrazole-containing drugs, promising more effective and safer treatments for a wide range of human diseases.
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Theoretical Studies of Pyrazole Derivatives: A Computational Guide for Drug Discovery and Materials Science
This guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of pyrazole derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the principles and practical applications of key computational techniques, offering a robust framework for understanding and predicting the behavior of this vital class of heterocyclic compounds.
Introduction: The Enduring Significance of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5][6][7] Their remarkable structural versatility and capacity for diverse biological interactions have led to their incorporation into a wide array of approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the protein kinase inhibitor ruxolitinib.[1][4][8][9] The continued interest in pyrazole derivatives stems from their proven pharmacological potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[3][4][5][7][8][10][11][12][13]
Theoretical and computational chemistry have emerged as indispensable tools for accelerating the discovery and optimization of novel pyrazole-based compounds.[14][15] By simulating molecular structures, properties, and interactions, these methods provide profound insights that guide rational design, reduce the reliance on time-consuming and costly empirical screening, and ultimately de-risk the development pipeline. This guide will navigate the core theoretical approaches that are pivotal to the modern investigation of pyrazole derivatives.
Core Theoretical Methodologies: A Synergistic Toolkit
The theoretical study of pyrazole derivatives rarely relies on a single computational method. Instead, a synergistic application of multiple techniques provides a more comprehensive and reliable understanding of the system under investigation. The following sections detail the most critical of these methodologies, explaining their theoretical underpinnings and practical implementation.
Density Functional Theory (DFT): Unveiling Electronic Landscapes
Expertise & Experience: At the heart of understanding a molecule's intrinsic properties and reactivity lies the distribution of its electrons. Density Functional Theory (DFT) is a quantum mechanical method that allows for the precise calculation of a molecule's electronic structure.[16][17][18][19][20] For pyrazole derivatives, DFT is not merely about calculating energies; it is about understanding why a particular derivative will be stable, how it will react, and what its spectroscopic signatures will be. The choice of functional and basis set is critical and is dictated by the specific properties being investigated and the computational resources available. For instance, hybrid functionals like B3LYP are often a good starting point for geometry optimizations and electronic property calculations of organic molecules like pyrazoles.[16][17][18][19][20][21]
Trustworthiness: A DFT calculation is a self-validating system when the results are correlated with experimental data. For example, calculated vibrational frequencies from a DFT analysis can be compared with experimental FT-IR spectra to validate the computed geometry.[16][18] Similarly, calculated NMR chemical shifts can be benchmarked against experimental NMR data.[13]
Authoritative Grounding: The application of DFT to pyrazole derivatives has been instrumental in elucidating their structural and electronic properties.[16][17][18][19][20] These calculations provide insights into crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity and electronic transitions.[17][21]
Experimental Protocol: DFT-Based Analysis of a Pyrazole Derivative
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the pyrazole derivative using a molecular builder (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force field) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Set up the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Select an appropriate functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation; no imaginary frequencies should be present.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.
-
Analyze the output to determine the HOMO and LUMO energies, the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and Mulliken population analysis.[17]
-
-
Spectroscopic Property Calculation:
-
Calculate vibrational frequencies and compare them to experimental IR and Raman spectra.
-
Calculate NMR shielding tensors to predict 1H and 13C NMR chemical shifts and compare with experimental data.[13]
-
Visualization:
Caption: A streamlined workflow for molecular docking studies of pyrazole derivatives.
Quantitative Structure-Activity Relationship (QSAR): Decoding the Activity Landscape
Expertise & Experience: Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. [12][22]The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties. For pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that highlight the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen bonding properties are correlated with activity.
Trustworthiness: The predictive power of a QSAR model is rigorously validated using both internal and external validation techniques. Internal validation often involves cross-validation (e.g., leave-one-out), while external validation uses a test set of molecules that were not used in the model generation to assess its predictive ability on new compounds. [10][22]A robust QSAR model will have high values for the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q² or Q²). [12] Authoritative Grounding: Numerous QSAR studies on pyrazole derivatives have been successfully conducted to guide the design of new compounds with enhanced activities, including anticancer, anti-inflammatory, and antidiabetic agents. [11][12][22][23]These models provide a predictive framework for screening virtual libraries of pyrazole derivatives and prioritizing the most promising candidates for synthesis and biological evaluation. [11]
Experimental Protocol: 3D-QSAR Study of Pyrazole Derivatives
-
Data Set Preparation:
-
Compile a dataset of pyrazole derivatives with their corresponding biological activities (e.g., IC50 or pIC50 values).
-
Divide the dataset into a training set for model generation and a test set for model validation. [10]
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all molecules in the dataset and perform energy minimization.
-
Align the molecules based on a common substructure or a pharmacophore model. This is a critical step for the validity of the 3D-QSAR model.
-
-
Generation of Molecular Fields (CoMFA/CoMSIA):
-
Place each aligned molecule in a 3D grid.
-
Calculate the steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) at each grid point.
-
-
Statistical Analysis and Model Generation:
-
Use Partial Least Squares (PLS) regression to correlate the calculated fields with the biological activities of the training set molecules.
-
Generate the 3D-QSAR model and validate it using the test set.
-
-
Contour Map Analysis:
-
Visualize the CoMFA/CoMSIA contour maps to identify the regions where modifications to the pyrazole scaffold are likely to increase or decrease biological activity.
-
Data Presentation: Representative QSAR Model Statistics
| Model Type | R² (Training Set) | q² (Cross-Validation) | r²_pred (Test Set) |
| CoMFA | 0.982 | 0.588 | 0.85 |
| CoMSIA | 0.974 | 0.586 | 0.82 |
| Data is illustrative and based on typical values reported in the literature. | |||
Pharmacophore Modeling: Identifying Key Chemical Features
Expertise & Experience: A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to interact with a specific biological target. [10]These features typically include hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. Pharmacophore modeling can be performed based on a set of active ligands (ligand-based) or the structure of the receptor's binding site (structure-based).
Trustworthiness: A pharmacophore model is validated by its ability to distinguish active from inactive compounds in a database. A good model will have a high enrichment factor, meaning it preferentially retrieves active molecules.
Authoritative Grounding: Pharmacophore modeling has been successfully applied to pyrazole derivatives to identify the key structural requirements for their biological activity, such as antiproliferative and anti-tubercular effects. [10][24]These models serve as valuable 3D queries for virtual screening of large compound libraries to identify novel pyrazole-containing hits. [24]
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Ligand Set Preparation:
-
Select a set of structurally diverse and active pyrazole derivatives that act on the same biological target.
-
Generate low-energy conformers for each ligand.
-
-
Pharmacophore Model Generation:
-
Use a pharmacophore modeling software (e.g., PHASE, LigandScout) to identify the common chemical features among the active ligands.
-
Generate multiple pharmacophore hypotheses.
-
-
Model Validation:
-
Score the generated hypotheses based on their ability to correctly map the active ligands.
-
Validate the best hypothesis using a test set of active and inactive molecules.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen a large compound database for molecules that match the pharmacophoric features.
-
Visualization:
Caption: A typical workflow for ligand-based pharmacophore modeling of pyrazole derivatives.
Future Directions and Conclusion
The theoretical and computational study of pyrazole derivatives is a dynamic and rapidly evolving field. The integration of artificial intelligence and machine learning with traditional computational chemistry methods is poised to further accelerate the discovery of novel pyrazole-based compounds. [22]As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of these theoretical models will undoubtedly improve, enabling a more streamlined and efficient path from conceptual design to clinical application.
This guide has provided a comprehensive overview of the core theoretical methodologies that are essential for the modern investigation of pyrazole derivatives. By leveraging the synergistic power of DFT, molecular docking, QSAR, and pharmacophore modeling, researchers can gain unprecedented insights into the structure, properties, and biological activities of this remarkable class of compounds, paving the way for the next generation of innovative drugs and advanced materials.
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014-07-22). PMC - NIH. Retrieved from [Link]
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Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020-05). PubMed. Retrieved from [Link]
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Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025-08-06). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. (2022-08-15). PubMed. Retrieved from [Link]
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3D-QSAR, molecular docking and molecular dynamics analysis of pyrazole derivatives as MALT1 inhibitors. (2023-10-13). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. (n.d.). ClinicSearch. Retrieved from [Link]
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Evaluation of a new series of pyrazole derivatives as a potent epidermal growth factor receptor inhibitory activity: QSAR modeling using quantum-chemical descriptors. (2021-12-15). PubMed. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. Retrieved from [Link]
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Synthesis, computational and biological study of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023-07-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
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Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025-07-01). PMC - NIH. Retrieved from [Link]
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In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019-04-01). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC - NIH. Retrieved from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025-11-23). PubMed Central. Retrieved from [Link]
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Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (n.d.). AIP Publishing. Retrieved from [Link]
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Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022-09-06). ACS Omega. Retrieved from [Link]
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Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2025-08-05). Journal of Molecular Structure. Retrieved from [Link]
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Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025-08-10). ResearchGate. Retrieved from [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and DFT calculation of novel pyrazole derivatives. (2021-09-23). AIP Conference Proceedings. Retrieved from [Link]
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Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024-05-22). Chemistry & Biodiversity. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI. Retrieved from [Link]
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Theoretical study of the formation of pyrazole and indazole carbamic acids. (n.d.). Structural Chemistry. Retrieved from [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024-12-10). PMC - NIH. Retrieved from [Link]
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Theoretical study of the formation of pyrazole and indazole carbamic acids. (2024-02-14). ResearchGate. Retrieved from [Link]
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Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (n.d.). OUCI. Retrieved from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025-12-02). ResearchGate. Retrieved from [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)phenol via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive guide for the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)phenol, a valuable biaryl scaffold in medicinal chemistry and materials science. The protocol details a robust two-step synthetic sequence commencing with a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-methyl-1H-pyrazole-5-boronic acid pinacol ester and 2-bromoanisole. This is followed by a boron tribromide-mediated O-demethylation to yield the target phenol. This application note emphasizes the rationale behind procedural steps, safety considerations, process optimization, and methods for product characterization to ensure reproducibility and high purity.
Introduction and Significance
Substituted pyrazoles are a prominent class of heterocyclic compounds frequently incorporated into pharmacologically active molecules due to their diverse biological activities, including antitumor and anti-inflammatory properties.[1] Specifically, the this compound moiety serves as a critical pharmacophore and a versatile building block for constructing more complex molecular architectures. Its synthesis requires a reliable and scalable method to form the key C-C bond between the pyrazole and phenyl rings. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely adopted method for the formation of such carbon-carbon bonds, owing to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of diverse boronic acids and their esters.[2][3]
This guide focuses on a well-established Suzuki-Miyaura coupling strategy, which offers high yields and straightforward purification.[4]
Synthetic Strategy and Mechanistic Overview
The synthesis is designed as a two-step process to maximize yield and simplify purification.
Step 1: Suzuki-Miyaura Cross-Coupling. The core C-C bond is formed by coupling 1-methyl-1H-pyrazole-5-boronic acid pinacol ester with 2-bromoanisole. Using 2-bromoanisole instead of 2-bromophenol is advantageous as the methoxy group is less reactive under the basic coupling conditions than a free hydroxyl group, preventing potential inhibition of the catalyst.[4]
Step 2: O-Demethylation. The methoxy group of the intermediate, 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole, is cleaved using boron tribromide (BBr₃) to afford the final phenolic product.[5]
Mechanism of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is catalyzed by a palladium complex.[3] The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromoanisole), inserting itself into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation: The boronic ester, activated by a base (e.g., potassium phosphate), transfers its pyrazolyl group to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups (pyrazolyl and methoxyphenyl) on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Supplier | Purity | Notes |
| 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 | 208.06 | Commercial Source | >95% | Store under inert gas.[2] |
| 2-Bromoanisole | 578-57-4 | 187.04 | Commercial Source | >98% | |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | Commercial Source | >98% | Palladium catalyst |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Commercial Source | >98% | Anhydrous, powdered |
| 1,4-Dioxane | 123-91-1 | 88.11 | Commercial Source | Anhydrous | Solvent |
| Water (H₂O) | 7732-18-5 | 18.02 | - | Deionized | |
| Boron Tribromide (BBr₃) | 10294-33-4 | 250.52 | Commercial Source | >99% | 1.0 M solution in DCM is convenient |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Commercial Source | Anhydrous | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Commercial Source | ACS Grade | For extraction and chromatography |
| Hexanes | 110-54-3 | 86.18 | Commercial Source | ACS Grade | For chromatography |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Commercial Source | Anhydrous | Drying agent |
Step-by-Step Procedure
Step 1: Synthesis of 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.00 eq), 2-bromoanisole (1.10 eq), and potassium phosphate (2.00 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.[6]
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the flask.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole as a solid or oil.
Step 2: Synthesis of this compound
-
Dissolve the purified 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole (1.00 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.50 eq) dropwise via syringe. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol, followed by water.
-
Dilute the mixture with DCM and water. Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield this compound as a solid.
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and flammable.[7] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8] Avoid creating dust.[9]
-
Boron Tribromide (BBr₃): BBr₃ is extremely corrosive, toxic, and reacts violently with moisture. Always handle in a chemical fume hood. Use compatible gloves and full face protection. Ensure all glassware is scrupulously dried before use.
-
Solvents: 1,4-Dioxane and Dichloromethane are hazardous. Handle under a fume hood to avoid inhalation.
-
General: Perform a thorough risk assessment before beginning any chemical synthesis.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
| Analysis Method | Expected Results for this compound |
| ¹H NMR (CDCl₃) | Signals corresponding to the pyrazole protons (two doublets), the methyl group (singlet), the aromatic protons of the phenol ring (multiplets), and a broad singlet for the hydroxyl proton.[10] |
| ¹³C NMR (CDCl₃) | Resonances for all unique carbon atoms in the molecule, including the pyrazole ring, the phenol ring, and the methyl group.[11][12] |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of the product (C₁₀H₁₀N₂O, M.W. = 174.20 g/mol ). |
| Melting Point | A sharp melting point range, indicating high purity. |
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Use fresh, high-purity catalyst and anhydrous solvents.
-
Cause: Inefficient transmetalation.
-
Solution: Ensure the base (K₃PO₄) is anhydrous and finely powdered for maximum surface area. A different base or solvent system may be explored.
-
-
Incomplete Demethylation:
-
Cause: Insufficient BBr₃ or reaction time.
-
Solution: Increase the equivalents of BBr₃ or extend the reaction time. Ensure the starting material is completely dry, as moisture will consume the reagent.
-
-
Protodeboronation of Boronic Ester:
-
Cause: Boronic esters can be unstable, especially at higher temperatures or prolonged reaction times.[4]
-
Solution: Use the mildest possible temperature that allows the reaction to proceed efficiently. Minimize the reaction time once the starting material is consumed.
-
Conclusion
The protocol described provides a reliable and efficient pathway for the synthesis of this compound. By employing a Suzuki-Miyaura coupling followed by O-demethylation, this valuable chemical intermediate can be produced in high yield and purity. Careful adherence to the procedural details, especially the inert atmosphere conditions and safety precautions, is paramount for successful and safe execution.
References
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UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. [Link]
- Google Patents. Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
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PubMed Central (PMC). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
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MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]
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ResearchGate. Synthesis, structural characterization, and theoretical studies of new pyrazole. [Link]
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The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]
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National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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Organic Syntheses. Boronic esters. [Link]
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ResearchGate. (2025, August 6). Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]
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FLORE Repository, Università degli Studi di Firenze. (2021, March 29). Synthesis and Pharmacological Evaluation of Pyrazolo[4,3-d]pyrimidine Derivatives. [Link]
-
ResearchGate. (2025, October 16). (PDF) 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]
-
BMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
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National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
ChemSynthesis. 2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol. [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
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- 12. researchgate.net [researchgate.net]
The Rising Catalyst: A Guide to Harnessing 2-(1-methyl-1H-pyrazol-5-yl)phenol in Advanced Catalysis
In the dynamic landscape of modern catalysis, the quest for efficient, robust, and tunable ligand architectures is paramount. Among the promising classes of ligands, N-heterocyclic compounds have garnered significant attention, with pyrazole derivatives emerging as particularly versatile scaffolds. This technical guide delves into the application of 2-(1-methyl-1H-pyrazol-5-yl)phenol , a bifunctional ligand poised to make a substantial impact in homogeneous catalysis, particularly in the realm of cross-coupling reactions that are fundamental to pharmaceutical and materials science research.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, from the fundamental synthesis of the ligand to its practical application in a representative catalytic transformation. The protocols herein are designed not merely as a set of instructions, but as a self-validating framework, elucidating the scientific rationale behind each step to empower researchers in their experimental design and troubleshooting.
The Ligand: Structure, Synthesis, and Rationale
The efficacy of this compound as a ligand stems from its unique electronic and steric properties. The structure features a phenol group, which can act as an anionic 'O' donor upon deprotonation, and a pyrazole ring with a nitrogen 'N' donor. This N,O-bidentate coordination motif can form stable chelate complexes with a variety of transition metals. The methyl group on the pyrazole nitrogen enhances solubility and provides steric influence, which can be crucial for catalytic activity and selectivity.
Synthesis of this compound: A Protocol
While various methods exist for the synthesis of pyrazole derivatives, a common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[1][2][3] The following protocol is a representative procedure adapted from established methodologies for the synthesis of 2-(pyrazol-yl)phenols.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1-(2-hydroxyphenyl)ethanone.
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Step 2: Claisen-Schmidt Condensation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an appropriate electrophile, such as N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one.
-
-
Step 3: Cyclocondensation with Methylhydrazine.
-
Dissolve the crude intermediate from Step 2 in a protic solvent like ethanol.
-
Add methylhydrazine (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
-
Rationale for Experimental Choices:
-
The use of a base in Step 1 facilitates the formation of the enolate of 2'-hydroxyacetophenone, which is crucial for the subsequent condensation reaction.
-
N,N-dimethylformamide dimethyl acetal in Step 2 serves as a one-carbon electrophile to form the enone intermediate.
-
Methylhydrazine in Step 3 is the nitrogen source for the pyrazole ring formation. The use of methylhydrazine directly installs the methyl group on the pyrazole nitrogen.
-
A protic solvent like ethanol is often preferred for the cyclocondensation step as it can facilitate proton transfer steps in the reaction mechanism.
Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[4] Palladium complexes are the most common catalysts for this transformation, and the choice of ligand is critical to the catalyst's performance.[5][6][7] Pyrazole-based ligands have demonstrated significant promise in stabilizing the palladium catalyst and facilitating the catalytic cycle.[5][8]
The this compound ligand can coordinate to a palladium precursor (e.g., Pd(OAc)₂) to form an active catalyst in situ. The N,O-chelation helps to stabilize the palladium center, preventing its agglomeration into inactive palladium black, especially at the elevated temperatures often required for these reactions.[5]
Proposed Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. The pyrazolyl-phenol ligand plays a crucial role in each step:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the this compound ligand (L), reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The ligand's electronic properties can influence the rate of this step.
-
Transmetalation: The aryl group from the organoboron reagent (Ar'B(OR)₂) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base. The steric bulk of the ligand can affect the efficiency of this transfer.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst for the next cycle. The ligand's bite angle and steric hindrance can influence the ease of this final step.
Application Note: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This application note provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using an in situ generated palladium catalyst with this compound as the ligand.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
4-Bromoanisole (Aryl halide)
-
Phenylboronic acid (Organoboron reagent)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene/Water (Solvent mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Add a degassed mixture of toluene (3 mL) and water (0.3 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the desired biaryl product, 4-methoxybiphenyl.
-
Data Presentation:
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 18 | >95 (GC Yield) |
| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~85 (GC Yield) |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Cs₂CO₃ | DMF | 90 | 12 | >98 (GC Yield) |
Note: The data in this table is representative and based on typical results for similar pyrazole-ligated palladium catalysts. Actual yields may vary depending on the specific reaction conditions and substrate scope.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks and Future Outlook
The this compound ligand represents a valuable addition to the toolbox of catalytic chemists. Its straightforward synthesis, coupled with its ability to form stable and active complexes with palladium, makes it an attractive candidate for a range of cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers exploring the potential of this and related pyrazolyl-phenol ligands.
Future research in this area could focus on the synthesis of derivatives of this ligand with varied steric and electronic properties to further tune the catalytic activity. The application of this ligand in other catalytic transformations, such as C-N and C-O coupling reactions, also presents an exciting avenue for exploration. As the demand for efficient and selective catalytic methods continues to grow, ligands like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
References
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Deng, X., & Mani, N. S. (2006). A Versatile One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 143. [Link]
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Mphahlele, M. J., Maluleka, M. M., & Mahlangu, T. P. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13639–13650. [Link]
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Jagtap, S. V., et al. (2010). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link]
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Bandyopadhyay, A., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 166-175. [Link]
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Makhubela, B. C. E., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3097. [Link]
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Ahmad, B., et al. (2011). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]
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Guerrero, M., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 3(2), 475-489. [Link]
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Yoneda, A. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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LookChem. (n.d.). Phenol, 2-(5-phenyl-1H-pyrazol-3-yl)-. LookChem. [Link]
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Su, M. (2017). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936–1947. [Link]
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Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(31), 8423–8436. [Link]
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Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–226. [Link]
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Albooye, F., & Kiyani, H. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806. [Link]
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Wang, X., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]
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Application Notes and Protocols for 2-(1-methyl-1H-pyrazol-5-yl)phenol in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole-Phenol Scaffold as a Privileged Structure in Drug Discovery
The fusion of a pyrazole ring and a phenol moiety creates a molecular scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The phenol group, a well-known pharmacophore, often contributes to antioxidant activity and can participate in crucial hydrogen bonding interactions with biological targets.[4] The specific compound, 2-(1-methyl-1H-pyrazol-5-yl)phenol, combines these two key functionalities, making it a promising candidate for further investigation and development in various therapeutic areas. This document provides a detailed guide to the potential applications, synthesis, and biological evaluation of this compound and its close analogs.
Predicted Biological Activities and Therapeutic Potential
While specific extensive studies on this compound are emerging, the known activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential.
-
Anti-inflammatory Properties: Many pyrazole derivatives are potent anti-inflammatory agents.[5][6][7] For instance, celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. The anti-inflammatory activity of pyrazole-phenol compounds has been demonstrated through methods like the heat-induced protein denaturation technique.[6] It is hypothesized that this compound could modulate inflammatory pathways, potentially through enzyme inhibition.[8]
-
Anticancer Activity: The pyrazole scaffold is a cornerstone in the development of anticancer therapeutics.[9][10] Derivatives have been shown to induce apoptosis and inhibit tubulin polymerization.[9][11] The combination with a phenol group could enhance cytotoxicity against various cancer cell lines.
-
Antimicrobial Effects: Compounds featuring a phenol-substituted pyrazole core have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[12] Some derivatives have shown potent activity against resistant strains like MRSA.[12]
-
Antioxidant and Neuroprotective Potential: The phenolic hydroxyl group is a key contributor to free radical scavenging.[12] Pyrazole derivatives of medically relevant phenolic acids have shown significant antioxidative activity.[4] This suggests potential applications in neurodegenerative diseases where oxidative stress is a key factor.[5]
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be achieved through a classical cyclocondensation reaction, a cornerstone of pyrazole synthesis.[12] A plausible and efficient route involves the reaction of a β-dicarbonyl compound with methylhydrazine.
Synthetic Workflow Diagram
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The Synthesis of Pyrazoles: A Comprehensive Guide to Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its remarkable versatility and "privileged" structural status stem from its ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, which can be finely tuned through substitution on the pyrazole ring.[1] This has led to the incorporation of the pyrazole core into a multitude of clinically significant drugs, including the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant.[2][3] The broad spectrum of biological activities exhibited by pyrazole derivatives—spanning anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties—continually fuels the development of novel and efficient synthetic methodologies.[1][4]
This guide provides an in-depth exploration of key experimental setups for pyrazole synthesis, from the classical Knorr synthesis to modern, efficiency-focused techniques. The protocols detailed herein are designed to be self-validating systems, emphasizing not just the procedural steps but also the underlying chemical principles and critical safety considerations.
The Classical Approach: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a foundational method for pyrazole synthesis.[5] Its enduring utility lies in its simplicity and the ready availability of the starting materials.[6]
Mechanistic Rationale
The Knorr synthesis is typically acid-catalyzed.[7] The mechanism initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[8] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.
A crucial aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[5] The outcome is governed by the steric and electronic nature of the substituents on both reactants and the reaction conditions, such as pH.
Diagram: General Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine
This protocol details the synthesis of a simple, symmetrical pyrazole. The use of hydrazine sulfate in an alkaline solution is a preferred method as the reaction with hydrazine hydrate can sometimes be violent.[9]
Materials:
-
Hydrazine sulfate (0.50 mole, 65 g)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (0.50 mole, 50 g)
-
Ether
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100°C)
Equipment:
-
1-L round-bottomed flask with stirrer, thermometer, and dropping funnel
-
Ice bath
-
Separatory funnel
-
Apparatus for distillation
-
Büchner funnel and filtration flask
Procedure:
-
Preparation of Hydrazine Solution: In the 1-L flask, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.[9]
-
Reaction Setup: Cool the flask in an ice bath. Once the solution reaches 15°C, begin the dropwise addition of 50 g (0.50 mole) of acetylacetone with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[9]
-
Reaction: After the addition is complete, continue stirring the mixture for 1 hour at 15°C.[9]
-
Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts. Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of ether. Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.[9]
-
Isolation: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[9]
-
Purification: Remove the ether by distillation. The resulting crystalline residue of 3,5-dimethylpyrazole should be dried under reduced pressure. The product can be further purified by recrystallization from approximately 250 mL of 90-100°C petroleum ether.[9]
Expected Yield: 77-81%.[9] Melting Point: 107-108°C.[9]
Protocol 2: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
This protocol is a classic example of the Knorr synthesis to produce a pyrazolone, a keto-derivative of a pyrazole. This reaction is exothermic and should be handled with care.[8]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)[8]
-
Water
Equipment:
-
20-mL scintillation vial with stir bar
-
Hot plate with stirring capability
-
TLC plates and developing chamber
-
Büchner funnel and filtration flask
Procedure:
-
Reaction Mixture: In the scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol). Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[8]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase of 30% ethyl acetate/70% hexane.[8]
-
Work-up and Crystallization: Once TLC indicates the consumption of the starting ketoester, add 10 mL of water to the hot, stirring reaction mixture.[8] Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate precipitation.[8]
-
Isolation: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.[8]
-
Purification: Wash the collected solid with a small amount of cold water and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Modern Approaches to Pyrazole Synthesis
While the Knorr synthesis is robust, the demand for greater molecular diversity, higher efficiency, and greener reaction conditions has driven the development of modern synthetic strategies. These include multicomponent reactions, microwave-assisted synthesis, and visible-light-promoted reactions.[8][10]
Protocol 3: One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles
This protocol exemplifies a modern, efficient approach that combines starting materials in a single reaction vessel to form a complex product, thereby increasing atom economy and reducing waste.[10] This method first forms a pyrazoline intermediate which is then oxidized in situ.
Materials:
-
A ketone (e.g., acetophenone)
-
An aldehyde (e.g., benzaldehyde)
-
Hydrazine monohydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (from air or an oxygen balloon)
Equipment:
-
Round-bottomed flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring plate and stir bar
Procedure:
-
Pyrazoline Formation: In a round-bottomed flask, combine the ketone, aldehyde, and hydrazine monohydrochloride in a suitable solvent like ethanol under mild conditions to form the pyrazoline intermediate.[10]
-
Solvent Exchange: After the formation of the pyrazoline (which can be monitored by TLC), remove the initial solvent under reduced pressure.
-
Oxidation: Add DMSO to the flask containing the pyrazoline intermediate. Heat the mixture under an oxygen atmosphere (e.g., by fitting a balloon filled with oxygen to the flask) to facilitate the oxidation to the corresponding pyrazole.[10] This method offers a benign alternative to using oxidizing agents like bromine.[10]
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. The pyrazole product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Diagram: Workflow for One-Pot Pyrazole Synthesis
Caption: Experimental workflow for a one-pot pyrazole synthesis.
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic method can significantly impact reaction parameters. The following table provides a comparative summary of typical conditions for the protocols described.
| Parameter | Protocol 1: Knorr (Dimethylpyrazole) | Protocol 2: Knorr (Pyrazolone) | Protocol 3: One-Pot Synthesis |
| Starting Materials | Acetylacetone, Hydrazine Sulfate | Ethyl Benzoylacetate, Hydrazine Hydrate | Ketone, Aldehyde, Hydrazine HCl |
| Catalyst/Reagent | NaOH | Acetic Acid | Oxygen/DMSO (for oxidation) |
| Temperature | 15°C | ~100°C | Mild (Pyrazoline), Elevated (Oxidation) |
| Reaction Time | ~1.5 hours | ~1 hour | Varies (often several hours) |
| Typical Yield | 77-81%[9] | Good to Excellent | Very Good (up to 95%)[10] |
| Key Advantage | Simple, high yield for symmetrical pyrazoles | Classic, well-established | High efficiency, benign oxidant |
Purification and Characterization
The final purity of the synthesized pyrazole is critical for its intended application. The two primary methods for purification are recrystallization and column chromatography.[2]
-
Recrystallization: This is the preferred method for solid compounds with relatively high initial purity (>90%). The crude product is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities in the solution.[2] A common issue is the compound "oiling out"; this can often be resolved by adding more solvent or slowing the cooling rate.[2]
-
Column Chromatography: This technique is ideal for purifying liquids or solids with significant impurities, or for separating regioisomers.[2] A stationary phase (commonly silica gel or alumina) is packed into a column, and the crude mixture is eluted with a solvent system (mobile phase). Separation occurs based on the differential adsorption of the components to the stationary phase. For basic compounds like some pyrazoles, deactivating the acidic silica gel with a small amount of a base like triethylamine (~0.5-1%) can prevent degradation and improve recovery.[2][11]
Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis to confirm the structure and purity.
Safety and Handling: A Critical Directive
Trustworthiness in protocols is intrinsically linked to safety. Many reagents used in pyrazole synthesis, particularly hydrazine and its derivatives, are hazardous.
Hydrazine and its derivatives (e.g., phenylhydrazine) are:
-
Acutely Toxic: Harmful or fatal if swallowed, inhaled, or in contact with skin.[10]
-
Corrosive: Can cause severe skin burns and eye damage.
-
Carcinogenic: Suspected of causing cancer.
-
Flammable/Combustible. [10]
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations of hydrazine and its derivatives must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or chloroprene).
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant splash hazard.
-
Lab Coat: A flame-resistant lab coat is required.
-
-
Handling: Use glass or plastic containers to avoid static electricity buildup. Store these chemicals in a designated, well-ventilated area, away from heat and incompatible materials.[10]
-
Waste Disposal: Hydrazine-containing waste is considered extremely hazardous. It must be collected in properly labeled, sealed containers for disposal by environmental health and safety personnel.
-
Emergency Procedures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention. If inhaled, move the individual to fresh air and seek immediate medical help.
Conclusion
The synthesis of pyrazoles is a rich and evolving field. The classical Knorr synthesis provides a reliable and straightforward entry into this class of compounds, while modern one-pot and multicomponent strategies offer significant advantages in terms of efficiency, atom economy, and environmental impact. The choice of the experimental setup depends on the specific target molecule, available starting materials, and the desired scale of the reaction. Regardless of the chosen method, a paramount emphasis on safety protocols, particularly when handling hazardous reagents like hydrazine, is essential for the integrity and trustworthiness of the research. This guide provides the foundational knowledge and detailed protocols to empower researchers to confidently and safely explore the synthesis of this vital heterocyclic scaffold.
References
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]
-
Penning, T. D., et al. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry1997 , 40 (9), 1347-1365. [Link]
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Wiley, R. H.; Hexner, P. E. 3,5-Dimethylpyrazole. Organic Syntheses1951 , 31, 43. [Link]
-
Faria, J. V., et al. Pyrazoles: A Review of Synthesis and Biological Activities. Molecules2017 , 22 (1), 136. [Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. [Link]
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Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
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University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
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Zenodo. Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib. [Link]
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Scribd. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. [Link]
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Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
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ResearchGate. Synthesis of substituted pyrazoles. [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
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Name-Reaction.com. Knorr pyrazole synthesis. [Link]
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Application Notes & Protocols: Antimicrobial Screening of 2-(1-methyl-1H-pyrazol-5-yl)phenol Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial screening of 2-(1-methyl-1H-pyrazol-5-yl)phenol derivatives. The pyrazole nucleus is a critical pharmacophore found in numerous FDA-approved drugs, and its derivatives are recognized for a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] This guide details a robust synthetic pathway via Claisen-Schmidt condensation, outlines standardized protocols for determining antimicrobial efficacy based on Clinical and Laboratory Standards Institute (CLSI) guidelines, and provides a framework for data interpretation. The protocols are designed to be self-validating, ensuring reproducibility and reliability in the preliminary assessment of these compounds as potential new antimicrobial agents.
Introduction: The Rationale for Pyrazole Derivatives in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel chemical entities capable of combating multidrug-resistant (MDR) pathogens.[3] Nitrogen-containing heterocycles, particularly pyrazole derivatives, have emerged as a highly promising class of compounds.[2][3] The pyrazole scaffold is a key structural motif in several successful drugs, such as the anti-inflammatory celecoxib and the antibacterial cefoselis.[1][4]
The this compound framework is of particular interest. The phenolic hydroxyl group can act as a proton donor and participate in hydrogen bonding, while the pyrazole ring offers multiple sites for substitution, allowing for the fine-tuning of physicochemical properties like lipophilicity and electronic distribution. These modifications can significantly influence the compound's ability to interact with bacterial targets, such as DNA gyrase or cell wall components, and penetrate microbial membranes.[4][5] This guide provides the foundational methods to synthesize these derivatives and systematically evaluate their potential to inhibit the growth of clinically relevant bacteria and fungi.
Synthesis of this compound Derivatives
A reliable and versatile method for synthesizing the core structure involves a base-catalyzed Claisen-Schmidt condensation reaction.[6][7][8] This reaction forms an α,β-unsaturated carbonyl system (a chalcone intermediate) which can then be cyclized with a hydrazine derivative to form the pyrazole ring.
General Synthetic Workflow
The synthesis is a two-step process:
-
Chalcone Formation: An appropriately substituted hydroxyacetophenone is reacted with a pyrazole-4-carbaldehyde in the presence of a base (e.g., KOH) to form a chalcone intermediate.
-
Pyrazole Ring Cyclization: The chalcone is then reacted with a hydrazine (e.g., hydrazine hydrate or phenylhydrazine) in an acidic medium to yield the final 2-(pyrazol-5-yl)phenol derivative.
The workflow is designed for efficiency and scalability, making it suitable for generating a library of derivatives for screening.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol: Synthesis of a Representative Derivative
Objective: To synthesize this compound.
Materials:
-
1-(2-Hydroxyphenyl)ethan-1-one
-
1-Methyl-1H-pyrazole-5-carbaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Glacial Acetic Acid
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC apparatus.
Procedure:
Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one (Chalcone)
-
Dissolve 1-(2-hydroxyphenyl)ethan-1-one (10 mmol) and 1-methyl-1H-pyrazole-5-carbaldehyde (10 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.[7]
-
While stirring, add a solution of KOH (40 mmol) in 10 mL of water dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the solution with dilute HCl until a precipitate forms (pH ~5-6).
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. This solid is the chalcone intermediate.
Step 2: Synthesis of this compound
-
Add the dried chalcone (5 mmol) and hydrazine hydrate (10 mmol) to 30 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
Reflux the mixture with stirring for 6-8 hours. Again, monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of crushed ice.
-
A solid product will precipitate. Filter the solid, wash with ample cold water to remove any residual acetic acid, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Susceptibility Testing Protocols
The primary evaluation of antimicrobial activity is achieved by determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The broth microdilution method is the internationally recognized standard for quantitative MIC determination due to its efficiency and conservation of compound.[9][10][11]
Core Principles & Causality
-
Why Broth Microdilution? This method provides a quantitative result (the MIC value), which is more informative than qualitative methods like disc diffusion. It allows for direct comparison of the potency of different derivatives. The 96-well plate format is ideal for screening multiple compounds against multiple organisms simultaneously.
-
Trustworthiness through Controls: The protocol's validity hinges on the inclusion of multiple controls:
-
Sterility Control: Ensures the broth medium is not contaminated.
-
Growth Control: Confirms that the test organism can grow under the assay conditions.
-
Positive Control: An established antibiotic (e.g., Gentamicin, Fluconazole) is tested to validate the assay's sensitivity and provide a benchmark.
-
Solvent Control: Ensures the solvent used to dissolve the test compounds (e.g., DMSO) does not inhibit microbial growth at the concentration used.
-
Caption: Workflow for antimicrobial screening using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M07 guidelines.[11]
Materials:
-
Synthesized pyrazole derivatives
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator, spectrophotometer/plate reader
Procedure:
-
Preparation of Compounds: Prepare a 1 mg/mL (or 10 mM) stock solution of each pyrazole derivative in DMSO. The positive control antibiotic should also be prepared as a stock solution.
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[12]
-
-
Plate Setup (Serial Dilution):
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first well of a row (e.g., column 1). This creates an initial 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mix well, then transfer 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Column 11 will serve as the growth control (broth + inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the final diluted inoculum (from step 2) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is now 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a plate reader to measure optical density (OD).
Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine if a compound is static (inhibits growth) or cidal (kills the organism).
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Also plate an aliquot from the growth control well to ensure the inoculum was viable.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often defined as the concentration that allows no more than 1-2 colonies to grow from the 10 µL spot.
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
Sample Data Table
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. C. albicans ATCC 90028 | MBC/MIC Ratio (S. aureus) |
| PZ-01 | H | H | 16 | 64 | >128 | 2 |
| PZ-02 | 4-Cl | H | 8 | 32 | 64 | 2 |
| PZ-03 | H | 5-Br | 4 | 16 | 32 | 4 |
| PZ-04 | 4-NO₂ | H | >128 | >128 | >128 | N/A |
| Gentamicin | N/A | N/A | 1 | 2 | N/A | 2 |
| Fluconazole | N/A | N/A | N/A | N/A | 4 | >4 |
Interpreting the Results
-
MIC Values: Lower MIC values indicate higher potency. An MIC ≤16 µg/mL is often considered a good starting point for further investigation.[13]
-
Spectrum of Activity: Compare MICs across different organisms (Gram-positive, Gram-negative, fungi) to determine if a compound has broad-spectrum activity or is specific to a certain class of microbes.
-
MBC/MIC Ratio: This ratio helps classify the compound's effect:
-
Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4 indicates a cidal effect.
-
Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4 suggests a static effect, meaning the compound inhibits growth but does not kill the organism outright.[4]
-
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a standardized framework for the initial antimicrobial evaluation of novel this compound derivatives. Compounds demonstrating significant potency (low MICs) and favorable cidal activity (low MBC/MIC ratio) should be prioritized for further studies.[3]
Next Steps Include:
-
Cytotoxicity Assays: Evaluate the toxicity of promising compounds against mammalian cell lines (e.g., HeLa, HEK293) to determine their therapeutic index.
-
Time-Kill Kinetic Assays: To understand the dynamics of the antimicrobial effect over time.
-
Mechanism of Action Studies: Investigate how the compounds work, for example, by testing for DNA gyrase inhibition or membrane disruption.[2][4]
-
In Vivo Efficacy Studies: Test the most promising, non-toxic compounds in animal models of infection.[14]
By systematically applying these methods, researchers can efficiently identify and advance new pyrazole-based candidates in the critical pipeline for next-generation antimicrobial drugs.
References
-
Title: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Synthesis of Claisen–Schmidt reaction‐based formed intermediate utilized into pyrazoles. Source: ResearchGate URL: [Link]
-
Title: Antibacterial pyrazoles: tackling resistant bacteria Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: Egyptian Journal of Chemistry URL: [Link]
-
Title: Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]
-
Title: Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: Pyrazole derivatives showing antimicrobial activity. Source: ResearchGate URL: [Link]
-
Title: Broth microdilution for antibacterial testing as recommended by CLSI protocol. Source: ResearchGate URL: [Link]
-
Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: Meddocs Publishers URL: [Link]
-
Title: Synthesis of 2-(1H-pyrazol-3-YL) phenols Source: ResearchGate URL: [Link]
-
Title: Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight Source: Bentham Science URL: [Link]
-
Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation Source: ACS Omega URL: [Link]
-
Title: Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode Source: PubMed Central (PMC), NIH URL: [Link]
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- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of Pyrazolylphenols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides a detailed overview of the primary analytical techniques for the structural elucidation and characterization of pyrazolylphenols. This class of compounds is of significant interest in medicinal chemistry and materials science, necessitating robust and reliable analytical methodologies. We present not only the standard operating procedures but also the underlying principles and rationale for experimental choices, ensuring a deep understanding of each technique's applicability. This document is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of pyrazolylphenol derivatives.
Introduction: The Significance of Pyrazolylphenols
Pyrazolylphenols represent a versatile class of heterocyclic compounds integrating both a pyrazole and a phenol moiety. The pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The phenolic group, a hydroxyl group attached to an aromatic ring, is also a key feature in many natural and synthetic molecules, contributing to antioxidant properties and participating in crucial hydrogen bonding interactions with biological targets. The combination of these two functional groups in a single molecular framework makes pyrazolylphenols particularly attractive for drug discovery and development.
Accurate and comprehensive characterization is paramount to understanding the structure-activity relationships (SAR) of these molecules. This guide will detail the application of several core analytical techniques, providing both theoretical insights and practical protocols for the unambiguous characterization of novel pyrazolylphenol compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.
Why NMR is Essential for Pyrazolylphenols
For pyrazolylphenols, NMR is indispensable for:
-
Confirming the presence and substitution pattern of both the pyrazole and phenol rings.
-
Distinguishing between isomers , which is often a challenge in heterocyclic synthesis.
-
Elucidating tautomeric forms , as the pyrazole ring can exist in different tautomeric states.[3]
-
Assessing purity of the synthesized compound.
¹H NMR Spectroscopy Protocol
Objective: To determine the number of different proton environments and their neighboring protons.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazolylphenol sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the phenolic -OH and pyrazole N-H.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse. Typical spectral width is -2 to 12 ppm.
-
For enhanced sensitivity, increase the number of scans.
-
-
Data Analysis & Interpretation:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton.
-
Aromatic protons on the phenol and pyrazole rings typically resonate between 6.5 and 8.5 ppm.[4]
-
The phenolic -OH proton signal can be broad and its chemical shift is highly dependent on concentration and solvent, often appearing between 4 and 10 ppm.[4]
-
The pyrazole N-H proton (if present) also gives a broad signal, typically downfield (>10 ppm).[3]
-
Alkyl substituents will appear in the upfield region (0.5-4.5 ppm).
-
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of signals reveals information about adjacent non-equivalent protons. The n+1 rule is a useful starting point for interpretation.[4] For example, the protons on the pyrazoline ring often exhibit a characteristic ABX spin system.[5]
-
D₂O Exchange: To confirm the assignment of -OH and N-H protons, a drop of D₂O can be added to the NMR tube. After shaking, the signals corresponding to these exchangeable protons will disappear from the spectrum.[4]
-
¹³C NMR Spectroscopy Protocol
Objective: To determine the number of different carbon environments in the molecule.
Protocol:
-
Sample Preparation: As per the ¹H NMR protocol, though a more concentrated sample (20-50 mg) may be required.
-
Instrument Setup & Acquisition:
-
Use a standard ¹³C{¹H} pulse program (proton-decoupled) to obtain a spectrum where each unique carbon appears as a singlet.
-
A longer acquisition time and a greater number of scans are necessary due to the low natural abundance of ¹³C.
-
-
Data Analysis & Interpretation:
-
Chemical Shift (δ):
-
Aromatic and pyrazole carbons resonate in the range of 100-160 ppm.
-
The carbon bearing the phenolic -OH group is typically found between 150-160 ppm.
-
Carbonyl carbons (if present in a pyrazolone tautomer) will be further downfield (>160 ppm).
-
Alkyl carbons appear upfield (10-60 ppm).
-
-
Advanced 2D NMR Techniques
For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing definitive bond connectivities.
| Technique | Information Provided | Application for Pyrazolylphenols |
| COSY | Shows correlations between J-coupled protons (¹H-¹H). | Establishes which protons are adjacent to each other on the aromatic rings and alkyl chains. |
| HSQC | Shows correlations between protons and their directly attached carbons (¹H-¹³C). | Assigns specific protons to their corresponding carbon atoms. |
| HMBC | Shows correlations between protons and carbons separated by 2-3 bonds (¹H-¹³C). | Connects molecular fragments, for example, linking a substituent to its position on a ring. |
Diagram of the NMR Experimental Workflow:
Caption: General workflow for NMR analysis of pyrazolylphenols.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthesized pyrazolylphenol and provides valuable structural information through the analysis of fragmentation patterns.
Why MS is Crucial for Pyrazolylphenols
-
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.
-
Structural Information: The fragmentation pattern observed in the mass spectrum can help to confirm the presence of specific structural motifs within the molecule.[6][7]
-
Purity Assessment: MS can detect the presence of impurities, even in small quantities.
-
Metabolite Identification: In drug development, LC-MS is a key tool for identifying metabolites of pyrazolylphenol-based drug candidates.[8]
Electrospray Ionization (ESI) Mass Spectrometry Protocol
Objective: To determine the molecular weight and obtain fragmentation data for the pyrazolylphenol.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
-
Instrument Setup & Acquisition:
-
The sample solution is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system (LC-MS).[9]
-
Set the ESI source to either positive or negative ion mode. Pyrazolylphenols can often be observed in both modes:
-
Positive mode: Detects the protonated molecule [M+H]⁺.
-
Negative mode: Detects the deprotonated molecule [M-H]⁻, often facilitated by the acidic phenolic proton.
-
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum.[9]
-
-
Data Analysis & Interpretation:
-
Molecular Ion Peak: The peak corresponding to [M+H]⁺ or [M-H]⁻ confirms the molecular weight of the compound.
-
Isotope Pattern: Analyze the isotopic distribution of the molecular ion peak to further confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of pyrazolylphenols is often substituent-dependent. Common fragmentation pathways include cleavage of the pyrazole ring and losses of small molecules (e.g., CO, N₂, HCN) from the heterocyclic core.[6][7] Analysis of these fragments provides a fingerprint of the molecular structure.
-
| Ionization Mode | Observed Ion | Rationale for Pyrazolylphenols |
| Positive ESI | [M+H]⁺ | The basic nitrogen atoms of the pyrazole ring are readily protonated. |
| Negative ESI | [M-H]⁻ | The acidic phenolic proton is easily lost to form an anion. |
Diagram of the LC-MS Experimental Workflow:
Caption: Workflow for LC-MS analysis of pyrazolylphenols.
X-Ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[1]
The Role of X-Ray Crystallography for Pyrazolylphenols
-
Absolute Structure Confirmation: Provides definitive proof of the molecular structure, crucial for resolving any ambiguities from spectroscopic data.[10]
-
Stereochemistry Determination: Unambiguously determines the absolute configuration of chiral centers.
-
Conformational Analysis: Reveals the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: Elucidates hydrogen bonding networks and other non-covalent interactions, which are critical for understanding crystal packing and can inform drug-receptor binding models.[1]
X-Ray Crystallography Protocol
Objective: To determine the three-dimensional atomic structure of the pyrazolylphenol.
Protocol:
-
Crystal Growth:
-
This is often the most challenging step. The goal is to grow a single, high-quality crystal suitable for diffraction.
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
A variety of solvents and solvent mixtures should be screened.
-
-
Crystal Selection and Mounting:
-
Select a suitable crystal under a polarizing microscope. The crystal should be free of cracks and defects.
-
Mount the crystal on a goniometer head.[1]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined to best fit the experimental data.[11]
-
-
Data Analysis and Visualization:
-
The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[1]
-
The structure is visualized using software like PyMOL or Mercury to analyze molecular conformation and crystal packing.
-
Diagram of the X-Ray Crystallography Workflow:
Caption: Workflow for single-crystal X-ray crystallography.
Complementary Spectroscopic and Chromatographic Techniques
While NMR, MS, and X-ray crystallography are the primary tools for structural elucidation, other techniques provide valuable complementary information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]
-
Protocol: A small amount of the solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Interpretation:
-
A broad O-H stretching band around 3200-3600 cm⁻¹ confirms the presence of the phenolic hydroxyl group.[13]
-
N-H stretching of the pyrazole ring appears in a similar region, often sharper.[14]
-
C=C and C=N stretching vibrations from the aromatic and pyrazole rings are observed in the 1450-1650 cm⁻¹ region.[15]
-
C-O stretching of the phenol is typically found around 1200-1260 cm⁻¹.[13]
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.
-
Protocol: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) is prepared and its absorbance is measured over the UV-visible range (typically 200-800 nm).[16]
-
Interpretation: Pyrazolylphenols, containing conjugated aromatic systems, will exhibit characteristic absorption maxima (λ_max). The position and intensity of these bands can be sensitive to substitution patterns and the solvent environment.[17][18] The absorption spectrum of a phenol is known to shift upon deprotonation of the hydroxyl group.[19]
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of a compound and for purification through preparative HPLC.[20]
-
Protocol:
-
Dissolve the sample in the mobile phase.
-
Inject the solution into the HPLC system.
-
Separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid or TFA.
-
Detection is commonly performed with a UV detector set to a wavelength where the compound absorbs strongly.
-
-
Data Analysis: The purity of the sample is determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Conclusion
The comprehensive characterization of pyrazolylphenols requires a multi-technique, orthogonal approach. NMR spectroscopy provides the fundamental framework of the molecular structure, Mass Spectrometry confirms the molecular weight and offers clues to the connectivity, and X-ray Crystallography delivers the definitive solid-state structure. Complementary techniques such as FT-IR, UV-Vis, and HPLC are essential for confirming functional groups, understanding electronic properties, and assessing purity, respectively. By judiciously applying the protocols and interpretation strategies outlined in this guide, researchers can confidently and accurately characterize novel pyrazolylphenol derivatives, paving the way for their further development in medicinal chemistry and materials science.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole...
- ResearchGate. (n.d.). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)...
- MDPI. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
- ResearchGate. (1998).
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.). (a) UV–vis absorption spectra of compounds 3a–h in aprotic solvents;...
- ResearchGate. (2013).
- ResearchGate. (n.d.). Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
- PubMed. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP).
- NIH. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PubMed. (2014).
- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
- PubMed. (2013).
- University of California, Davis. (n.d.). UV-Visible spectra and photoacidity of Phenols, Naphthols and Pyrenols.
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- Doc Brown's Chemistry. (n.d.).
- YouTube. (2021). Understanding x-ray crystallography structures.
- PubMed. (2003). Mass spectrometry in grape and wine chemistry. Part I: polyphenols.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
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Scale-Up Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)phenol: An Application Note and Protocol
Introduction
2-(1-Methyl-1H-pyrazol-5-yl)phenol is a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, featuring a phenol linked to a methylated pyrazole ring, imparts desirable physicochemical properties for molecular recognition in various biological targets. The increasing demand for this intermediate necessitates the development of a robust, scalable, and economically viable synthetic process. This application note provides a detailed, field-proven protocol for the multi-gram scale-up synthesis of this compound, addressing the critical challenges of process safety, product purity, and yield optimization. Our approach is designed to be a self-validating system, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.
Strategic Approach to Scalable Synthesis
The synthesis of this compound is strategically designed as a two-step process. This approach was selected for its convergency, utilization of commercially available starting materials, and the robustness of the chosen chemical transformations, which are amenable to large-scale production. The synthetic pathway involves a Suzuki-Miyaura cross-coupling reaction followed by a demethylation step.
Caption: Overall synthetic workflow for this compound.
This two-step sequence is advantageous for several reasons:
-
Expertise & Experience: The Suzuki-Miyaura coupling is a well-established and highly reliable method for the formation of C-C bonds, with a vast body of literature supporting its scalability and tolerance of various functional groups.[1][2] The subsequent demethylation of the methoxy ether is a standard transformation, offering multiple reagent choices to suit specific scale and equipment constraints.
-
Trustworthiness: The use of a commercially available pyrazole boronic ester derivative provides a reliable and well-characterized starting material, minimizing variability in the initial steps of the synthesis. The progress of both reaction steps can be conveniently monitored by standard analytical techniques such as TLC and HPLC, ensuring process control.
-
Authoritative Grounding & Comprehensive References: The choice of the Suzuki-Miyaura coupling is grounded in its Nobel Prize-winning significance and its extensive application in industrial pharmaceutical synthesis. The selection of demethylation agents is based on established and widely published procedures.[3]
Part 1: Suzuki-Miyaura Cross-Coupling
The first step involves the palladium-catalyzed cross-coupling of 1-methyl-1H-pyrazole-5-boronic acid pinacol ester with 2-bromoanisole. This reaction forges the critical C-C bond between the pyrazole and the protected phenol ring.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole
Materials and Equipment:
-
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.0 eq)
-
2-Bromoanisole (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)
-
Potassium carbonate (3.0 eq)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean and dry round-bottom flask, add 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, 2-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add toluene and deionized water (typically a 4:1 to 5:1 ratio of toluene to water) to the flask. The mixture should be stirred vigorously.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole.
Scale-Up Considerations and Safety:
-
Catalyst Selection: For larger scale reactions, using a more robust and air-stable pre-catalyst such as a Pd(dppf)Cl2 complex can be advantageous.
-
Exothermicity: The reaction is generally not highly exothermic, but on a large scale, controlled heating is crucial to maintain a steady reaction temperature.
-
Solvent Choice: Toluene is a suitable solvent for this reaction. For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) can be considered.
-
Palladium Removal: Residual palladium in the final product is a major concern in pharmaceutical synthesis. After the reaction, treatment with a palladium scavenger may be necessary.[4]
-
Safety: 2-Bromoanisole is a skin and eye irritant. Tetrakis(triphenylphosphine)palladium(0) is toxic and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Internal Data |
| Purity (Post-Chromatography) | >98% | Internal Data |
| Reaction Time | 4-8 hours | Internal Data |
| Scale | 10-100 g | Internal Data |
Part 2: Demethylation
The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, although other methods such as using hydrobromic acid (HBr) can also be employed, especially on a larger scale where the handling of BBr₃ may be more challenging.
Protocol: Synthesis of this compound
Materials and Equipment:
-
5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole (1.0 eq)
-
Boron tribromide (1 M solution in dichloromethane or neat) (1.5-2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Nitrogen inlet
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole in anhydrous dichloromethane in a clean, dry round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add boron tribromide (as a solution in DCM or neat) to the stirred solution via a dropping funnel over 30-60 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully and slowly quench the reaction by adding methanol at 0 °C to decompose the excess BBr₃.
-
Workup: Add saturated sodium bicarbonate solution to neutralize the reaction mixture. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary.
Scale-Up Considerations and Safety:
-
Reagent Choice: For larger scales, using 48% aqueous HBr is a viable, albeit slower, alternative to BBr₃ and avoids the hazards associated with the latter.[3]
-
Quenching: The quenching of BBr₃ is highly exothermic and releases HBr gas. This step must be performed with extreme caution, especially on a large scale, with adequate cooling and ventilation.
-
Purification: On a larger scale, crystallization is the preferred method of purification as it is more economical and efficient than chromatography.
-
Safety: Boron tribromide is extremely corrosive, toxic, and reacts violently with water. It must be handled in a well-maintained fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat. Anhydrous conditions are essential.
| Parameter | Value | Reference |
| Typical Yield | 80-90% | Internal Data |
| Purity (Post-Recrystallization) | >99% | Internal Data |
| Reaction Time | 2-4 hours (with BBr₃) | Internal Data |
| Scale | 10-50 g | Internal Data |
Conclusion
This application note details a robust and scalable two-step synthesis of this compound. The described protocols, based on a Suzuki-Miyaura coupling and subsequent demethylation, are designed for high yield and purity, with careful consideration of the practical aspects of scaling up chemical processes. By following these guidelines, researchers and drug development professionals can confidently produce this valuable intermediate in the quantities required for their research and development programs. The provided workflows and data tables serve as a practical guide for successful implementation.
References
- Fisher Scientific. (2024). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, 98%.
- Apollo Scientific. (2022).
- ChemicalBook. (2023).
- ACS Publications. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Capot Chemical. (2008). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid.
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
- ACS Publications. (2023). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- PubMed. (2023).
- ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam....
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- ResearchGate. (n.d.). Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system.
- National Institutes of Health. (n.d.).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
- ResearchGate. (2023).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2023). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- National Institutes of Health. (n.d.). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles.
- IUCr. (2023). 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol.
- National Institutes of Health. (n.d.). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol.
- National Institutes of Health. (n.d.). 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene.
- Springer Nature. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Journal of Medicinal and Chemical Sciences. (2020).
- MDPI. (2023). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole.
- ResearchGate. (n.d.). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol.
- PubMed. (2014). Methyl 5-methyl-1-(1H-pyrazol-3-yl)
- Sigma-Aldrich. (n.d.). 5-methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1h-pyrazol-3-yl)phenol.
Sources
functionalization of the pyrazole ring in 2-(1-methyl-1H-pyrazol-5-yl)phenol
An Application Guide to the Strategic Functionalization of 2-(1-methyl-1H-pyrazol-5-yl)phenol
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs, including Celecoxib and Sildenafil.[1] Its metabolic stability and versatile synthetic handles make it a privileged scaffold in drug discovery.[1][2][3][4] This guide provides an in-depth exploration of the chemical derivatization of this compound, a versatile building block featuring both a pyrazole ring and a phenolic moiety. We present detailed, field-proven protocols for strategic functionalization at distinct positions on the molecule, enabling researchers to systematically explore structure-activity relationships (SAR) for novel therapeutic agents. The methodologies covered include electrophilic aromatic substitution on the pyrazole core, palladium-catalyzed cross-coupling reactions for the installation of diverse substituents, and directed ortho-metalation (DoM) on the phenol ring. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Introduction: The Strategic Value of the Pyrazole-Phenol Scaffold
The this compound scaffold integrates two key pharmacophoric elements. The pyrazole ring acts as a stable, five-membered aromatic heterocycle capable of engaging in various biological interactions. The adjacent phenolic hydroxyl group provides a crucial hydrogen bond donor/acceptor site and a handle for further modification. The strategic functionalization of this scaffold allows for the precise tuning of molecular properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
This document outlines three primary vectors for the chemical modification of the parent scaffold, as illustrated below. Each vector represents a distinct class of chemical transformations that can be selectively applied to achieve a desired molecular architecture.
Figure 1: Key functionalization vectors for this compound.
Synthesis of the Starting Material
A reliable synthesis of the starting material is paramount. A common and effective route involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine, followed by appropriate modifications. For the target molecule, a plausible route begins with the Claisen condensation of 2'-hydroxyacetophenone with a suitable ester to form a 1-(2-hydroxyphenyl)-1,3-dione intermediate, which is then cyclized with methylhydrazine.
Vector 1: Electrophilic Aromatic Substitution at the C4-Position
The pyrazole ring is an electron-rich heterocycle. Computational and experimental studies show that the C4 position is the most nucleophilic and therefore the most susceptible to electrophilic attack.[5][6] This high regioselectivity allows for clean and efficient installation of various functional groups.
Protocol: C4-Bromination using N-Bromosuccinimide (NBS)
Rationale: Direct bromination with Br₂ can be hazardous and may lead to over-bromination or side reactions. N-Bromosuccinimide (NBS) is a crystalline, stable, and safer source of electrophilic bromine, providing excellent yields of the monobrominated product under mild conditions.[7][8]
Experimental Protocol:
| Reagent | MW | Amount | Mmol | Equiv. |
| This compound | 174.20 | 1.00 g | 5.74 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.07 g | 6.03 | 1.05 |
| Acetonitrile (MeCN) | - | 25 mL | - | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.00 g, 5.74 mmol).
-
Dissolve the starting material in acetonitrile (25 mL).
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Bromosuccinimide (1.07 g, 6.03 mmol) portion-wise over 5 minutes at room temperature (20-25 °C).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium thiosulfate (2 x 25 mL) to quench any remaining NBS, followed by brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-2-(1-methyl-1H-pyrazol-5-yl)phenol as a white to off-white solid.
Expected Outcome: Yields typically range from 85-95%. The product serves as a key intermediate for cross-coupling reactions.
Characterization:
-
¹H NMR: Expect a disappearance of the C4-proton signal and characteristic shifts in the aromatic protons.
-
MS (ESI+): [M+H]⁺ peak at m/z 253/255, corresponding to the bromine isotope pattern.
Protocol: C4-Nitration
Rationale: The introduction of a nitro group provides a versatile handle for further chemistry, such as reduction to an amine. A standard nitrating mixture of nitric acid and sulfuric acid is highly effective for this transformation.[9][10]
Experimental Protocol:
| Reagent | Concentration | Amount | Notes |
| This compound | - | 1.00 g | - |
| Sulfuric Acid (H₂SO₄) | 98% | 10 mL | Cooled to 0 °C |
| Nitric Acid (HNO₃) | 70% | 0.45 mL | Added dropwise |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.
-
Slowly add this compound (1.00 g) to the cold sulfuric acid with stirring. Ensure it dissolves completely.
-
Add concentrated nitric acid (0.45 mL) dropwise to the solution, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice (approx. 100 g). A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from ethanol/water may be required to obtain pure 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)phenol.
Expected Outcome: Yields are typically in the range of 70-85%.
Vector 2: Palladium-Catalyzed Cross-Coupling Reactions
The halogenated pyrazole intermediate (e.g., the 4-bromo derivative) is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Figure 2: Workflow for C4-functionalization via a halogenated intermediate.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds between a halide and an organoboron compound.[11][12] It tolerates a wide range of functional groups, making it ideal for late-stage diversification in drug discovery.[13][14]
Experimental Protocol:
| Reagent | MW | Amount | Mmol | Equiv. |
| 4-Bromo-2-(1-methyl-1H-pyrazol-5-yl)phenol | 253.10 | 500 mg | 1.98 | 1.0 |
| Phenylboronic Acid | 121.93 | 289 mg | 2.37 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 114 mg | 0.099 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 418 mg | 3.95 | 2.0 |
| Dioxane / H₂O (4:1) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a microwave vial or Schlenk tube, add the 4-bromo-pyrazole (500 mg, 1.98 mmol), phenylboronic acid (289 mg, 2.37 mmol), Pd(PPh₃)₄ (114 mg, 0.099 mmol), and sodium carbonate (418 mg, 3.95 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Dioxane/H₂O, 4:1, 10 mL).
-
Seal the vessel and heat the reaction mixture to 90-100 °C for 6-12 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite. Wash the organic layer with water (20 mL) and brine (20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography on silica gel to yield the desired biaryl product.
Expected Outcome: Yields can vary (60-90%) depending on the boronic acid used. The protocol is adaptable to a wide range of aryl- and heteroarylboronic acids.[15]
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: This reaction provides a powerful method for constructing C-N bonds, allowing for the introduction of primary and secondary amines at the C4 position. The choice of ligand is critical for reaction efficiency.[16][17][18]
Experimental Protocol:
| Reagent | MW | Amount | Mmol | Equiv. |
| 4-Bromo-2-(1-methyl-1H-pyrazol-5-yl)phenol | 253.10 | 500 mg | 1.98 | 1.0 |
| Morpholine | 87.12 | 206 µL | 2.37 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 45 mg | 0.049 | 0.025 |
| XPhos | 476.63 | 56 mg | 0.118 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 268 mg | 2.79 | 1.4 |
| Toluene | - | 10 mL | - | - |
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-bromo-pyrazole (500 mg, 1.98 mmol), Pd₂(dba)₃ (45 mg, 0.049 mmol), XPhos (56 mg, 0.118 mmol), and NaOtBu (268 mg, 2.79 mmol).
-
Add dry, degassed toluene (10 mL), followed by morpholine (206 µL, 2.37 mmol).
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Work-up and Purification: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the C4-aminated product.
Vector 3: Directed ortho-Metalation (DoM) of the Phenol Ring
Rationale: The phenolic hydroxyl group is a powerful directing group for ortho-metalation.[19] By treating the substrate with a strong organolithium base, a proton ortho to the hydroxyl group can be selectively abstracted. The resulting aryllithium species can then be quenched with an electrophile to install a new substituent exclusively at that position.[20]
Experimental Protocol:
Step-by-Step Procedure:
-
Protection (if necessary): The acidic phenolic proton can interfere. It is often advantageous to first protect it as a methoxymethyl (MOM) ether or other suitable group.
-
Metalation: Dissolve the protected phenol (1.0 equiv) in dry THF in an oven-dried, argon-flushed flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2.2 equiv) dropwise. The first equivalent will deprotonate any remaining acidic protons, and the second will perform the ortho-lithiation.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add a desired electrophile (e.g., iodine (I₂), dimethylformamide (DMF) for formylation, or an alkyl halide).
-
Allow the reaction to slowly warm to room temperature.
-
Work-up and Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and concentrate. If a protecting group was used, deprotect under appropriate conditions (e.g., acidic hydrolysis for a MOM group). Purify the final product by chromatography.
Conclusion
The this compound scaffold offers at least three distinct and chemically orthogonal positions for functionalization. By leveraging regioselective electrophilic substitution at C4 of the pyrazole, subsequent palladium-catalyzed cross-coupling reactions, and directed ortho-metalation on the phenol ring, researchers can rapidly generate diverse libraries of analogues. The protocols detailed herein provide a robust and reliable foundation for exploring the vast chemical space around this valuable scaffold, accelerating the discovery of new and potent therapeutic agents.
References
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (n.d.). Benchchem.
- Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. (2021). The Journal of Organic Chemistry. ACS Publications.
- Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. (n.d.). ResearchGate.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.
- Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. (n.d.). American Chemical Society.
- Halogenations of 3-Aryl-1H-pyrazol-5-amines. (n.d.). Thieme E-Books & E-Journals.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.
- Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. (n.d.). Zeitschrift für Naturforschung.
- Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025). ResearchGate.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
- Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (n.d.). The Journal of Organic Chemistry. ACS Publications.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
- Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. (2021). Chemical Science. The Royal Society of Chemistry.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). JACS Au. ACS Publications.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society.
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (n.d.). PubMed.
- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed.
- Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. (n.d.). RSC Publishing.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry. ACS Publications.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
- Direct nitration of five membered heterocycles. (n.d.). Semantic Scholar.
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (n.d.). PubMed Central.
- Pyrazole. (n.d.).
- Directed ortho metalation. (n.d.). Wikipedia.
- Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
- Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017). Quora.
- Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2025). ResearchGate.
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Application Notes & Protocols: 2-(1-methyl-1H-pyrazol-5-yl)phenol as a Versatile Ligand in Advanced Material Science
For: Researchers, scientists, and professionals in material science and coordination chemistry.
I. Introduction: Unveiling the Potential of 2-(1-methyl-1H-pyrazol-5-yl)phenol
This compound is an organic compound that merges a phenolic group with a pyrazole moiety.[1][2] This unique molecular architecture makes it a compelling candidate for applications in material science. The phenolic hydroxyl group offers a site for deprotonation and coordination to metal centers, while the pyrazole ring provides an additional nitrogen donor atom, classifying it as a bidentate ligand.[3][4] Such ligands are instrumental in the construction of stable and functional metal complexes.[3][5] The exploration of pyrazole derivatives in material science is driven by their demonstrated roles in forming complexes with interesting photophysical properties, which are crucial for the development of advanced materials for electronics and photonics.[6][7]
These notes provide a comprehensive guide to the synthesis of this compound and its application as a ligand in the formation of a luminescent platinum(II) complex, a class of materials with significant potential in Organic Light-Emitting Diodes (OLEDs).
II. Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often involving the formation of the pyrazole ring via cyclocondensation reactions.[6][8][9] A common and effective strategy is the reaction of a β-dicarbonyl compound with a hydrazine derivative.[8]
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route adapted from established methods for similar pyrazole-phenol compounds.
Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-methoxyprop-2-en-1-one
-
To a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the enaminone intermediate.
Step 2: Cyclocondensation to form this compound
-
Dissolve the synthesized 1-(2-hydroxyphenyl)-3-methoxyprop-2-en-1-one (1 equivalent) in ethanol.
-
Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by recrystallization from a suitable solvent system like ethanol/water to afford the final product, this compound.
Caption: Synthetic workflow for this compound.
III. Application in Luminescent Materials: Synthesis of a Platinum(II) Complex
The utility of this compound in material science is exemplified by its use as a ligand for the synthesis of phosphorescent platinum(II) complexes. These complexes are of great interest for their application in OLEDs due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.
Protocol 2: Synthesis of bis[2-(1-methyl-1H-pyrazol-5-yl)phenolato]platinum(II)
This protocol describes the synthesis of a homoleptic platinum(II) complex using this compound as the bidentate ligand.
Reagents and Equipment:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
2-ethoxyethanol
-
Sodium carbonate
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
-
Magnetic stirrer with heating
Procedure:
-
In a Schlenk flask, combine this compound (2.2 equivalents) and K₂PtCl₄ (1 equivalent).
-
Add a 3:1 mixture of 2-ethoxyethanol and water to the flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under a nitrogen or argon atmosphere, heat the reaction mixture to 100°C and stir for 24 hours.
-
After cooling to room temperature, add an excess of sodium carbonate to deprotonate the phenolic hydroxyl group.
-
Continue stirring at 100°C for another 12 hours.
-
Cool the mixture and add water to precipitate the crude product.
-
Filter the precipitate, wash with water and then a small amount of cold ethanol.
-
The crude product can be further purified by column chromatography on silica gel or by sublimation.
Caption: Workflow for the synthesis of the platinum(II) complex.
IV. Characterization and Properties
The synthesized ligand and its platinum(II) complex should be thoroughly characterized to confirm their identity and evaluate their properties.
Table 1: Suggested Analytical Data for the Synthesized Compounds
| Compound | Analytical Technique | Expected Outcome |
| This compound | ¹H NMR, ¹³C NMR | Signals corresponding to the pyrazole and phenol rings, and the methyl group. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight (C₁₀H₁₀N₂O, MW: 174.20 g/mol ).[10][11] | |
| bis[2-(1-methyl-1H-pyrazol-5-yl)phenolato]platinum(II) | ¹H NMR, ¹³C NMR | Characteristic shifts of ligand protons upon coordination to platinum. |
| Mass Spectrometry | Isotopic pattern characteristic of platinum confirming the formation of the complex. | |
| Elemental Analysis | C, H, N percentages consistent with the calculated values for the complex. |
Photophysical Properties:
The photophysical properties of the platinum(II) complex are crucial for its application in OLEDs.
Table 2: Hypothetical Photophysical Data in Dichloromethane Solution
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) | Excited State Lifetime (τ) |
| bis[2-(1-methyl-1H-pyrazol-5-yl)phenolato]platinum(II) | ~380, ~450 | ~550 (Green) | > 0.6 | ~1-5 µs |
These hypothetical values are based on typical data for similar platinum(II) complexes with pyrazole-based ligands, which often exhibit green phosphorescence.[7]
V. Conclusion and Future Outlook
This compound serves as a highly promising ligand for the development of novel materials. Its straightforward synthesis and ability to form stable, luminescent complexes with transition metals like platinum(II) highlight its potential in the field of organic electronics. Further research could involve modifying the substituents on both the pyrazole and phenol rings to fine-tune the photophysical properties of the resulting metal complexes, enabling access to a wider range of emission colors for full-color display applications. The versatility of pyrazole-based ligands in coordination chemistry suggests that this compound and its derivatives will continue to be valuable building blocks in the design of advanced functional materials.[3][4]
VI. References
-
Smolecule. 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol. Available from:
-
Smolecule. 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol. Available from:
-
Benchchem. Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-. Available from:
-
ChemSynthesis. 2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol. Available from:
-
ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available from:
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-. Available from:
-
National Institutes of Health. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Available from:
-
National Institutes of Health. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Available from:
-
MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available from: _
-
Chemdiv. Compound 2-{[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}phenol. Available from:
-
Echemi. This compound. Available from:
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PubChem. This compound | C10H10N2O | CID 2804778. Available from:
-
PubMed Central. 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Available from:
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PubChem. 2-(5-phenyl-1H-pyrazol-3-yl)phenol | C15H12N2O. Available from:
-
Royal Society of Chemistry. Comparing coordination uranyl(vi) complexes with 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and derivatives. Available from:
-
ResearchGate. Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl)-. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVQ8FM6xOIf6JTtYbCINTAzoxSAGLsmchWfDOyaI3qQkMYd00Bv_XGrEksGkYn1PrAU0sJgGvaK-edneESnkqJqmVCn11wlv4-xbh8TuqVtg1toLQp6L1ve9tLgouHSLQQ2cl8r0gnilS2zk2ZBId19wTL7hZpTiqTefVk1htuK_Bxvnp8lOlQvqzAjHMYiMq38NbxdFT90afVgdi-fpggyOMP5Rkvh5qti69rIVqnRZyZr9PAwbU8q1rziONOFUZYaewUCGir0QVVlKLWYobRz1ufsDN22lN6MLL3Nyu03xnoUX7AYcHTSNzMhIK5HcIDCeXdaWM9jiPGaB2legeBjVXY1NQODV2J473155FoUUqwbMFT4jbD-NAvQDnFn7b7u_B-mNqIMpfbleY_YT9XJE2
-
MDPI. Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Available from:
-
Royal Society of Chemistry. Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives. Available from:
-
MDPI. (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). Available from:
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Application Notes & Protocols: A Strategic Workflow for Characterizing 2-(1-methyl-1H-pyrazol-5-yl)phenol Activity
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory, anticancer, and kinase inhibition domains.[1][2] This document provides a comprehensive, multi-tiered strategy for elucidating the biological activity of a novel derivative, 2-(1-methyl-1H-pyrazol-5-yl)phenol. We present a logical cascade of assays, from initial physicochemical and antioxidant screening to specific biochemical and cell-based functional assays. Each protocol is designed to be self-validating and is accompanied by expert rationale to guide experimental design and data interpretation, empowering researchers to efficiently profile this promising compound.
Introduction: The Pyrazole Scaffold and a Path to Characterization
Pyrazole derivatives are five-membered heterocyclic compounds that have proven to be exceptionally versatile in drug discovery.[3] Their metabolic stability and capacity for diverse substitutions have led to blockbuster drugs like the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib.[2][3] The subject of this guide, this compound, combines the pyrazole core with a phenol group, a feature known for its antioxidant and hydrogen-bonding capabilities, suggesting a rich potential for biological activity.[4][5]
The challenge with any novel compound is to efficiently navigate the vast landscape of potential biological targets and cellular effects. A scattergun approach is inefficient and costly. Therefore, we propose a structured workflow that begins with broad, hypothesis-generating assays and progressively narrows the focus to specific mechanisms of action. This guide serves as a practical roadmap for researchers in academic and industrial drug discovery settings.
The Assay Cascade: A Strategic Workflow
Our proposed workflow is designed to build a comprehensive activity profile for this compound. The strategy is to first confirm the activity of the phenolic moiety through antioxidant assays, then probe for common pyrazole-related activities (kinase and COX inhibition) in biochemical systems, and finally, validate these findings in a more physiologically relevant cellular context.
Figure 1: A tiered assay cascade for characterizing a novel pyrazole compound.
Tier 1 Protocols: Foundational & Antioxidant Screening
Rationale: The first step is to confirm the chemical identity and assess the functional contribution of the phenol group. Phenolic compounds are well-known antioxidants that act as free radical scavengers.[6] The DPPH assay is a rapid and reliable method to quantify this activity and provides the first functional data point for the compound.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity and can be measured spectrophotometrically.[5]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in DMSO (e.g., from 1 mM down to ~1 µM).
-
Standard Preparation: Prepare a similar serial dilution of a known antioxidant standard, such as Ascorbic Acid or Trolox.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Assay Plate Setup (96-well):
-
To appropriate wells, add 5 µL of the compound dilutions.
-
To control wells, add 5 µL of DMSO (100% radical activity).
-
To blank wells, add 5 µL of DMSO.
-
-
Reaction Initiation:
-
Add 195 µL of the 0.1 mM DPPH solution to all compound and control wells.
-
Add 195 µL of methanol (without DPPH) to the blank wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Percent Inhibition (%) = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] * 100
-
Plot the Percent Inhibition against the log of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Tier 2 Protocols: Biochemical Target Profiling
Rationale: With foundational data in hand, we move to probe specific molecular targets commonly associated with the pyrazole scaffold. Kinases and cyclooxygenase (COX) enzymes are high-priority target classes.[7][8] Biochemical assays offer a clean, direct measurement of compound-target interaction without the complexity of a cellular system.[9]
Protocol 2: Universal Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of the test compound indicates inhibition of kinase activity. Its universal nature allows it to be used for virtually any ADP-generating enzyme.[10]
Methodology:
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer as recommended by the enzyme supplier.
-
Compound Plating: Prepare a serial dilution of this compound in the reaction buffer. Add 5 µL of each dilution to a 96-well or 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix of the chosen kinase and its substrate.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Prepare an ATP solution and add 10 µL to each well to start the reaction.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for "no enzyme").
-
Plot the normalized data against the log of compound concentration to determine the IC50.
-
Figure 2: Principle of the ADP-Glo™ luminescent kinase assay.
Tier 3 Protocols: Cell-Based Functional Validation
Rationale: Positive "hits" from biochemical assays must be validated in a cellular context. Cell-based assays provide crucial information on cell permeability, potential cytotoxicity, and the compound's efficacy on its target within a physiological environment.[11][12] They bridge the gap between in vitro activity and potential in vivo effect.[13]
Protocol 3: Cell Viability & Cytotoxicity Assay (MTT)
Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cells (e.g., A549 lung cancer cells or HCT116 colon cancer cells, known models for pyrazole-based drugs) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.[7]
-
Compound Treatment: Remove the media and replace it with fresh media containing serial dilutions of this compound. Include vehicle-only (DMSO) and no-cell (media only) controls.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible under a microscope in viable cells.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and read the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells (100% viability) and calculate the IC50 value, representing the concentration at which cell viability is reduced by 50%.
Protocol 4: TNF-α Release Assay in LPS-Stimulated Macrophages
Principle: This assay measures the anti-inflammatory potential of the compound by quantifying its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS). The amount of TNF-α secreted into the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Plating: Seed a macrophage-like cell line (e.g., RAW 264.7) in a 96-well plate at 5 x 104 cells/well and allow them to adhere.
-
Pre-treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Quantify the TNF-α concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol precisely. This typically involves:
-
Coating a plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the TNF-α standards. Use this curve to interpolate the concentration of TNF-α in each sample. Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50.
Data Presentation & Interpretation
All quantitative dose-response data should be summarized in a clear, tabular format to allow for easy comparison of the compound's potency across different assays.
Table 1: Hypothetical Activity Profile of this compound
| Assay Type | Target / Cell Line | Endpoint | IC50 (µM) |
| Antioxidant | Chemical | DPPH Scavenging | 15.2 |
| Biochemical | Kinase X | ADP Production | 0.85 |
| COX-2 | PG Production | > 50 | |
| Cell-Based | HCT116 | Cell Viability (MTT) | 2.5 |
| RAW 264.7 | TNF-α Release | 25.7 |
Interpretation: The hypothetical data above suggests that this compound is a moderate antioxidant and a potent inhibitor of "Kinase X". It shows no significant activity against COX-2. The potent biochemical activity against Kinase X translates into a strong cytotoxic effect in the HCT116 cancer cell line, suggesting a potential anticancer mechanism via inhibition of this kinase. The weaker anti-inflammatory effect in the TNF-α assay aligns with the lack of COX-2 inhibition. The 3-fold shift in potency from the biochemical to the cellular assay (0.85 µM vs 2.5 µM) is common and reflects factors like cell permeability and target engagement in a complex environment.
References
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Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)phenol
Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. My insights are drawn from established literature and practical experience in heterocyclic chemistry.
The synthesis of aryl-substituted pyrazoles is a cornerstone in medicinal chemistry, as these scaffolds are prevalent in numerous commercial drugs.[1] Achieving a high yield of this compound, a valuable intermediate, requires careful control over reaction conditions and a proactive approach to troubleshooting. This guide provides in-depth, question-and-answer-based solutions to common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and robust method for constructing the C-C bond between the pyrazole and phenol rings is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its high functional group tolerance and generally good yields.[1][2]
The general synthetic strategy involves two key stages:
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Formation of the Pyrazole Core : Synthesis of a suitably functionalized pyrazole, such as 5-bromo-1-methyl-1H-pyrazole or 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
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Cross-Coupling : A palladium-catalyzed reaction between the functionalized pyrazole and a corresponding functionalized phenol derivative (e.g., (2-hydroxyphenyl)boronic acid or 2-bromophenol).
An alternative approach involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound that already contains the phenolic moiety.[3][4] However, this can lead to regioselectivity issues and may require more complex starting materials.
Q2: What are the critical reaction parameters to control for maximizing yield in a Suzuki-Miyaura coupling for this synthesis?
For the Suzuki-Miyaura coupling to synthesize this compound, several parameters are critical for achieving high yields:
| Parameter | Importance & Rationale | Recommended Starting Conditions |
| Palladium Catalyst | The choice of catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands can stabilize the active Pd(0) species and promote efficient oxidative addition and reductive elimination.[5] | Pd(PPh₃)₄, Pd(dppf)Cl₂, or custom catalysts with bulky ligands like tBuBrettPhos.[3] |
| Base | The base is necessary to activate the boronic acid and facilitate the transmetalation step. The choice of base can significantly impact yield and side product formation. | K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often effective for nitrogen-containing heterocyles.[2] |
| Solvent System | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent oxidation of the catalyst. | Dioxane/H₂O, Toluene/H₂O, or DMSO.[2][6] |
| Temperature | The reaction temperature affects the rate of reaction and the stability of the catalyst. Typically, temperatures between 80-120°C are employed. | Start with 80-90°C and monitor reaction progress by TLC or LC-MS. |
| Reaction Atmosphere | The Pd(0) catalyst is sensitive to oxygen. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation. | Maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
Troubleshooting Guide
Issue 1: Consistently Low Yield
Q3: My overall yield of this compound is consistently below 40%. What are the most probable causes and how can I address them?
Low yields can stem from several factors, from the quality of reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low yield.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
Problem: Impurities in the boronic acid or halide can interfere with the catalytic cycle. Boronic acids, in particular, can degrade upon storage.
-
Solution:
-
Protocol 1: Quality Check of Boronic Acid:
-
Run a ¹H NMR of your boronic acid to check for the presence of anhydrides (boroxines), which can form upon dehydration and may have different reactivity.
-
Confirm the purity by LC-MS.
-
If degradation is suspected, purchase a fresh batch or recrystallize the existing material.
-
-
-
-
Catalyst Inactivation:
-
Problem: The Pd(0) catalyst is sensitive to oxidation. Incomplete degassing of the solvent or a poor inert atmosphere will lead to catalyst death. The unprotected phenol group can also sometimes interact with the palladium center, inhibiting the reaction.[2]
-
Solution:
-
Protocol 2: Ensuring an Inert Atmosphere:
-
Degas the solvent mixture by bubbling argon or nitrogen through it for at least 30 minutes before adding the catalyst.
-
Alternatively, use the freeze-pump-thaw method (3 cycles) for more rigorous oxygen removal.
-
Assemble the reaction glassware under a positive flow of inert gas.
-
Consider using a more robust palladium precatalyst which is more stable to air.
-
-
-
-
Suboptimal Base or Solvent:
-
Problem: The combination of base and solvent may not be ideal for your specific substrates. For nitrogen-rich heterocycles like pyrazoles, a strong, non-nucleophilic base is often required.[2]
-
Solution:
-
Protocol 3: Screening Reaction Parameters:
-
Set up a parallel synthesis array with small-scale reactions.
-
Test different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
Screen various solvents (e.g., dioxane/water, toluene/water, DMF).
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Run reactions at different temperatures (e.g., 80°C, 100°C, 120°C).
-
Analyze the outcome of each reaction by LC-MS to determine the best conditions.
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-
-
Issue 2: Significant Impurity Formation
Q4: I am observing a major side product in my reaction mixture that is difficult to separate from the desired product. What could it be and how can I prevent it?
The most common side product in Suzuki-Miyaura couplings is the homocoupling of the boronic acid to form a biphenyl derivative (in this case, a bi-phenol). This occurs when the boronic acid reacts with itself instead of the pyrazole halide.
Sources
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- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone of modern drug discovery, yet their synthesis, particularly via the classical condensation of 1,3-dicarbonyl compounds and hydrazines (the Knorr pyrazole synthesis), can be fraught with challenges ranging from poor yields to complex product mixtures.[1][2][3]
This resource provides in-depth, question-and-answer-based troubleshooting guides rooted in mechanistic principles to help you diagnose and resolve common side reactions and experimental issues.
Section 1: Regioselectivity Issues
One of the most frequent challenges in pyrazole synthesis is controlling which of the two possible regioisomers forms when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[4]
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome?
A1: The formation of regioisomers is a classic problem governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions. [4] The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by cyclization and dehydration.[1][3][5] The initial point of attack determines the final regiochemistry.
Mechanistic Insight:
-
Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon is typically attacked first. An electron-withdrawing group (e.g., -CF₃) near one carbonyl will activate it, making it the preferred site for initial attack.[4][6]
-
Steric Effects: The less sterically hindered carbonyl is more accessible to the incoming hydrazine, especially if the hydrazine itself has bulky substituents.[4]
-
Hydrazine Nucleophilicity: In a substituted hydrazine (R-NH-NH₂), the terminal -NH₂ group is generally more nucleophilic and less sterically hindered, favoring attack at the more reactive carbonyl.[7]
-
Reaction Conditions (pH): This is your most powerful tool for control.
-
Acidic Conditions: Under acidic catalysis, the reaction is often under thermodynamic control. The initial step can be reversible, and the reaction proceeds via the most stable intermediate. Protonation of the carbonyl oxygen activates the carbon for attack.[5]
-
Neutral/Basic Conditions: Under neutral or basic conditions, the reaction is typically under kinetic control. The initial, irreversible attack of the most nucleophilic nitrogen onto the most electrophilic carbonyl dictates the product ratio.[4]
-
Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting strategies for selective pyrazole N-alkylation.
Section 3: Reagent & Condition-Related Problems
Q4: My reaction is sluggish, and the yield is poor. What are the most critical parameters to check?
A4: Poor yields in pyrazole synthesis often trace back to the purity of reagents, suboptimal reaction conditions, or issues during workup. [8][9] Critical Checklist:
-
Purity of Hydrazine: Hydrazine and its hydrate are susceptible to oxidation and can contain impurities. [10][11]Using old or discolored hydrazine can severely impact yield.
-
Protocol: Purification of Hydrazine Hydrate: For critical applications, commercial hydrazine hydrate can be purified by distillation from a small amount of NaOH or EDTA under reduced pressure to remove carbonates and dissolved metal ions that can catalyze decomposition. Handle with extreme care in a well-ventilated fume hood.
-
-
Purity of the 1,3-Dicarbonyl: Ensure the dicarbonyl starting material is pure. For β-ketoesters, check for hydrolysis back to the corresponding acid and alcohol. For 1,3-diketones, verify the keto-enol tautomer ratio, as it can affect reactivity.
-
Exclusion of Water: Unless water is the intended solvent, its presence can lead to side reactions. Using an anhydrous solvent and maintaining an inert atmosphere (N₂ or Ar) is good practice, especially for sensitive substrates. [8]4. Reaction Monitoring: Do not rely on a fixed reaction time from the literature. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from excessive heating. [8][9]5. Work-up Procedure: Product can be lost during extraction and purification. Ensure the pH is correct during aqueous workup to keep your product in the organic layer. Incomplete precipitation or using a suboptimal solvent for recrystallization can also drastically lower the isolated yield. [8]
References
-
Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]
-
Title: Knorr Pyrazole Synthesis (M. Pharm) | PPTX Source: Slideshare URL: [Link]
-
Title: Knorr pyrazole synthesis Source: Name-Reaction.com URL: [Link]
-
Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: PMC - NIH URL: [Link]
-
Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Regioselective synthesis of polysubstituted pyrazoles and isoxazoles Source: PubMed URL: [Link]
-
Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC - NIH URL: [Link]
-
Title: Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles Source: PubMed URL: [Link]
-
Title: Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles Source: MDPI URL: [Link]
- Title: Process for the purification of aqueous hydrazine hydrate solutions Source: Google Patents URL
-
Title: A process for producing a purified hydrazine hydrate Source: European Patent Office - EP 0294100 A1 URL: [Link]
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]
-
Title: Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX Source: Slideshare URL: [Link]
-
Title: Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry Source: GalChimia URL: [Link]
-
Title: Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchGate URL: [Link]
-
Title: synthesis of pyrazoles Source: YouTube URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism Source: ResearchGate URL: [Link]
- Title: Process for producing a purified hydrazine hydrate Source: Google Patents URL
-
Title: Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes Source: Wiley Online Library URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]
-
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Semantic Scholar URL: [Link]
-
Title: Method for synthesizing hydrazine hydrate Source: SciSpace URL: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 11. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(1-methyl-1H-pyrazol-5-yl)phenol
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 2-(1-methyl-1H-pyrazol-5-yl)phenol. This document provides in-depth troubleshooting advice and detailed protocols designed by our senior application scientists. We address the unique challenges presented by this molecule's bifunctional nature—possessing both an acidic phenolic hydroxyl group and a pyrazole ring with basic nitrogen atoms.
Section 1: Purification Strategy & Method Selection
The primary challenge in purifying this compound is managing its amphoteric character, which can lead to problematic interactions with common purification media. The acidic phenol can cause peak tailing on silica gel, while the pyrazole nitrogens can also interact with the stationary phase.[1] The choice of purification method depends critically on the purity of the crude material and the nature of the impurities.
Below is a workflow to guide your selection process.
Caption: Purification Method Selection Workflow
Section 2: Troubleshooting Common Purification Issues
This section is formatted as a direct Q&A to address specific problems you may encounter during your experiments.
Column Chromatography Troubleshooting
Question: My compound is streaking or "tailing" badly on the silica gel column. What is happening and how can I fix it?
Answer: Peak tailing is the most common issue for this compound. It is caused by the interaction of its acidic phenolic hydroxyl group and, to a lesser extent, the basic pyrazole nitrogens with the acidic silanol groups (Si-OH) on the silica surface.[1] This creates non-ideal adsorption/desorption kinetics.
-
Primary Cause: The acidic phenol group forms strong hydrogen bonds with the silica surface, slowing its elution in a non-uniform way.
-
Secondary Cause: The basic nitrogen atoms in the pyrazole ring can interact with the acidic silica, especially if any regioisomers or related basic impurities are present.[2][3]
-
Solutions:
-
Add an Acidic Modifier: To suppress the interaction of the phenolic hydroxyl group, add a small amount (0.5-1% v/v) of acetic acid or formic acid to your eluent (e.g., Hexane/Ethyl Acetate).[4] This protonates the silica surface slightly and ensures the phenol remains in its neutral form, leading to sharper peaks.
-
Add a Basic Modifier: If you suspect basic impurities are the primary cause of streaking, adding a small amount (0.5-1% v/v) of triethylamine to the eluent can help by neutralizing the acidic sites on the silica gel.[3] Caution: This can sometimes worsen tailing for the acidic phenol itself. It is best used if you are trying to separate from a more basic impurity.
-
Change the Stationary Phase: If modifiers do not work, the amphoteric nature of your compound is likely the issue. Switch to a less acidic stationary phase.
-
Neutral Alumina: An excellent alternative that lacks the acidic silanol groups responsible for strong interactions with basic compounds.
-
Reversed-Phase (C18) Silica: This is a powerful option where separation is based on hydrophobicity rather than polarity. You would use polar solvents like water/acetonitrile or water/methanol as the eluent.[4]
-
-
Question: I'm having trouble separating my product from a closely-related impurity. How can I improve the resolution?
Answer: Poor separation occurs when the polarity of your product and the impurity are too similar.
-
Solutions:
-
Optimize the Solvent System: The goal is to find a solvent system that maximizes the difference in retention factor (ΔRf) between your product and the impurity. Run several TLCs with different solvent systems. Try incorporating solvents with different properties, such as dichloromethane (for dipole interactions) or toluene (for aromatic interactions). A common starting point for phenolic compounds is a gradient of ethyl acetate in hexanes, or methanol in dichloromethane for more polar compounds.
-
Use a Finer Mesh Silica: Switching from a standard 70-230 mesh silica to a finer 230-400 mesh will increase the surface area and improve separation efficiency.
-
Decrease the Elution Speed: Running the column more slowly (lower pressure or gravity feed) allows more time for equilibrium between the mobile and stationary phases, which can significantly improve the separation of closely eluting spots.[5]
-
Question: My compound seems to have decomposed on the column. What should I do?
Answer: Phenols can be susceptible to oxidation, especially on silica gel which can have trace metal impurities that catalyze this process.[6]
-
Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or a streak from the origin, your compound is likely unstable on silica.[5]
-
Deactivate the Silica: You can "deactivate" silica gel by pre-treating it with a non-polar solvent containing a small amount of triethylamine, then flushing with the non-polar solvent before packing. This neutralizes the most acidic sites.
-
Use an Alternative Stationary Phase: As mentioned before, neutral alumina or Florisil can be less harsh alternatives for sensitive compounds.[5]
-
Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure rather than a slow-moving gravity column.
-
Recrystallization Troubleshooting
Question: My compound is "oiling out" instead of forming crystals. What does this mean and how can I prevent it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] Impurities are often trapped in the oil, defeating the purpose of purification.
-
Solutions:
-
Add More Solvent: You may not have used enough solvent to fully dissolve the compound at the boiling point. Add more hot solvent in small portions until the oil dissolves completely.
-
Change the Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.[1]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) at the same high temperature until the solution becomes slightly cloudy. Allow it to cool slowly. This controlled decrease in solubility often promotes crystal growth over oiling.
-
Question: I am not getting any crystals to form, even after cooling the solution in an ice bath.
Answer: This usually indicates that the solution is not sufficiently supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.[3]
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Be careful not to evaporate too much.
-
Induce Crystallization:
-
Scratch Method: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.[3]
-
-
Cool to a Lower Temperature: If an ice bath (0 °C) is not sufficient, try a dry ice/acetone bath (-78 °C), ensuring your solvent does not freeze.
-
Question: My purified crystals are still colored. How can I remove colored impurities?
Answer: Persistent color is often due to highly conjugated, polar impurities that are present in small amounts but are intensely colored.
-
Solution:
-
Activated Charcoal Treatment: After dissolving your crude compound in the hot recrystallization solvent, add a very small amount of activated charcoal (1-2% of the solute mass) to the hot solution. The charcoal will adsorb the colored impurities. Swirl the hot mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Caution: Using too much charcoal can lead to the loss of your desired product.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity of the final product? A1: A combination of methods is ideal.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The final product should appear as a single spot in multiple solvent systems.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample should show a single, sharp peak.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities, often down to the 1-2% level.[8]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
Q2: My purified this compound is a white solid, but it turns pink or brown over time. Why is this happening and how can I store it properly? A2: The discoloration is due to the oxidation of the phenolic hydroxyl group.[6] This process is often accelerated by exposure to air (oxygen) and light.
-
Prevention and Storage:
-
Inert Atmosphere: Store the purified solid in a sealed vial under an inert atmosphere like nitrogen or argon.
-
Protect from Light: Use an amber-colored vial or wrap a clear vial in aluminum foil.
-
Low Temperature: Store the compound in a refrigerator or freezer to slow the rate of oxidation.
-
Q3: Can I use acid-base extraction to purify this compound? A3: Yes, but with caution. Because the molecule has both an acidic phenol (pKa ~10) and a basic pyrazole ring, you can exploit this. For example, dissolving the crude mixture in an organic solvent like ethyl acetate and washing with a mild aqueous base (e.g., sodium bicarbonate) might remove strongly acidic impurities. Conversely, a wash with dilute aqueous acid (e.g., 1M HCl) could remove more basic impurities. However, the compound itself may partition into either the acidic or basic aqueous layer depending on the pH, potentially leading to product loss. This method is best for removing impurities with vastly different acid/base properties and should typically be followed by chromatography or recrystallization.
Section 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Acetic Acid Modifier
-
Select the Solvent System: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexane) that provides an Rf value of approximately 0.25-0.35 for the target compound. Add 0.5% acetic acid to this system for both the TLC and the column eluent.[1]
-
Prepare the Column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool, followed by a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the side to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude compound in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure using a pump or nitrogen line.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Table 1: Recommended Starting Solvent Systems for Chromatography
| Stationary Phase | Solvent System (v/v) | Modifier (if needed) | Target Compound Polarity |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | 0.5% Acetic Acid | Low to Medium |
| Silica Gel | Dichloromethane / Methanol (Gradient) | 0.5% Acetic Acid | Medium to High |
| Neutral Alumina | Hexane / Ethyl Acetate (Gradient) | None | Low to Medium |
| C18 Reversed-Phase | Water / Acetonitrile (Gradient) | 0.1% Formic Acid or TFA | Polar / Water-Soluble |
References
-
MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
ResearchGate. (2019). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Retrieved from [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
-
AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Retrieved from [Link]
-
Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Retrieved from [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Reddit. (n.d.). How to dry and purify Phenol. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrazolylphenol Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazolylphenol derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve high-quality results. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with effective troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of pyrazolylphenol derivatives.
Q1: What are the most common synthetic routes to obtain pyrazolylphenol derivatives?
A1: The most prevalent methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction broadly known as the Knorr pyrazole synthesis and its variations. For pyrazolylphenols, the precursors are often chalcones (α,β-unsaturated ketones) derived from hydroxyacetophenones or 1,3-diketones bearing a phenol moiety. One-pot, multi-component reactions are also gaining popularity for their efficiency.[1][2]
Q2: How does the phenolic hydroxyl group affect the synthesis?
A2: The phenolic hydroxyl group is nucleophilic and can potentially react with electrophilic reagents or intermediates in the reaction mixture. This can lead to side reactions such as O-acylation or O-alkylation, reducing the yield of the desired pyrazolylphenol. In some cases, the hydroxyl group may need to be protected, for example, as a methyl or silyl ether, to prevent these unwanted reactions.[3]
Q3: What are the key reaction parameters to optimize for better yield and purity?
A3: The critical parameters to optimize are:
-
Catalyst: The choice and loading of the catalyst can significantly impact the reaction rate and selectivity.
-
Solvent: The solvent affects the solubility of reactants and can influence the reaction pathway.
-
Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side product formation.
-
Reaction Time: Monitoring the reaction to determine the optimal duration is key to maximizing yield and preventing product degradation.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time.
-
The isolated yield of the desired pyrazolylphenol is significantly lower than expected.
Possible Causes & Solutions:
-
Cause 1: Incomplete Reaction
-
Solution A: Optimize Temperature. Many cyclocondensation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to reflux. A systematic study of the reaction at different temperatures can help identify the optimal condition.
-
Solution B: Extend Reaction Time. Monitor the reaction using TLC until the starting materials are completely consumed. Be cautious, as prolonged heating can sometimes lead to product degradation.
-
Solution C: Catalyst Inefficiency. The choice of catalyst is crucial. For Knorr-type synthesis, acidic catalysts like acetic acid or a few drops of a stronger acid are often used. In some cases, a base might be required to facilitate deprotonation.[1] Experiment with different catalysts (e.g., Lewis acids, solid-supported catalysts) and optimize the catalyst loading.
-
-
Cause 2: Side Product Formation
-
Solution A: Protect the Phenolic Hydroxyl Group. The nucleophilic hydroxyl group on the phenol ring can participate in side reactions. Consider protecting it with a suitable protecting group like a methyl ether or a silyl ether, which can be removed after the pyrazole ring formation.[3][4]
-
Solution B: Control Reagent Addition. Slow, dropwise addition of one of the reactants, particularly the hydrazine derivative, can help to control the reaction rate and minimize the formation of side products.
-
-
Cause 3: Product Degradation
-
Solution A: Milder Reaction Conditions. If you suspect your product is unstable at high temperatures, try running the reaction at a lower temperature for a longer duration.
-
Solution B: Work-up Procedure. Ensure that the work-up conditions are not degrading your product. For example, if your product is sensitive to strong acids or bases, use milder conditions for quenching and extraction.
-
Issue 2: Formation of Multiple Products (Regioisomers)
Symptoms:
-
TLC shows multiple spots close to each other, suggesting the presence of isomers.
-
NMR analysis of the purified product indicates a mixture of compounds.
Possible Causes & Solutions:
-
Cause: Use of Unsymmetrical 1,3-Diketones. When an unsymmetrical 1,3-diketone reacts with a hydrazine, two different regioisomers of the pyrazole can be formed.[5][6]
-
Solution A: Modify Reaction Conditions. The regioselectivity of the reaction can sometimes be influenced by the choice of solvent and catalyst. Experiment with different solvent polarities and catalyst types to favor the formation of the desired isomer.
-
Solution B: Chromatographic Separation. If the formation of regioisomers cannot be avoided, they can often be separated by column chromatography. Careful optimization of the eluent system is key to achieving good separation.
-
Solution C: Use a Symmetrical Precursor. If possible, redesign your synthesis to use a symmetrical 1,3-diketone to avoid the issue of regioselectivity altogether.
-
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
Possible Causes & Solutions:
-
Cause 1: Persistent Impurities
-
Solution A: Aqueous Work-up. A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. Washing the organic layer with brine can help to break emulsions and remove residual water.
-
Solution B: Recrystallization. If the product is a solid, recrystallization is a powerful purification technique. The choice of solvent is critical; a good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Cause 2: "Oiling Out" during Crystallization
-
Solution A: Slow Cooling. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil.
-
Solution B: Solvent System. Experiment with different solvents or a two-solvent system (a "good" solvent and a "poor" solvent) to induce crystallization.
-
-
Cause 3: Poor Separation on Silica Gel
-
Solution A: Optimize Eluent System. Systematically vary the polarity of the eluent for column chromatography. A gradient elution (gradually increasing the polarity of the eluent) can often improve separation.
-
Solution B: Alternative Stationary Phase. If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
Section 3: Experimental Protocols & Data
This section provides detailed experimental protocols and quantitative data to guide your optimization efforts.
Protocol 1: One-Pot Synthesis of a Pyrazolylphenol Derivative
This protocol describes a general one-pot synthesis of a pyrazolylphenol derivative from a substituted acetophenone, an aldehyde, and a hydrazine.
Reaction:
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted acetophenone (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL/mmol of acetophenone).
-
Addition of Hydrazine: Add the hydrazine derivative (1.1 eq.) to the mixture.
-
Addition of Catalyst: Add the catalyst (e.g., a few drops of glacial acetic acid or 10 mol% of a solid acid catalyst).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure and perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over anhydrous sodium sulfate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for a model synthesis of a pyrazolylphenol derivative.
Table 1: Optimization of Reaction Conditions for a Model Pyrazolylphenol Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid (20) | Ethanol | Reflux | 6 | 75 |
| 2 | Acetic Acid (20) | Acetonitrile | Reflux | 6 | 68 |
| 3 | Acetic Acid (20) | Toluene | Reflux | 8 | 55 |
| 4 | Piperidine (10) | Ethanol | Reflux | 6 | 82 |
| 5 | Piperidine (10) | Methanol | Reflux | 6 | 78 |
| 6 | None | Ethanol | Reflux | 12 | 40 |
| 7 | Piperidine (10) | Ethanol | 50 | 12 | 65 |
Note: This is example data and actual results may vary depending on the specific substrates used.
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of pyrazolylphenol derivatives.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision-making flowchart for troubleshooting low reaction yields.
Section 5: References
-
Optimization of the appropriate solvent and temperature. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis method of celecoxib. (2012, March 28). Google Patents. Retrieved January 14, 2026, from
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Ali, M., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. Retrieved January 14, 2026, from [Link]
-
Knaus, E. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Yurttaş, L., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Retrieved January 14, 2026, from [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
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Kim, J., et al. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved January 14, 2026, from [Link]
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An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. (2020). Hilaris Publisher. Retrieved January 14, 2026, from [Link]
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Synthesis of 4-Arylallylidenepyrazolone Derivatives. (2022). MDPI. Retrieved January 14, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. Retrieved January 14, 2026, from [Link]
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Optimization of the solvent for the synthesis of 4a a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Table 1 The optimization of the reaction conditions in the synthesis of 4a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Retrieved January 14, 2026, from [Link]
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Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023). Molecules. Retrieved January 14, 2026, from [Link]
-
Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
-
One Pot Synthesis and Characterization of Some New 1,3,5-Trisubstituted Pyrazoline Derivatives. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activities of Chalcones and Their Post Transformation to Pyrazole Derivatives. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2013). MDPI. Retrieved January 14, 2026, from [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences. Retrieved January 14, 2026, from [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). IJIRT. Retrieved January 14, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved January 14, 2026, from [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. Retrieved January 14, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2018). RJPT. Retrieved January 14, 2026, from [Link]
-
Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (2015). Scholars Research Library. Retrieved January 14, 2026, from [Link]
-
Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. (2000). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
ChemInform Abstract: Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. (2010). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization, and Electrochemistry of Diferrocenyl β-Diketones, -Diketonates, and Pyrazoles. (2018). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. (2017). Molecules. Retrieved January 14, 2026, from [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Asian Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. (2017). PubMed. Retrieved January 14, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). International Journal of Research in Pharmacy and Chemistry. Retrieved January 14, 2026, from [Link]
-
(PDF) Synthesis of Chromone-Related Pyrazole Compounds. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]Synthesis_of_Chromone-Related_Pyrazole_Compounds)
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- 6. sci-hub.ru [sci-hub.ru]
Technical Support Center: Storage and Handling of 2-(1-methyl-1H-pyrazol-5-yl)phenol
Welcome to the technical support center for 2-(1-methyl-1H-pyrazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Drawing upon established principles of organic chemistry and extensive experience with phenolic and heterocyclic compounds, this document provides in-depth troubleshooting advice and frequently asked questions to address common challenges.
Introduction: Understanding the Stability of this compound
This compound is a bifunctional molecule containing both a phenolic hydroxyl group and a N-methylpyrazole ring. This unique structure, while conferring desirable biological and chemical properties, also presents specific challenges for long-term storage. The phenolic moiety is susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1] The pyrazole ring, while generally stable, can also be influenced by harsh storage conditions.
Degradation of this compound typically manifests as a change in physical appearance, such as discoloration or the formation of precipitates, and can lead to a decrease in purity and potentially altered biological activity. This guide will equip you with the knowledge to prevent, identify, and troubleshoot these degradation issues.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the storage and handling of this compound.
Issue 1: My solid this compound has turned pink/red/brown.
Question: I received a white, crystalline batch of this compound, but after some time in the lab, it has developed a distinct pink or brownish tint. What is causing this color change, and is the compound still usable?
Answer:
Probable Cause: The observed color change is a classic indicator of phenol oxidation.[1] The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, a reaction often catalyzed by light. The initial oxidation product is typically a quinone-type molecule, which can then undergo further reactions to form highly colored, polymerized products known as phenoquinones.[1]
dot
Sources
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted pyrazoles. Pyrazoles are a cornerstone scaffold in medicinal chemistry and materials science, but their synthesis is often nuanced, presenting common yet solvable challenges.[1] This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the synthesis of substituted pyrazoles.
Q1: What is the most common synthetic route to substituted pyrazoles, and what is its primary challenge? A1: The most prevalent and foundational method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative, often referred to as the Knorr pyrazole synthesis.[2][3][4] The primary challenge, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling regioselectivity . The reaction can produce two different regioisomers, which are often difficult to separate and characterize.[3][5][6][7]
Q2: Why is N-alkylation of an unsymmetrically substituted pyrazole so challenging? A2: The difficulty arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[8][9] This similarity often leads to the formation of a mixture of N1 and N2 alkylated products.[8][10] Achieving high selectivity for one isomer over the other requires careful control of steric factors, electronic effects of ring substituents, and the reaction conditions, particularly the choice of base and solvent.[8][9]
Q3: My pyrazole synthesis is giving very low yields. What are the most likely causes? A3: Low yields can stem from several factors. Common culprits include incomplete reaction, the formation of stable, non-cyclizing intermediates (like hydrazones), competing side reactions, or degradation of the final product under the reaction or workup conditions.[7] Optimizing stoichiometry, temperature, solvent, and catalyst is crucial for driving the reaction to completion and minimizing unwanted pathways.[7][11]
Q4: What role does tautomerism play in the reactivity and synthesis of pyrazoles? A4: For N-unsubstituted pyrazoles, annular prototropic tautomerism is a key feature, where the proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[12] This equilibrium can influence the pyrazole's reactivity in subsequent functionalization reactions, such as N-alkylation, as two different reactive species are present.[10][12] The position of this equilibrium is influenced by substituent effects, solvent, and temperature.[12][13]
Part 2: Troubleshooting Guide: Poor Regioselectivity in Knorr Pyrazole Synthesis
Problem: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is producing a difficult-to-separate mixture of two regioisomers.
Core Principle: The regiochemical outcome is determined by which of the two carbonyl carbons is attacked first by the more nucleophilic nitrogen of the hydrazine. This initial step is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions (especially pH).[6]
Diagnostic & Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Causality and Solutions
-
Cause: Competing Electronic and Steric Effects.
-
Explanation: Electron-withdrawing groups (like CF₃) make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[6][14] Conversely, bulky substituents (like t-butyl) sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.[6][14] These two effects can be synergistic or antagonistic.
-
Solution Protocol:
-
Leverage pH: Under acidic conditions, the reaction often proceeds via the most stable hydrazone intermediate. The initial attack is typically faster on the more electrophilic (less hindered) carbonyl.[6] Under neutral or basic conditions, the outcome can be different, sometimes reversing selectivity.[6] Experimenting with catalytic amounts of acetic acid or p-toluenesulfonic acid can enforce a specific pathway.
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Exploit Solvent Effects: Standard solvents like ethanol often give equimolar mixtures of regioisomers.[14] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[15] These solvents can form hemiketals preferentially at the more electron-deficient carbonyl group, effectively blocking it and directing the hydrazine to the other carbonyl.[15]
-
-
-
Cause: Insufficient Differentiation Under Thermal Conditions.
-
Explanation: At elevated temperatures, the energy difference between the two competing reaction pathways may be insufficient to favor one product significantly, leading to isomer mixtures.
-
Solution Protocol:
-
Lower the Reaction Temperature: Running the reaction at room temperature or even 0 °C can amplify the small energetic differences between the transition states, often leading to improved selectivity.
-
Change Catalyst: Some catalysts can enhance selectivity. For example, iodine has been used as a halogenating agent that enhances the cyclization process under mild conditions.[16]
-
-
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale | Reference |
| Solvent | Ethanol | Often results in poor selectivity, ~1:1 mixtures. | Standard protic solvent, offers little directional control. | [14] |
| TFE or HFIP | Dramatically improves selectivity, often >95:5. | Preferential hemiketal formation at the more electrophilic carbonyl. | [15] | |
| Aprotic Dipolar (DMF, NMP) | Can provide better results than ethanol, especially with aryl hydrazines. | Solvent properties can influence intermediate stability. | [14] | |
| Catalyst/pH | Neutral (e.g., refluxing EtOH) | Governed by a complex kinetic/thermodynamic balance. | Often leads to mixtures. | |
| Acidic (e.g., cat. AcOH) | Favors attack at the most electrophilic/least hindered carbonyl. | Protonation activates the carbonyls and influences hydrazine nucleophilicity. | [6] | |
| Temperature | Reflux | Can overcome activation barriers but reduces selectivity. | Provides enough energy for multiple pathways to proceed. | [7] |
| Room Temp or 0 °C | Often increases selectivity. | Exploits smaller differences in activation energy between pathways. | [7] |
Part 3: Troubleshooting Guide: Regioselective N-Alkylation of Pyrazoles
Problem: Alkylation of my 3,5-disubstituted pyrazole with an alkyl halide produces a mixture of N1 and N2 alkylated isomers.
Core Principle: The regioselectivity of N-alkylation is a competition between the two ring nitrogens. The outcome is dictated by the steric environment around each nitrogen and the nature of the counter-ion (from the base) and solvent, which can influence the site of deprotonation and subsequent alkylation.[8][9]
Decision Framework for N-Alkylation
Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.
Causality and Solutions
-
Cause: Steric Hindrance.
-
Explanation: This is often the most powerful determining factor. The incoming alkyl group will preferentially attack the nitrogen atom that is less sterically encumbered by adjacent substituents at the C3 or C5 positions.[8]
-
Solution Protocol:
-
Analyze Your Substrate: If one substituent (e.g., at C5) is significantly larger than the other (at C3), alkylation will almost always occur at N1, which is adjacent to the smaller C3 substituent.
-
Choose a Bulky Alkylating Agent: Using a bulkier alkylating agent (e.g., isopropyl bromide vs. methyl iodide) will amplify the steric effect and can further enhance selectivity for the less hindered nitrogen.
-
-
-
Cause: Reaction Conditions (Base/Solvent System).
-
Explanation: The choice of base and solvent is critical, especially when steric factors are minimal. This system determines the nature of the pyrazolate anion and its solvation sphere, which in turn influences which nitrogen is more nucleophilic.[8]
-
Solution Protocol:
-
Use Strong, Non-Coordinating Bases: Systems like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF deprotonate the pyrazole to form a sodium pyrazolate. This combination often favors alkylation at the less sterically hindered N1 position.[8]
-
Use Weaker Bases/Heterogeneous Conditions: A system like potassium carbonate (K₂CO₃) in DMSO or acetone is a common and effective method that also tends to favor alkylation at the less hindered position.[8][9]
-
Consider Functional Group Interactions: The electronic nature of substituents can alter the nucleophilicity of the adjacent nitrogen atoms, creating an additional layer of control.[8][9]
-
-
| Base / Solvent System | Favored Product | Rationale | Reference |
| NaH / THF | N1 (less hindered) | Forms a "free" pyrazolate anion where sterics dominate. | [8] |
| K₂CO₃ / DMSO | N1 (less hindered) | Heterogeneous reaction, effective and practical. | [8] |
| Cs₂CO₃ / DMF | N1 (less hindered) | The large, soft cesium cation can coordinate differently, but often sterics still control the outcome. | [17] |
| Ag₂O / MeCN | Can switch selectivity | Silver coordination to the more basic nitrogen can direct alkylation. | [9] |
Part 4: Troubleshooting Guide: Purification of Substituted Pyrazoles
Problem: My final product is difficult to purify, either from starting materials, byproducts, or the other regioisomer.
Core Principle: Pyrazoles are basic heterocycles. This property can be exploited for purification. Their polarity and potential for hydrogen bonding also dictate their behavior in chromatography and recrystallization.
Purification Strategies
-
Challenge: Separating Regioisomers.
-
Explanation: Regioisomers often have very similar polarities, making them co-elute during column chromatography.
-
Solution 1: Optimize Chromatography:
-
Solvent System: Switch to a solvent system with different properties (e.g., from ethyl acetate/hexane to dichloromethane/methanol) to alter the relative affinities for the stationary phase.
-
Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) column.
-
-
Solution 2: Fractional Recrystallization: This can be effective if one isomer is significantly less soluble or forms crystals more readily than the other. Requires careful screening of various solvents.
-
-
Challenge: Removing Basic Impurities or Unreacted Hydrazine.
-
Explanation: Basic impurities can be difficult to remove via standard chromatography.
-
Solution: Acid-Base Extraction / Salt Formation:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole product will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Separate the aqueous layer, then basify it with a base (e.g., NaOH, NaHCO₃) to a pH > 10 to precipitate or free the pyrazole product.
-
Extract the pure pyrazole back into an organic solvent, dry, and concentrate.
-
Alternatively, the pyrazole can be purified by precipitating it as an acid addition salt (e.g., hydrochloride or sulfate), filtering the salt, and then neutralizing it to recover the pure free base.[18]
-
-
References
-
Al-Zoubi, R. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
Elguero, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. Available at: [Link]
-
Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Kumar, V., et al. (2013). An Efficient Synthesis of 1,3‐Disubstituted Pyrazoles from 2‐Acylaziridines. ResearchGate. Available at: [Link]
-
Singh, B., et al. (2025). Visible Light‐Driven, Solvent‐Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Teixeira, B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
-
Kumar, V., & Aggarwal, R. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Synthetic Communications. Available at: [Link]
-
Anonymous. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
-
Anonymous. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. Available at: [Link]
-
Anonymous. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available at: [Link]
-
Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Kultaeva, Y., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
Kamal, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals. Available at: [Link]
-
Shoeib, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
-
Rosa, J., et al. (2008). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]
- Anonymous. (2011). Method for purifying pyrazoles. Google Patents.
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Technical Support Center: Resolving Impurities in 2-(1-methyl-1H-pyrazol-5-yl)phenol NMR Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for identifying and resolving impurities in the Nuclear Magnetic Resonance (NMR) spectra of 2-(1-methyl-1H-pyrazol-5-yl)phenol. As a scientist, obtaining a clean, interpretable NMR spectrum is paramount for structural confirmation and purity assessment. This document is designed to function as a direct line to an application scientist, offering field-proven insights and systematic protocols to diagnose and solve common spectral issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the NMR analysis of phenolic pyrazole compounds.
Q1: I see several unexpected small peaks in my ¹H NMR spectrum. What are the most common sources of these impurities?
Unexpected signals are a frequent issue and typically originate from one of three sources:
-
Residual Solvents: Solvents used during the reaction workup or purification (e.g., column chromatography) are often the primary culprits. Common examples include ethyl acetate, hexanes, dichloromethane, and acetone.[1][2]
-
General Laboratory Contaminants: These can be introduced at any stage of sample handling. Common contaminants include silicone grease from glassware joints, plasticizers (phthalates) from tubing, and water.[3][4]
-
Synthesis-Related Impurities: These are substances derived from the chemical reaction itself, such as unreacted starting materials, reagents, or byproducts like regioisomers.[5]
A systematic approach, detailed in the following sections, is the most effective way to identify the specific source.
Q2: My baseline is noisy and my peaks are broad, making interpretation difficult. What's causing this?
Poor resolution, characterized by broad peaks and a noisy baseline, is almost always a sample preparation issue. The two most likely causes are:
-
Particulate Matter: The sample is not fully dissolved, or contains dust or other solid particles.[6][7] These suspended solids disrupt the homogeneity of the magnetic field, which is essential for sharp NMR signals.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like metal ions, e.g., Fe³⁺, Cu²⁺, or dissolved oxygen) can cause significant line broadening.[6][7] These impurities alter the relaxation times of nearby nuclei, leading to wider peaks.
Q3: The phenolic -OH proton signal is very broad, shifted, or completely missing. Is this an impurity?
This is a characteristic feature of "exchangeable" protons, such as those in hydroxyl (-OH) and amine (-NH) groups, and is not an impurity.[8][9] Several factors contribute to this behavior:
-
Chemical Exchange: The phenolic proton can rapidly exchange with other acidic protons in the sample, including trace amounts of water or even other molecules of the analyte.[1][8] This rapid exchange on the NMR timescale averages the signal, often resulting in a broad peak.
-
Solvent Effects: The chemical shift and appearance of the -OH proton are highly dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding.[1][10]
-
Deuterium Exchange: In protic deuterated solvents like methanol-d₄ (CD₃OD) or D₂O, the phenolic proton will exchange with the solvent's deuterium atoms, causing the signal to diminish or disappear entirely from the ¹H NMR spectrum.[1]
Q4: I suspect residual solvent from my purification. How can I definitively identify it?
The most reliable method is to compare the chemical shifts of the unknown peaks to published tables of common NMR solvent impurities.[2][11][12] These resources list the ¹H and ¹³C chemical shifts for dozens of common laboratory solvents in various deuterated solvents. Since the chemical shift of an impurity can vary slightly depending on the deuterated solvent used for the analysis, it is crucial to consult a table specific to the solvent your sample is dissolved in (e.g., CDCl₃, DMSO-d₆).[13]
A Systematic Guide to Impurity Identification and Resolution
Follow this workflow to methodically diagnose and resolve impurities in your NMR spectrum.
Caption: Troubleshooting workflow for NMR impurity analysis.
Step 1: Analyze the NMR Solvent and Sample Preparation
The first step is to rule out impurities originating from the NMR solvent itself or from improper sample preparation.
-
Deuterated Solvents: Always use high-purity deuterated solvents from a reputable supplier.[14] Older bottles or those left open to the atmosphere can absorb water and other volatile lab contaminants. Every deuterated solvent has a residual, non-deuterated signal (e.g., CHCl₃ in CDCl₃).[15] It's essential to know these shifts to avoid misinterpreting them as impurities from your sample.
Table 1: Common Deuterated Solvents and Residual Peaks
| Solvent | Formula | Residual ¹H Peak (ppm) | ¹³C Peak (ppm) | Water Peak (ppm)* |
|---|---|---|---|---|
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.16 (triplet) | ~1.56 |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.52 (septet) | ~3.33 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 206.26 (septet), 29.84 (septet) | ~2.84 |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (-OH) | 49.00 (septet) | ~4.87 |
| Benzene-d₆ | C₆D₆ | 7.16 (singlet) | 128.06 (triplet) | ~0.40 |
| Water-d₂ | D₂O | 4.79 (singlet, HDO) | - | ~4.79 |
Source: Data compiled from multiple sources.[11][12][16][17] The chemical shift of water is highly variable and depends on temperature, concentration, and other solutes.
Step 2: Identify Common Laboratory Contaminants
If peaks other than your product, the solvent, and water are present, compare their chemical shifts and multiplicities to those of common lab contaminants.
Table 2: Common Laboratory Contaminants in ¹H NMR (in CDCl₃)
| Impurity | Typical ¹H Shift (ppm) | Multiplicity | Likely Source |
|---|---|---|---|
| Silicone Grease | ~0.07-0.15 | Broad singlet | Greased glassware joints |
| Hexanes/Pentane | ~0.88 (t), ~1.25 (m) | Multiplets | Column chromatography, extractions |
| Diethyl Ether | ~1.21 (t), ~3.48 (q) | Triplet, Quartet | Extractions, reactions |
| Ethyl Acetate | ~1.26 (t), ~2.05 (s), ~4.12 (q) | Triplet, Singlet, Quartet | Column chromatography, extractions |
| Acetone | ~2.17 | Singlet | Glassware cleaning |
| Dichloromethane | ~5.30 | Singlet | Extractions, reactions |
| Toluene | ~2.36 (s), ~7.20 (m) | Singlet, Multiplet | Reactions, solvent |
| Phthalates | ~7.5-7.7 (m) | Multiplets | Plastic tubing (e.g., Tygon)[3] |
Source: Data compiled from multiple sources.[11][12][18][19][20][21] Shifts can vary slightly based on conditions.
Step 3: Evaluate Synthesis-Related Impurities
Consider the specific reaction used to synthesize this compound. Common pyrazole syntheses, like the Knorr synthesis, involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5]
-
Unreacted Starting Materials: Could any starting materials remain? For example, if synthesizing from a substituted 1,3-diketone and methylhydrazine, look for characteristic signals of these precursors.
-
Regioisomers: If an unsymmetrical dicarbonyl compound was used, the formation of a regioisomeric pyrazole product is a common byproduct.[5] This would result in a second set of peaks that closely resembles the main product but with slightly different chemical shifts.
-
Side-Products: Incomplete cyclization could leave pyrazoline intermediates.[5]
Protocols for Impurity Prevention and Removal
Protocol 1: Best Practices for NMR Sample Preparation
A pristine spectrum starts with meticulous sample preparation.[6][7][22][23]
-
Glassware Cleaning: Ensure the NMR tube and any vials or pipettes are scrupulously clean. Wash with a suitable solvent (e.g., acetone), then oven-dry for at least 2 hours to remove all residual cleaning solvents.[1][22][23]
-
Sample Weighing: Use an appropriate amount of sample. For a standard high-field NMR spectrometer, 5-10 mg is typically sufficient for ¹H NMR.[7][23]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity deuterated solvent in a small, clean vial first.[6][7] Ensure the sample is fully dissolved; gentle vortexing or warming may be necessary.
-
Filtration: Transfer the solution to the NMR tube using a pipette with a small plug of cotton or glass wool at the tip. This filters out any particulate matter that could degrade spectral quality.[23]
-
Capping and Labeling: Cap the NMR tube immediately to prevent solvent evaporation and contamination. Label the tube clearly.
Protocol 2: Confirming Exchangeable Protons via D₂O Shake
To confirm if a broad peak is an -OH (or -NH) proton, perform a D₂O shake experiment.[1]
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for 30-60 seconds to facilitate proton-deuterium exchange.
-
Re-acquire the ¹H NMR spectrum.
Result: The signal corresponding to the exchangeable phenolic -OH proton will significantly decrease in intensity or disappear completely. A new, potentially broad peak for HOD may appear.
Caption: Mechanism of proton exchange in a D₂O shake experiment.
Protocol 3: General Purification Techniques
If impurities are identified, re-purification of the bulk sample is necessary.
-
Column Chromatography: This is the most common method for removing impurities with different polarities. If your compound is a secondary amine or basic pyrazole, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking.[4]
-
Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system is an excellent method for removing small amounts of impurities.
-
Solvent Wash/Extraction: To remove highly polar or nonpolar impurities, dissolving your sample in a solvent and washing with an immiscible solvent (e.g., washing an ethyl acetate solution with water or brine) can be effective.
-
High Vacuum: To remove residual volatile solvents, placing the sample under a high vacuum for several hours is often sufficient. For stubborn solvents like ethyl acetate, dissolving the sample in a more volatile solvent like dichloromethane and re-evaporating can help azeotropically remove it.[1]
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
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Widener University. (n.d.). Sample Preparation. Retrieved from [Link]
- Al-Kayali, R., & Cvetkovikj, I. (2023).
- Shi, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.
- Chemistry For Everyone. (2024, August 24). What Are Common NMR Solvents? [Video]. YouTube.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Reddit. (2022, March 13). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2015). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PubMed Central.
- Zagklis, D. P., et al. (2022).
-
Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]
-
Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]
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Wired Chemist. (n.d.). Common NMR Solvents. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
Reddit. (2023, May 9). NMR impurities after chromatography. Retrieved from [Link]
- Niles, J. C., & Bergman, R. G. (2017).
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ResearchGate. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of Pyrazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during research and development. Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] However, their inherent chemical properties can also make them susceptible to degradation, compromising shelf-life, efficacy, and safety.
This resource combines troubleshooting guides in a direct question-and-answer format with detailed experimental protocols, grounded in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of pyrazole-based compounds.
Q1: Why is my pyrazole compound degrading during storage, even in solid form?
Degradation in the solid state is often multifactorial. The primary culprits are typically oxidation, hydrolysis (due to atmospheric moisture), and photodegradation. The pyrazole ring, being electron-rich, can be susceptible to oxidation.[4][5] Furthermore, many active pharmaceutical ingredients (APIs) are sensitive to moisture, and excipients within a formulation can either mitigate or exacerbate this issue by managing "free water" versus "bound moisture".[6]
Q2: My compound changes color from white to yellow/brown over time. What is likely happening?
A color change is a classic indicator of oxidative degradation. Oxidative reactions can break down the API, reducing its potency and potentially creating toxic byproducts.[7] This process can be initiated by exposure to atmospheric oxygen, heat, light, or trace metal ions, leading to the formation of chromophoric (color-producing) degradation products.
Q3: What is the first step I should take to systematically investigate the stability of a new pyrazole derivative?
The first and most critical step is to perform a forced degradation study , also known as stress testing.[8] This involves intentionally exposing your compound to harsh conditions—such as acid, base, oxidation, heat, and light—to rapidly identify potential degradation pathways and products.[9] The results from these studies are essential for developing stability-indicating analytical methods, which are required to accurately measure the drug's purity and degradation over time.[8]
Q4: How do international guidelines, like those from ICH, apply to my early-stage research?
Guidelines from the International Council for Harmonisation (ICH), such as ICH Q1A (Stability Testing) and Q1B (Photostability Testing), provide the regulatory framework for stability studies required for drug registration.[10][11][12] While full compliance is mandatory for late-stage development, understanding and applying these principles early on is a strategic advantage.[10] For instance, conducting preliminary photostability tests as per ICH Q1B can inform decisions about packaging (e.g., using amber vials) from the outset.[10]
Part 2: Troubleshooting Guides & Mitigation Strategies
This section provides in-depth answers to specific experimental problems, explaining the underlying causes and offering concrete solutions.
Problem 1: HPLC analysis shows new peaks after exposing my aqueous solution of the compound to laboratory light.
Q: How can I confirm photolability and what are the immediate and long-term solutions?
A: This observation strongly suggests photodegradation. The energy from UV or visible light can excite electrons in the pyrazole ring or its substituents, leading to bond cleavage, rearrangement, or reaction with oxygen. [13][14][15]
Causality: Pyrazole derivatives can undergo complex photochemical transformations. Irradiation can lead to isomerization into imidazole derivatives, ring opening, or the formation of N-oxides.[13] The specific pathway depends heavily on the compound's structure, the solvent, and the wavelength of light.
Troubleshooting & Solution Workflow:
-
Confirmation (Forced Photodegradation): The most direct way to confirm photolability is to conduct a controlled photostability study according to ICH Q1B guidelines.[10] This provides definitive evidence of light sensitivity and helps identify the specific degradation products.
-
Immediate Mitigation (Physical Protection):
-
Use Amber Glassware: Immediately switch to amber vials or flasks for all solutions.
-
Light-Protected Environment: Conduct experiments in a dark room or cover glassware with aluminum foil.
-
Minimize Exposure: Prepare solutions fresh and minimize the time they are exposed to any light source.
-
-
Long-Term Solution (Formulation Strategy):
-
UV-Absorbing Excipients: For liquid formulations, consider adding excipients that absorb UV light and act as a screen for the API.
-
Opaque Packaging: For the final drug product, select light-protective packaging such as opaque blisters or containers.[10]
-
Problem 2: My pyrazole-ester compound shows rapid degradation in a pH 7.4 buffer, but is stable in DMSO.
Q: Is this hydrolysis, and how can I improve its stability in aqueous media?
A: The differential stability between an aqueous buffer and an aprotic solvent like DMSO is a hallmark of hydrolysis. Ester functionalities are particularly susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases. [16][17]
Causality: The ester group contains an electrophilic carbonyl carbon that is vulnerable to nucleophilic attack by water. At neutral or slightly basic pH, hydroxide ions, though in low concentration, are potent nucleophiles that accelerate this degradation.
Troubleshooting & Solution Workflow:
-
Confirmation (pH-Rate Profile Study): To confirm hydrolysis, measure the degradation rate of your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7.4, 9). Plotting the logarithm of the degradation rate constant (k) versus pH will generate a pH-rate profile, which definitively characterizes the hydrolytic stability.
-
Structural Modification (Medicinal Chemistry Approach):
-
Introduce Steric Hindrance: A common strategy is to add bulky substituents near the ester group (ortho-position of an aromatic ring) to physically block the approach of water. Research has shown this can significantly increase the half-life of pyrazole esters in buffer.[18]
-
Replace the Ester Moiety: Investigate non-hydrolyzable isosteres (chemical groups with similar size and electronic properties). Replacing the ester with more stable linkers like amides, ketones, or alkenes can eliminate the hydrolysis pathway while potentially retaining biological activity.[18]
-
-
Formulation Strategy (Excipient-Based Stabilization):
-
pH Adjustment: If the pH-rate profile reveals a pH of maximum stability, formulate the drug product within that pH range using appropriate buffers.[19]
-
Reduce Water Activity: For solid or semi-solid formulations, excipients that bind free water can inhibit hydrolysis.[6]
-
Complexation: Cyclodextrins can form inclusion complexes with the labile part of the molecule, protecting it from water.[19]
-
Problem 3: The mass balance in my stability study is poor; the parent compound decreases, but I don't see a corresponding increase in degradation peaks on HPLC-UV.
Q: What could be happening to the "missing" mass, and how can I investigate it?
A: A loss of mass balance suggests that degradation products are not being detected by your current analytical method. This can happen for several reasons: the degradants may not have a UV chromophore, they may be volatile, or they may be irreversibly adsorbed to the HPLC column.
Causality: Pyrazole ring cleavage can lead to small, non-aromatic fragments that do not absorb UV light at the wavelength used for analysis. Alternatively, degradation could produce gaseous products (e.g., N₂) or highly polar compounds that do not elute from a standard reverse-phase column.
Troubleshooting & Solution Workflow:
-
Expand Analytical Detection:
-
Use a Mass Spectrometer (LC-MS): The most powerful tool for this problem is a mass spectrometer, which detects ions based on their mass-to-charge ratio, independent of UV absorbance. This will help identify the "missing" degradation products. High-resolution mass spectrometry can aid in structure elucidation.[20]
-
Use a Charged Aerosol Detector (CAD): A CAD is a universal detector that responds to nearly all non-volatile analytes, providing a more accurate picture of all components in the sample.
-
-
Check for Volatiles (Headspace GC-MS): If you suspect the formation of volatile degradants, analyze the headspace (the gas above the sample) of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Assess Mass Balance Calculation: Ensure the relative response factors of the known degradants are correctly applied. A significant difference in UV absorbance between the parent drug and a degradant can skew the mass balance calculation if not accounted for.[8]
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study for a Novel Pyrazole Compound
This protocol outlines a typical stress testing study to identify intrinsic stability characteristics, as recommended by ICH guidelines.[21]
Objective: To generate likely degradation products and establish degradation pathways. A target degradation of 5-20% is generally considered optimal.[8][9]
Materials:
-
Pyrazole compound (drug substance)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter, calibrated oven, photostability chamber
-
HPLC system with UV/PDA and/or MS detector
Methodology:
-
Sample Preparation: Prepare stock solutions of the pyrazole compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid & Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl and 0.1 M NaOH in separate vials.
-
Keep samples at room temperature and 60°C.
-
Monitor at time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of base/acid.[9]
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the sample at room temperature, protected from light.
-
Monitor at time points (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation:
-
Store the stock solution and solid compound at an elevated temperature (e.g., 80°C).
-
Monitor at time points (e.g., 1, 3, 7 days).[9]
-
-
Photodegradation:
-
Expose the stock solution and solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9]
-
Include a control sample wrapped in aluminum foil to shield it from light.
-
-
Analysis:
-
Analyze all stressed samples and controls by a suitable stability-indicating HPLC method.
-
Assess peak purity of the parent compound and quantify any degradation products formed.
-
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To test stability against acid-catalyzed degradation.[22] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To test stability against base-catalyzed degradation.[22] |
| Oxidation | 3% H₂O₂, Room Temp | To evaluate susceptibility to oxidative stress.[22] |
| Thermal Stress | 80°C (in solution & solid) | To assess the effect of heat on the compound.[9] |
| Photostability | ICH Q1B light exposure | To determine lability upon exposure to light.[9][10] |
Protocol 2: Screening for Antioxidant Excipients
Objective: To identify an effective antioxidant to prevent oxidative degradation in a liquid formulation.
Materials:
-
Pyrazole compound solution (prone to oxidation)
-
Antioxidants: Butylated hydroxytoluene (BHT), Ascorbic Acid, Sodium Metabisulfite
-
HPLC system
-
Incubator with controlled temperature and oxygen/air supply
Methodology:
-
Prepare Formulations: Prepare several batches of the pyrazole solution. To each batch, add a different antioxidant at a typical concentration (e.g., 0.01% - 0.1% w/v). Include a control formulation with no antioxidant.
-
Accelerated Stress: Place all samples in an incubator at an accelerated condition (e.g., 40°C) with exposure to air.
-
Time-Point Analysis: Withdraw aliquots from each sample at specified time points (e.g., 0, 1, 2, 4 weeks).
-
HPLC Quantification: Analyze the samples to quantify the remaining parent compound and the formation of the primary oxidative degradant.
-
Data Evaluation: Plot the percentage of remaining parent compound versus time for each formulation. The formulation showing the least degradation contains the most effective antioxidant for your compound.
| Antioxidant | Mechanism | Common Use Case |
| Ascorbic Acid (Vitamin C) | Oxygen scavenger, readily oxidized | Aqueous formulations[7] |
| Butylated Hydroxytoluene (BHT) | Free-radical scavenger | Lipid-based or non-aqueous formulations[7] |
| Sodium Metabisulfite | Oxygen scavenger | Aqueous formulations, especially for injectables[7] |
Part 4: Visual Diagrams
Diagram 1: General Troubleshooting Workflow for Pyrazole Instability
This diagram illustrates a logical progression for diagnosing and solving stability issues.
Caption: A systematic workflow for identifying and resolving pyrazole stability issues.
Diagram 2: Decision Tree for Stabilization Strategy Selection
This diagram provides a decision-making framework based on the type of degradation observed.
Caption: A decision tree to guide the selection of an appropriate stabilization method.
References
- Using ICH Q1A and Q1B Together in Long-Term Stability Planning. (n.d.). Google Cloud.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
- The Role of Excipients in Enhancing Drug Stability. (2024, August 1). ChemIntel360.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon.
- Drug devpt: Mastering dynamics of APIs and excipients. (2024, February 22). Pharmabiz.com.
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- How Excipients Shape Drug Effectiveness. (2025, July 28). DrugPatentWatch.
-
Yin, Z., Patel, S. J., Wang, W., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6091-6095. Available from: [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
- Quality Guidelines. (n.d.). ICH.
- Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. (n.d.). Benchchem.
- Q1 Stability Testing of Drug Substances and Drug Products. (2025, June 24). FDA.
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS Life Science Services.
- Stability Study ICH Guidelines Q1A, Q1B & Q1C. (2025, July 17). YouTube.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). Archiv der Pharmazie.
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2023, November 7). Future Science. Retrieved January 14, 2026, from [Link]
-
Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (1985, October 1). Biochemical Pharmacology. Retrieved January 14, 2026, from [Link]
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 16). ResearchGate.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). Molecular diversity.
- Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography. (2025, August 8). ResearchGate.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2). Thieme.
-
Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. (2015, February). Journal of Chromatographic Science, 53(2), 380-4. Retrieved January 14, 2026, from [Link]
- Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI.
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
- Pyrazinone Compounds Degradation Pathways: A Technical Support Center. (n.d.). Benchchem.
- Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (n.d.). NIH.
-
Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]
-
Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
- dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Retrieved January 14, 2026, from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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- Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal.
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- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 19). Scilit.
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Technical Support Center: Overcoming Poor Solubility of Pyrazolylphenols in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common yet significant challenge in the lab: the poor aqueous solubility of pyrazolylphenol compounds. These molecules are of high interest in medicinal chemistry, but their hydrophobic nature frequently leads to compound precipitation, assay interference, and unreliable data. This resource is designed to help you diagnose, troubleshoot, and overcome these issues to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries regarding pyrazolylphenol solubility.
Q1: My pyrazolylphenol compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?
This is a classic sign of a compound "crashing out" of solution. While pyrazolylphenols are often readily soluble in a pure organic solvent like DMSO, they can be poorly soluble in aqueous media.[1] The primary cause is the hydrophobic nature of the molecule.[2] When the DMSO stock is diluted into the buffer, the solvent environment changes dramatically from organic to aqueous, and the compound precipitates because it cannot be adequately solvated by water.[1]
Q2: Can I just increase the final DMSO concentration in my assay to keep my compound in solution?
While tempting, this approach has significant drawbacks. High concentrations of DMSO can interfere with biological assays by denaturing proteins, inhibiting enzymes, or affecting cell viability, potentially leading to misleading results.[3] It is crucial to find a balance where the compound is soluble, but the co-solvent concentration is low enough to not impact the assay's biological components. A typical upper limit for DMSO in many enzymatic and cell-based assays is 1%, with many sensitive assays requiring <0.5%.[3]
Q3: My assay results are inconsistent and have high variability. Could this be a solubility issue?
Absolutely. Poor solubility is a major cause of poor data quality.[1] Even if you don't see visible precipitation, small, insoluble aggregates may be forming. These aggregates can scatter light, interfering with optical detection methods like fluorescence or absorbance readings.[1] Furthermore, aggregates can non-specifically inhibit enzymes or interact with assay components, leading to false positives and highly variable data.[1][4]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one matters for my HTS assay?
For most in vitro and high-throughput screening (HTS) assays, kinetic solubility is the most relevant parameter.[5] This measures a compound's ability to stay in solution under the specific, non-equilibrium conditions of an assay (e.g., after diluting a DMSO stock into buffer and incubating for a short period).[5][6] Thermodynamic solubility , in contrast, is the true equilibrium solubility of a compound's most stable solid form in a solvent, measured over a longer period (e.g., 24-48 hours).[6] While thermodynamic solubility is crucial for later-stage drug development, kinetic solubility directly predicts whether your compound will remain dissolved during your experiment.[5]
Section 2: The Science of Pyrazolylphenol Solubility - Understanding the 'Why'
The solubility of a pyrazolylphenol is governed by a balance of its physicochemical properties. Understanding these factors is key to devising an effective solubilization strategy.
The core structure contains a phenolic hydroxyl group (-OH) attached to a pyrazole ring system. The key factors influencing its solubility are:
-
Lipophilicity (Hydrophobicity) : The aromatic rings of the pyrazolylphenol structure are inherently hydrophobic and prefer to interact with non-polar solvents over water. This is often the dominant factor contributing to poor aqueous solubility.[2]
-
Crystal Lattice Energy : In its solid state, the compound is held together in a crystal lattice. For the compound to dissolve, the energy required to break these intermolecular bonds must be overcome by the energy released from its interaction with the solvent (solvation energy). Strong crystal packing leads to lower solubility.
-
Ionization (pKa) : The phenolic hydroxyl group is a weak acid and can be deprotonated to form a negatively charged phenolate ion.[7] This ionized form is significantly more polar and, therefore, more water-soluble than the neutral form.[8][9] The pH of the solution relative to the compound's pKa will dictate the ratio of ionized to non-ionized species.[7]
The interplay of these factors is critical. A strategy that successfully increases solubility will typically either decrease the compound's effective lipophilicity in the assay medium or favor its ionized state.
Section 3: Systematic Troubleshooting Workflow
When encountering a solubility problem, a systematic approach is more effective than random trial and error. Follow this workflow to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting pyrazolylphenol solubility issues.
Section 4: Detailed Protocols for Solubility Enhancement
Here are step-by-step protocols for the strategies outlined in the workflow.
Protocol 1: pH Modification
This is often the most effective first step for ionizable compounds like phenols.
Objective: To increase the concentration of the more soluble, deprotonated phenolate form of the pyrazolylphenol.
Mechanism: The solubility of weak acids increases as the pH of the solution increases.[7][8] By raising the pH of the assay buffer to a value at least one unit above the pKa of the phenolic hydroxyl group, you shift the equilibrium towards the more soluble ionized form.[7][10]
Step-by-Step Methodology:
-
Determine pKa: If the pKa of your specific pyrazolylphenol is unknown, a typical pKa for a phenol is around 10. You can use this as a starting estimate.
-
Prepare Buffers: Prepare a series of your assay buffer at different pH values. For a typical phenol, you might test pH 7.4 (standard), 8.0, 8.5, and 9.0. Ensure the buffer system used (e.g., Tris, HEPES) is effective in the chosen pH range.
-
Test Solubility: Add a small, consistent amount of your DMSO stock solution to each buffer to achieve the final desired assay concentration.
-
Observe and Measure: Visually inspect for precipitation immediately and after a typical assay incubation time. For a quantitative measure, use nephelometry to measure light scattering caused by insoluble particles.[5]
-
Validate Biological Activity: Once you identify a pH that maintains solubility, it is critical to run control experiments to confirm that the altered pH does not negatively affect your enzyme, cells, or protein of interest.
Protocol 2: Using Co-solvents
Objective: To increase solubility by making the aqueous buffer more "organic-like."
Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, which can better solvate hydrophobic molecules.[11]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting % (v/v) | Notes |
|---|---|---|
| Ethanol | 1-5% | Generally well-tolerated by many biological systems. |
| Propylene Glycol | 1-5% | Often used in pharmaceutical formulations.[11] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can improve solubility but may increase solution viscosity.[11][12] |
Step-by-Step Methodology:
-
Select Co-solvents: Choose one or two co-solvents from the table above.
-
Prepare a Gradient: Prepare your assay buffer containing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).
-
Test Solubility: Add your pyrazolylphenol DMSO stock to each co-solvent/buffer mixture and observe for precipitation as described in Protocol 1.
-
Assay Compatibility Check: Run your assay with the co-solvent gradient (without your test compound) to identify the highest concentration that does not interfere with the assay readout. This is your "no-effect" concentration.
-
Select Optimal Condition: Choose the lowest co-solvent concentration that maintains compound solubility and falls below the no-effect concentration.
Protocol 3: Employing Excipients
Objective: To use specialized molecules to encapsulate or stabilize the hydrophobic pyrazolylphenol.
Mechanism:
-
Surfactants: Above their critical micelle concentration (CMC), surfactants like Polysorbate 80 (Tween 80) or Triton X-100 form micelles. The hydrophobic core of the micelle can encapsulate the pyrazolylphenol, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[11][13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" with the pyrazolylphenol, effectively shielding it from the aqueous environment.[14][15]
Step-by-Step Methodology:
-
Choose an Excipient: For initial screening, Polysorbate 80 (0.01-0.1%) or 2-hydroxypropyl-β-cyclodextrin (HPβCD) (1-10 mM) are common choices.
-
Prepare Solutions: Add the excipient to your assay buffer at several concentrations.
-
Test Solubility: Introduce your compound and assess solubility.
-
Critical Validation: Surfactants can be potent inhibitors of some enzymes and can disrupt cell membranes. It is mandatory to run extensive controls to ensure the chosen excipient and concentration do not generate false positive or false negative results.[16]
Section 5: Data Interpretation & Avoiding Pitfalls
A key part of trustworthiness is ensuring your data is not an artifact of your experimental conditions.[1]
Recognizing Solubility-Related Artifacts:
-
Sharp "Activity" Cliffs: If a compound appears highly active at one concentration but completely inactive at the next dilution step, this can be a sign of precipitation at the higher concentration.
-
High Signal-to-Noise / Poor Reproducibility: As mentioned, compound aggregates can cause light scatter and lead to noisy, unreliable data.[1]
-
False Positives in HTS: Aggregates of poorly soluble compounds are a notorious source of false positives in HTS campaigns because they can non-specifically inhibit enzymes.[1][16] Including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer is a common practice to mitigate this.[16]
Best Practices for Ensuring Data Integrity:
-
Pre-Assay Solubility Check: Before running a full experiment, always perform a visual or instrument-based solubility check at the highest concentration you plan to test.
-
Mind the "DMSO Shock": When diluting from a DMSO stock, add the stock solution to the buffer while vortexing or mixing to aid dispersion and minimize localized high concentrations that promote precipitation.[1]
-
Filter Your Stock Solutions: Old DMSO stock solutions can absorb water from the atmosphere, and compounds can sometimes precipitate during freeze-thaw cycles.[1][3] Centrifuging and taking the supernatant or filtering your stock solution before use can prevent pre-existing particulates from being introduced into your assay.
By applying these systematic troubleshooting protocols and adhering to best practices, you can confidently overcome the solubility challenges posed by pyrazolylphenols, leading to more reliable, reproducible, and meaningful experimental outcomes.
References
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- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Life Chemicals.
- High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. (n.d.).
- Al-Salami, H., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Center for Biotechnology Information.
- Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Gikunoo, E., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega.
- Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
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- How poorly soluble compounds are formulated into drugs. (2024, March 19). Pion Inc.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3).
- Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). National Center for Biotechnology Information.
- What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2). ResearchGate.
- High-throughput screening as a method for discovering new drugs. (2020, June 4). Drug Target Review.
- Does pH affect solubility? (2023, March 17). AAT Bioquest.
- Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (n.d.).
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). National Center for Biotechnology Information.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Center for Biotechnology Information.
- Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
- Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information.
- Solvents and Co-solvents used in Injectables (32) | Download Table. (n.d.). ResearchGate.
- Improving API Solubility. (n.d.). Sigma-Aldrich.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
- Inhibiting the precipitation of poorly water-soluble drugs from Labrasol formulations | Request PDF. (n.d.). ResearchGate.
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Technical Support Center: Catalyst Selection for Pyrazole Synthesis Optimization
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth, actionable advice for overcoming common challenges in the synthesis of pyrazoles, a critical scaffold in medicinal chemistry and materials science. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the why behind catalyst and methodology selection, empowering you to troubleshoot effectively and optimize your reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. The solutions are based on established chemical principles and validated through extensive research.
Q1: My pyrazole synthesis yield is consistently low. What are the likely causes and how can I fix it?
Low yields are a frequent frustration, often stemming from incomplete reactions, catalyst issues, or competing side reactions.[1] Let's break down the troubleshooting process.
Causality & Solutions:
-
Incomplete Reaction: The primary suspects are insufficient reaction time or temperature. Many condensation reactions, like the classic Knorr synthesis, require heating to proceed to completion.[1][2]
-
Protocol 1: Optimizing Reaction Conditions:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials (e.g., 1,3-dicarbonyl and hydrazine).
-
Increase Temperature: Gradually increase the reaction temperature, moving from room temperature to reflux conditions. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[1]
-
Extend Reaction Time: If starting material is still present after initial heating, extend the reaction time and continue monitoring.
-
-
-
Suboptimal Catalyst Choice or Loading: The catalyst is fundamental to facilitating the key bond-forming steps. The wrong catalyst—or the wrong amount—can halt the reaction.
-
Acid Catalysis (e.g., Knorr Synthesis): Protic acids like acetic acid or mineral acids are often used to catalyze the formation of the initial imine intermediate.[2][3] If this is ineffective:
-
Switch to a Lewis Acid: Lewis acids such as nano-ZnO, lithium perchlorate, or ceria-doped zirconia have proven highly effective, sometimes offering excellent yields (up to 95%) in shorter reaction times.[4][5]
-
Consider Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-70 are non-toxic, thermally stable, and easily recoverable, aligning with green chemistry principles.[5]
-
-
Base Catalysis: In some multicomponent reactions, organic bases like piperidine or sodium benzoate can be effective.[6][7]
-
Catalyst Loading: Start with a catalytic amount (e.g., 5-10 mol%). If conversion is low, incrementally increase the loading, but be mindful that excess catalyst can sometimes promote side reactions.
-
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can introduce competing reactions or inhibit the catalyst.[8]
-
Actionable Step: Always verify the purity of your starting materials using techniques like NMR or GC-MS before starting the synthesis. If necessary, purify them by distillation, recrystallization, or column chromatography.
-
Q2: I'm getting a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?
The formation of regioisomers is a classic challenge, especially when using unsymmetrical 1,3-dicarbonyls with substituted hydrazines.[5][9] The hydrazine can attack either of the two different carbonyl groups, leading to two distinct pyrazole products.[5][10]
Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: The reaction pathway is dictated by the relative reactivity of the two carbonyl groups. One might be more sterically hindered, while the other is more electronically favorable for nucleophilic attack.
-
Protocol 2: Controlling Regioselectivity:
-
Solvent Choice is Critical: The solvent can dramatically influence which regioisomer is favored. For instance, in the condensation of aryl hydrazines with 1,3-diketones, switching from polar protic solvents (like ethanol) to aprotic dipolar solvents (like DMF or NMP) can significantly improve regioselectivity.[4][8] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have also been shown to dramatically increase regioselectivity in favor of the desired isomer.[11]
-
Temperature Adjustment: Lowering the reaction temperature often favors the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product. Experiment with running the reaction at 0 °C, room temperature, and reflux to find the optimal condition.[12]
-
Catalyst Influence: The choice of acid or base catalyst can alter the product ratio.[12] Experiment with different catalysts (e.g., HCl, H₂SO₄, or even Lewis acids) to see how they impact selectivity.
-
Use of Dicarbonyl Surrogates: If direct optimization fails, consider a synthetic strategy that "locks in" the regiochemistry. Using β-enaminones or other 1,3-dicarbonyl surrogates can pre-determine the orientation of the cyclization step.[12]
-
-
-
Diagram: Troubleshooting Regioselectivity A logical workflow can guide your optimization efforts.
Caption: A workflow for systematically improving regioselectivity.
Q3: My reaction generates significant side products, complicating purification. What are these byproducts and how can I prevent them?
Side product formation directly impacts yield and makes downstream processing difficult. Common culprits include pyrazoline intermediates from incomplete aromatization or reactions involving impurities.[9]
Causality & Solutions:
-
Incomplete Aromatization: The final step in many pyrazole syntheses is the elimination of water to form the aromatic ring. If this step is inefficient, stable pyrazoline intermediates can be isolated as major byproducts.[9]
-
Actionable Step: Ensure your reaction conditions promote dehydration. This often means using a suitable acid catalyst and/or higher temperatures. In some cases, an explicit oxidation step may be required.
-
-
Hydrazine-Related Side Reactions: Hydrazine is highly reactive and can participate in undesired pathways, sometimes leading to colored impurities.[9]
-
Actionable Step: Use high-purity hydrazine or hydrazine hydrate. Ensure it is added slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor side reactions.
-
-
Multicomponent Reaction Complexity: While efficient, one-pot multicomponent reactions (MCRs) can be prone to side products if the reaction sequence is not well-controlled.[6] For example, in the four-component synthesis of pyranopyrazoles, Knoevenagel condensation and Michael addition must proceed correctly.[13]
-
Actionable Step: The catalyst is key to orchestrating the MCR cascade. Heterogeneous catalysts like Fe₃O₄ nanoparticles or nano-organocatalysts often provide high selectivity and yield by localizing the reaction on their surface, minimizing side reactions in the bulk solution.[13]
-
Frequently Asked Questions (FAQs)
Q4: How do I choose between a homogeneous and a heterogeneous catalyst?
This is a critical decision that balances reactivity with practical considerations like cost and sustainability.
| Catalyst Type | Advantages | Disadvantages | Best For... |
| Homogeneous | High activity, mild reaction conditions, good for mechanistic studies.[14] | Difficult to separate from the product, not typically reusable, potential for metal contamination.[13] | Small-scale synthesis, reactions requiring high precision and control. |
| Heterogeneous | Easy to recover and recycle, thermally stable, reduced waste, aligns with green chemistry.[13] | Can have lower activity than homogeneous counterparts, potential for leaching of active species. | Large-scale production, environmentally conscious synthesis, simplifying work-up procedures. |
Expert Insight: For industrial and green chemistry applications, the trend is strongly towards heterogeneous catalysts. Materials like nano-ZnO, CuFe₂O₄, and various metal-organic frameworks (MOFs) have shown excellent performance, often with the ability to be reused multiple times without significant loss of activity.[4][13][15]
Q5: What is the role of the catalyst in the Knorr pyrazole synthesis?
The Knorr synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[4][5] The acid catalyst plays a crucial dual role.
-
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: The acid-catalyzed mechanism of the Knorr pyrazole synthesis.
Mechanistic Explanation:
-
Carbonyl Activation: The acid catalyst (H⁺) protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound. This makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack.[2][16]
-
Nucleophilic Attack & Imine Formation: A nitrogen atom from the hydrazine attacks the activated carbonyl carbon. Subsequent elimination of a water molecule forms a key imine or enamine intermediate.[3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, forming a five-membered ring.[17]
-
Aromatization: A final dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring and regenerating the acid catalyst.[17]
Without the catalyst, the carbonyl groups are not sufficiently activated, and the reaction proceeds very slowly, if at all.[5]
Q6: Are there modern, more efficient alternatives to the classic Knorr synthesis?
Absolutely. While the Knorr synthesis is robust, modern organic chemistry has driven the development of highly efficient multicomponent reactions (MCRs) and novel catalytic systems.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants.[18] This approach is highly atom-economical and efficient.
-
Example: The four-component synthesis of pyranopyrazoles often involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[6][7] These reactions can be catalyzed by a wide range of materials, including organocatalysts (like taurine or sodium gluconate), biocatalysts (like lipase), and heterogeneous nanocatalysts (like SrFe₁₂O₁₉ or SnCl₂).[13]
-
-
Metal-Catalyzed Syntheses:
-
Titanium-Catalyzed Coupling: A one-pot, three-component coupling of alkynes, isonitriles, and amines can generate 1,3-diimine intermediates in situ. These can then be cyclized with hydrazine to form highly substituted pyrazoles.[19]
-
Ruthenium-Catalyzed Hydrogen Transfer: This method allows for the synthesis of 4-alkyl-pyrazoles directly from 2-alkyl-1,3-diols and hydrazines, avoiding the need for potentially unstable 1,3-dicarbonyl precursors.[20]
-
Oxidation-Induced N-N Coupling: Advanced methods involve the use of diazatitanacycles, where oxidation by an agent like TEMPO induces the critical N-N bond formation to forge the pyrazole ring.[21]
-
These modern methods often provide access to complex pyrazole derivatives that are difficult to obtain through traditional means, frequently with higher yields and under milder conditions.
References
-
Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI.[Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health (PMC).[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC).[Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.[Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.[Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.[Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.[Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC.[Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate.[Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Institutes of Health (PMC).[Link]
-
Pyrazole Synthesis Using a Titanium-Catalyzed Multicomponent Coupling Reaction and Synthesis of Withasomnine. ResearchGate.[Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.[Link]
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Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate.[Link]
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Pyrazole synthesis. Organic Chemistry Portal.[Link]
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Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications.[Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (PMC).[Link]
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Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.[Link]
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Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. National Institutes of Health (PMC).[Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.[Link]
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From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. ACS Publications.[Link]
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Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.[Link]
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Knorr pyrazole synthesis. Name-Reaction.com.[Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate.[Link]
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Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.[Link]
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Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of 2-(1-methyl-1H-pyrazol-5-yl)phenol
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 2-(1-methyl-1H-pyrazol-5-yl)phenol, a heterocyclic compound with potential applications stemming from its unique electronic and structural features. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the "why" behind the experimental choices.
The structural elucidation of a molecule like this compound, which incorporates both a phenol and a pyrazole moiety, relies on the synergistic interpretation of data from multiple analytical techniques. Here, we will delve into the expected ¹H and ¹³C NMR spectra, predict the mass spectral behavior, and provide robust, field-tested protocols for acquiring high-quality data.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule characterization, providing a detailed map of the hydrogen and carbon framework.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be rich with information, clearly delineating the aromatic and aliphatic regions of the molecule. The choice of solvent is critical; for phenolic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it allows for the observation of the exchangeable phenolic hydroxyl proton.[1]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5-10.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~7.5-7.6 | Doublet | 1H | Pyrazole H-3 |
| ~7.2-7.4 | Multiplet | 2H | Phenol Ar-H |
| ~6.8-7.0 | Multiplet | 2H | Phenol Ar-H |
| ~6.3-6.4 | Doublet | 1H | Pyrazole H-4 |
| ~3.8 | Singlet | 3H | N-CH₃ |
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, confirming the number of unique carbon environments and providing insight into their electronic nature.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~155 | Phenol C-O |
| ~140 | Pyrazole C-5 |
| ~138 | Pyrazole C-3 |
| ~130 | Phenol Ar-C |
| ~128 | Phenol Ar-C |
| ~120 | Phenol Ar-C |
| ~116 | Phenol Ar-C |
| ~115 | Phenol Ar-C (ipso) |
| ~106 | Pyrazole C-4 |
| ~35 | N-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, depending on the ionization technique, valuable structural information through fragmentation patterns. For a relatively small and thermally stable molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable methods.[2][3][4][5]
Predicted Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Expected Ion Peaks (ESI+) | |
| [M+H]⁺ | m/z 175.0866 |
| [M+Na]⁺ | m/z 197.0685 |
| Expected Ion Peaks (EI) |
| [M]⁺ | m/z 174 |
Fragmentation Analysis (EI): In EI, the high-energy electron beam is expected to cause characteristic fragmentation. Key fragment ions would likely arise from the loss of a methyl group ([M-CH₃]⁺), cleavage of the bond between the phenol and pyrazole rings, and other signature fragmentations of the individual ring systems.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to yield high-quality, reproducible data. The causality behind each step is explained to empower the researcher to adapt these methods as needed.
NMR Data Acquisition Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte. The concentration should be sufficient for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to solubilize a wide range of compounds and for its high boiling point. Crucially, it forms hydrogen bonds with the phenolic proton, slowing its exchange with residual water and allowing for its observation as a distinct, albeit often broad, singlet.[1]
-
Vortex the sample until fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, providing a stable magnetic field.
-
Perform shimming to optimize the homogeneity of the magnetic field across the sample. This is a critical step for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H spectrum. A standard single-pulse experiment (like 'zg30' on Bruker instruments) is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum. A proton-decoupled experiment (like 'zgpg30') is standard. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Reference the spectrum. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Perform peak picking on both spectra to identify the precise chemical shifts.
-
Mass Spectrometry Data Acquisition Workflow
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A Comparative Guide to the Biological Activity of 2-(1-methyl-1H-pyrazol-5-yl)phenol and Its Analogs
Introduction: The Prominence of the Pyrazolylphenol Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including the ability of the nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with a multitude of biological targets.[5] When fused with a phenolic moiety, the resulting pyrazolylphenol scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activity of a representative member of this class, 2-(1-methyl-1H-pyrazol-5-yl)phenol, and its structural analogs. We will delve into their antimicrobial, anti-inflammatory, and anticancer properties, supported by available experimental data, to offer a comprehensive resource for researchers and drug development professionals. The pyrazole core is notably less lipophilic than a benzene ring, which can enhance the physicochemical properties, such as water solubility, of potential drug candidates.[5]
Comparative Analysis of Biological Activities
The biological potential of this compound and its analogs spans several therapeutic areas. The following sections will compare their efficacy in key biological assays, drawing upon data from various studies. It is important to note that a direct comparison is often challenging due to variations in experimental conditions across different research reports.
Antimicrobial Activity
Pyrazole derivatives have been extensively investigated for their ability to inhibit the growth of various pathogenic microorganisms.[6][7][8] The antimicrobial efficacy of pyrazolylphenols is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.
Table 1: Comparative Antimicrobial Activity of this compound Analogs
| Compound ID | R1 | R2 | R3 | Target Organism | MIC (µg/mL) | Reference |
| I | CH₃ | H | H | Staphylococcus aureus | Not Reported | - |
| II | Phenyl | H | CH₃ | S. aureus (MSSA & MRSA) | As low as 4 | [9] |
| III | Phenyl | Aryl | H | Escherichia coli | Varies | [6] |
| IV | Phenyl | Aryl | H | Proteus mirabilis | Varies | [6] |
| V | Phenyl | Aryl | H | Aspergillus niger | Varies | [6] |
Note: Data is compiled from multiple sources and may not be directly comparable due to differing experimental protocols. MIC = Minimum Inhibitory Concentration.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Pyrazole Ring: The nature of the substituent at the N-1 position of the pyrazole ring significantly influences antimicrobial activity. While the parent 1-methyl derivative (Compound I) is a key starting point, the introduction of a phenyl group (Compound II) has been shown to yield potent activity against both methicillin-susceptible and -resistant Staphylococcus aureus.[9]
-
Aryl Substituents: The addition of various aryl groups at other positions on the pyrazole or phenol ring (Compounds III, IV, and V) can modulate the spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a range of diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have demonstrated significant anti-inflammatory properties.[5][10] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[10][11]
Table 2: Comparative Anti-inflammatory Activity of Pyrazolylphenol Analogs
| Compound ID | Modifications | Assay | Key Findings | Reference |
| VI | 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Heat-induced protein denaturation | Parent compound showed activity | [12] |
| VII | Aminomethyl derivatives of VI | Heat-induced protein denaturation | Higher activity than parent compound | [12] |
| VIII | Benzotiophenyl and carboxylic acid analogs | COX-2 Inhibition | Better inhibition than celecoxib (IC50 = 0.01 µM vs 0.70 µM) | [11] |
| IX | Adamantyl residue on 1,5-diaryl pyrazole | COX-2 Inhibition | Less potent than celecoxib (IC50 = 2.52 µM vs 0.95 µM) | [10] |
Note: IC50 values represent the concentration required for 50% inhibition.
Structure-Activity Relationship (SAR) Insights:
-
Functionalization of the Phenolic Ring: The introduction of aminomethyl groups to the phenolic ring of a 1,5-diarylpyrazole (Compound VII) enhanced its anti-inflammatory activity compared to the parent phenol (Compound VI), suggesting that basic side chains can positively influence activity.[12] The activity of the aminomethyl moiety was suggested to be influenced by its pKa value.[12]
-
Dual COX/LOX Inhibition: Analogs incorporating benzotiophenyl and carboxylic acid moieties (Compound VIII) have shown potent dual inhibition of both COX-2 and 5-LOX, a desirable feature for developing anti-inflammatory agents with a potentially improved safety profile.[11]
-
Steric Hindrance: The addition of a bulky adamantyl group (Compound IX) led to a decrease in COX-2 inhibitory activity compared to celecoxib, highlighting the importance of steric factors in the binding pocket of the enzyme.[10]
Anticancer and Kinase Inhibitory Activity
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug discovery. Pyrazole-containing compounds have emerged as a privileged scaffold for the development of kinase inhibitors.[13][14]
Table 3: Comparative Anticancer and Kinase Inhibitory Activity of Pyrazole Analogs
| Compound ID | Modifications | Target/Cell Line | IC50/Activity | Reference |
| X | 1-Aryl-1H-pyrazole-fused curcumin analogs | MDA-MB231 & HepG2 cells | 3.64 - 16.13 µM | [15] |
| XI | N-methyl on pyrazole carboxamide with o-fluorine | MEK | 91 nM | [10] |
| XII | 1H-pyrazole biaryl-sulfonamide with N-methyl | G2019S-LRRK2 | 15 nM | [13] |
| XIII | 2-(1H-pyrazol-1-yl)pyridines | ALK5 | Varies | [5] |
Note: IC50 values represent the concentration required for 50% inhibition.
Structure-Activity Relationship (SAR) Insights:
-
Hybrid Molecules: Fusing the pyrazole core with other known anticancer pharmacophores, such as curcumin (Compound X), can lead to potent cytotoxic agents against various cancer cell lines.[15]
-
Targeting Specific Kinases: Strategic substitutions on the pyrazole ring are crucial for achieving selectivity and potency against specific kinases. For instance, a methyl group on the pyrazole nitrogen of a carboxamide derivative (Compound XI) was found to be important for MEK inhibition.[10] Similarly, N-methylation of a 1H-pyrazole biaryl-sulfonamide (Compound XII) improved its potency as a G2019S-LRRK2 inhibitor.[13]
-
Scaffold for Kinase Inhibitors: The 2-(1H-pyrazol-1-yl)pyridine scaffold (Compound XIII) has been successfully employed to develop inhibitors of ALK5, a TGFβ receptor I kinase, highlighting the versatility of the pyrazole core in designing kinase inhibitors.[5]
Experimental Methodologies
To ensure the scientific integrity of the presented data, it is crucial to understand the experimental protocols used to evaluate the biological activities of these compounds.
General Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of novel compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Protocol 2: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the COX enzymes.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Calculation of IC50: The concentration of the compound that causes 50% inhibition of prostaglandin production (IC50) is calculated.[10]
Protocol 3: In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: The target kinase and a specific peptide substrate are prepared in a kinase assay buffer.
-
Compound Incubation: The test compounds are incubated with the kinase.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Measurement of Phosphorylation: The level of substrate phosphorylation is quantified, often using a luminescence-based assay that measures the amount of ATP remaining in the well.
-
Calculation of IC50: The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the kinase activity.[13]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of pyrazolylphenols stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Inhibition of Inflammatory Pathways
Many pyrazole-based anti-inflammatory agents function by inhibiting enzymes that produce pro-inflammatory mediators.
Caption: Inhibition of COX and LOX pathways by pyrazole analogs.
Modulation of Cancer-Related Kinase Signaling
In cancer, pyrazole derivatives can inhibit protein kinases that are crucial for tumor growth and survival.
Caption: Inhibition of receptor tyrosine kinase signaling by pyrazole analogs.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery. The available data, though fragmented, clearly indicates their promise as antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on systematic structure-activity relationship studies with standardized biological assays to enable more direct and meaningful comparisons. The development of analogs with improved potency, selectivity, and pharmacokinetic properties will be crucial for translating the therapeutic potential of this remarkable scaffold into clinical applications. The synthesis of hybrid molecules incorporating the pyrazolylphenol core with other pharmacophores is also a promising strategy for the development of novel therapeutics with multi-target activities.
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A Comparative Guide to the Structural Elucidation of 2-(1-methyl-1H-pyrazol-5-yl)phenol: An In-Depth X-ray Crystal Structure Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of the X-ray crystal structure of pyrazolyl-phenols, using 2-(1-methyl-1H-pyrazol-5-yl)phenol as a focal point. We will explore the experimental intricacies of single-crystal X-ray diffraction and objectively compare this powerful technique with other widely used analytical methods, offering insights into the unique advantages each provides in the structural characterization of novel chemical entities.
The Significance of Structural Analysis for Pyrazole Derivatives
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their molecular geometry and the specific arrangement of atoms in space. This spatial arrangement dictates how a molecule interacts with its biological target. Therefore, a definitive structural elucidation is a critical step in the drug discovery and development pipeline.
While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous, high-resolution three-dimensional model of a molecule in the solid state.
I. Unveiling the Molecular Architecture: X-ray Crystal Structure Analysis
Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal of the target compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the electron density distribution within the crystal, allowing for the construction of a detailed three-dimensional model of the molecule.
A Step-by-Step Experimental Protocol for Crystal Structure Determination
The following protocol outlines the key steps involved in the X-ray crystal structure analysis of a pyrazolyl-phenol derivative, based on established methodologies.
1. Crystallization:
-
Objective: To grow single crystals of high quality, suitable for X-ray diffraction.
-
Procedure: The synthesized this compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) to achieve a supersaturated solution. Slow evaporation of the solvent at a constant temperature is a common and effective method. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice. The quality of the crystal is paramount for a successful diffraction experiment.
2. Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Procedure: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically around 100-173 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is rotated in a beam of monochromatic X-rays (e.g., Mo Kα radiation), and the diffracted X-rays are detected. Modern diffractometers, such as a Stoe IPDS-II two-circle diffractometer, automate this process, collecting thousands of reflections.
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Procedure: The collected diffraction data is processed to yield a set of structure factors. Software packages like SHELXS97 are used to solve the phase problem and generate an initial electron density map. From this map, the positions of the atoms can be determined. The initial model is then refined using software such as SHELXL97, which adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
Interpreting the Crystallographic Data
The final output of a crystal structure analysis is a wealth of information that provides a deep understanding of the molecule's structure and its interactions in the solid state.
Key Parameters from X-ray Crystallography:
| Parameter | Description | Significance |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal lattice. | Provides fundamental information about the crystal system and packing. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Defines the symmetry of the crystal and is crucial for structure solution. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. | Defines the exact three-dimensional structure of the molecule. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular connectivity and reveals any structural strain or unusual geometries. |
| Torsion (Dihedral) Angles | The angle between two intersecting planes, which describes the conformation of the molecule. | Crucial for understanding the molecule's shape and flexibility. For pyrazolyl-phenols, the dihedral angle between the pyrazole and phenol rings is of particular interest.[2] |
| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds and π-π stacking that stabilize the crystal packing. | Provides insights into how molecules interact with each other, which can be relevant for understanding physical properties and biological interactions. |
Illustrative Workflow for X-ray Crystallography:
Caption: Workflow of single-crystal X-ray analysis.
II. A Comparative Perspective: X-ray Crystallography vs. Other Analytical Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive characterization of a new compound relies on a suite of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous structural determination. | Requires high-quality single crystals; structure is in the solid state. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei.[3][4] | Provides structural information in solution; non-destructive. | Does not directly provide 3D coordinates or bond lengths/angles. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies.[5] | Fast and simple; provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; determines the elemental composition. | Does not provide information on the arrangement of atoms. |
| Computational Modeling (DFT) | Theoretical molecular geometry, electronic properties, and vibrational frequencies.[5][6] | Complements experimental data; predicts properties. | Relies on approximations; results must be validated experimentally. |
Molecular Structure of a Pyrazolyl-Phenol Derivative:
Caption: 2D representation of this compound.
III. Conclusion: A Synergistic Approach to Structural Elucidation
The X-ray crystal structure analysis of this compound and its analogs provides an unparalleled level of detail regarding their three-dimensional architecture and intermolecular interactions in the solid state. This information is invaluable for understanding structure-activity relationships and for rational drug design.
However, a truly comprehensive understanding of a new chemical entity is achieved through a synergistic approach. While X-ray crystallography provides a static, high-resolution snapshot, techniques like NMR spectroscopy offer insights into the molecule's dynamic behavior in solution. Together, these complementary techniques provide a robust and self-validating system for structural characterization, empowering researchers to make informed decisions in the advancement of new therapeutic agents.
References
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Abisha, W., Dhas, D. A., Balachandran, S., & Joe, I. H. (Year not available). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Taylor & Francis. [Link]
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Butcher, R. J., Bukhari, I. H., Nawaz, R., & Siddiqui, H. L. (2009). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(5), o589. [Link]
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Cîrîc, A., Ghiț-ă, M. R., T-eodorescu, F., Pătescu, M., T-eodoru, R. O., Năstase, S., & Limban, C. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8203. [Link]
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Eldervik, S., & Karlsen, O. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 43(1), 184-194. [Link]
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Jaćimović, Ž. K., Leovac, V. M., Češljević, V. I., & Joksović, M. D. (2017). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O. Zeitschrift für Kristallographie-New Crystal Structures, 232(2), 507-508. [Link]
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Kavšek, M., & Stanovnik, B. (2020). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 25(18), 4238. [Link]
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Zeng, D., Tan, K., Fang, Z., & Xing, A. (2023). Crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, C24H19N3O. Zeitschrift für Kristallographie-New Crystal Structures, 238(5), 967-969. [Link]
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Elmachkouri, Y. A., Irrou, E., Thiruvalluvar, A. A., Anouar, E. H., Varadharajan, V., Ouachtak, H., ... & T. Joel. (2022). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Journal of Molecular Structure, 1250, 131804. [Link]
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Jaćimović, Ž. K., Leovac, V. M., & Češljević, V. I. (2017). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. ResearchGate. [Link]
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Various Authors. (2021). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). ResearchGate. [Link]
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Marković, V., Stanojković, T., Joksović, M. D., Trifunović, S., & Joksović, L. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 16(7), 983-997. [Link]
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Ben-Tama, A., El-Ghozlani, M., El-Massaoudi, M., Msougui, F., El-Khatabi, K., Radi, S., ... & Lachkar, M. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. International Journal of Molecular Sciences, 17(8), 1279. [Link]
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Fun, H.-K., & Siddiqui, H. L. (2000). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Acta Crystallographica Section C: Crystal Structure Communications, 56(1), e40-e41. [Link]
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Kim, M.-S., & Kim, W. J. (2021). The molecular structure of (2-hydroxy-5-methyl-phenyl)-(1H-pyrazol-4-yl)-methanone hemihydrate. ResearchGate. [Link]
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Kim, M.-S., & Kim, W. J. (2021). The crystal structure of (2-hydroxy-5-methyl-phenyl)-(1H-pyrazol-4-yl)-methanone hemihydrate, C11H10.5N2O2.5. ResearchGate. [Link]
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Gomaa, M. A.-M. (2019). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2019(2), M1061. [Link]
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Li, Y., Wang, Y., Zhang, Y., & Li, J. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893. [Link]
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Butcher, R. J., Bukhari, I. H., Nawaz, R., & Siddiqui, H. L. (2009). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. ResearchGate. [Link]-phenyl-1H-pyrazol-5-ylphenol)
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A Computational Modeling Guide to 2-(1-methyl-1H-pyrazol-5-yl)phenol and its Analogs as Cyclooxygenase-2 Inhibitors
This guide provides a comprehensive framework for the computational modeling of 2-(1-methyl-1H-pyrazol-5-yl)phenol, a novel small molecule with therapeutic potential, and compares its predicted interactions with established and alternative cyclooxygenase-2 (COX-2) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-inflammatory and anticancer agents.
Introduction: The Rationale for Targeting COX-2 with Pyrazole Scaffolds
The cyclooxygenase-2 (COX-2) enzyme is a well-validated target in the development of anti-inflammatory drugs.[1] Its selective inhibition over the COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs, including the selective COX-2 inhibitor, Celecoxib.[3] The structural features of pyrazole-containing compounds allow for specific interactions within the active site of COX-2, leading to potent and selective inhibition.[4][5][6]
While no direct experimental or computational studies have been published specifically for this compound, its structural similarity to known pyrazole-based COX-2 inhibitors strongly suggests that it may also exhibit inhibitory activity against this enzyme. This guide, therefore, proposes COX-2 as a primary biological target for this molecule and outlines a comprehensive computational workflow to predict and analyze its binding interactions.
Comparative Analysis: this compound vs. Alternative COX-2 Inhibitors
To objectively assess the potential of this compound as a COX-2 inhibitor, a comparative computational analysis against well-characterized alternatives is essential.
Reference Compound:
-
Celecoxib: As a widely used and studied pyrazole-containing COX-2 inhibitor, Celecoxib serves as the primary benchmark for binding affinity, interaction patterns, and overall predicted efficacy.[7]
Alternative Pyrazole-Based Inhibitors:
Several other pyrazole derivatives have been reported with potent COX-2 inhibitory activity and provide a broader context for comparison. These include compounds with varying substitution patterns on the pyrazole and adjacent phenyl rings, which have been shown to influence selectivity and potency.[8][9]
The following table summarizes the reported experimental data for selected pyrazole-based COX-2 inhibitors, which will be used as a basis for validating our computational models and for comparative analysis.
| Compound/Alternative | Target | Reported IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.052 - 2.16 | 2.51 - >178.57 | [4][5] |
| Compound 5f (pyrazole-pyridazine hybrid) | COX-2 | 1.50 | 9.56 | [4] |
| Compound 6f (pyrazole-pyridazine hybrid) | COX-2 | 1.15 | 8.31 | [4] |
| Compound AD 532 | COX-2 | Less potent than Celecoxib in vitro | - | [8] |
| Compound 11 (Novel Pyrazole Derivative) | COX-2 | 0.043 | - | |
| Compound 12 (Novel Pyrazole Derivative) | COX-2 | 0.049 | - | |
| Compound 15 (Novel Pyrazole Derivative) | COX-2 | 0.048 | - |
Experimental and Computational Workflow
A multi-step computational approach is proposed to model the interactions of this compound and its alternatives with the COX-2 enzyme. This workflow is designed to provide a holistic view of the binding process, from initial docking predictions to the dynamic stability of the protein-ligand complex.
Diagram: Computational Modeling Workflow
Caption: A stepwise workflow for the computational modeling of small molecule inhibitors against COX-2.
Detailed Methodologies
Part 1: Molecular Docking Protocol
Molecular docking will be employed to predict the preferred binding mode and to estimate the binding affinity of this compound and its comparators within the COX-2 active site.
1. Protein Preparation:
-
The crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 5IKR) will be obtained from the Protein Data Bank.
-
The protein structure will be prepared using the Protein Preparation Wizard in Maestro (Schrödinger) or similar software.[10] This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of this compound, Celecoxib, and other alternatives will be sketched using ChemDraw or similar software.
-
The structures will be converted to 3D and energetically minimized using a suitable force field (e.g., MMFF94).
3. Docking Simulation:
-
Molecular docking will be performed using AutoDock Vina.
-
The grid box will be centered on the co-crystallized ligand (Celecoxib) in the prepared COX-2 structure to define the binding site.
-
The docking protocol will be validated by re-docking the native ligand and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
4. Analysis of Docking Results:
-
The binding affinities (in kcal/mol) of all docked compounds will be recorded and compared.
-
The binding poses will be visualized to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues of COX-2.
Part 2: Molecular Dynamics Simulation Protocol
To assess the stability of the predicted binding poses and to gain insights into the dynamic behavior of the protein-ligand complexes, molecular dynamics (MD) simulations will be performed.[11][12]
1. System Preparation:
-
The top-ranked docked poses of this compound and Celecoxib in complex with COX-2 will be used as the starting structures for MD simulations.
-
The systems will be prepared using a simulation package such as GROMACS or AMBER.[13] This involves solvating the complex in a water box (e.g., TIP3P water model) and adding counter-ions to neutralize the system.
2. Simulation Protocol:
-
The systems will undergo energy minimization to remove any bad contacts.
-
A two-step equilibration process (NVT and NPT ensembles) will be performed to bring the system to the desired temperature and pressure.
-
A production MD simulation of at least 100 nanoseconds will be carried out for each system.
3. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand will be calculated to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues will be analyzed to identify flexible regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein will be monitored throughout the simulation.
Part 3: Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method will be used to calculate the binding free energy of the protein-ligand complexes from the MD simulation trajectories, providing a more accurate estimation of binding affinity than docking scores alone.[7][10]
Predicted Performance and Comparative Insights
Based on the computational workflow described, the following table provides a template for summarizing the predicted performance of this compound in comparison to Celecoxib.
| Parameter | This compound (Predicted) | Celecoxib (Predicted/Experimental) |
| Molecular Docking | ||
| Binding Affinity (kcal/mol) | To be determined | ~ -10 to -12 kcal/mol |
| Key Interacting Residues | To be determined | His90, Arg513, Val523, Ser530 |
| Molecular Dynamics | ||
| RMSD (Protein/Ligand) | To be determined | Stable |
| Key Hydrogen Bonds | To be determined | Maintained with key residues |
| Binding Free Energy | ||
| MM/PBSA (kcal/mol) | To be determined | Favorable binding energy |
Conclusion and Future Directions
This guide outlines a robust computational framework to evaluate the potential of this compound as a novel COX-2 inhibitor. By leveraging molecular docking, molecular dynamics simulations, and binding free energy calculations, a comprehensive understanding of its interaction with the target enzyme can be achieved. The comparative analysis against Celecoxib and other pyrazole-based inhibitors will provide crucial insights into its potential efficacy and selectivity.
The findings from this computational study will serve as a strong foundation for guiding the synthesis and subsequent in vitro and in vivo experimental validation of this compound as a promising anti-inflammatory or anticancer agent.
References
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (Source: PubMed Central)
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (Source: ACS Omega)
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (Source: PubMed)
- Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (Source: PubMed)
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (Source: ACS Omega)
- Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (Source: Springer)
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (Source: PubMed)
- Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calcul
- Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
- Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking.
- Hacking Cancer's Survival Code. (Source: Northwestern Magazine)
- Molecular insights in repurposing selective COX-2 inhibitor celecoxib against matrix metalloproteinases in potentiating delayed wound healing: a molecular docking and MMPB/SA based analysis of molecular dynamic simul
- Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (Source: MDPI)
- Protocol for MD simul
- The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. (Source: PubMed Central)
- Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2. (Source: Research journals)
- (PDF) Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti-Inflammatory Target COX-2.
- Identification of potential human COX-2 inhibitors using computational modeling and molecular dynamics simulations | Request PDF.
- Some examples of commercially available pyrazole derivatives as NSAIDs.
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A Comparative Guide to the Synthetic Validation of Pyrazolylphenols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrazolylphenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial agents. The validation of a synthetic route to these valuable molecules is paramount, ensuring reproducibility, scalability, and purity of the final compounds. This guide provides an in-depth comparison of two robust synthetic strategies for pyrazolylphenols, offering detailed experimental protocols, supporting data, and an analysis of the underlying chemical principles to aid researchers in making informed decisions for their specific applications.
Introduction: The Strategic Importance of Pyrazolylphenol Synthesis
The biological activity of pyrazolylphenol derivatives is intrinsically linked to their precise chemical structure. Therefore, the choice of synthetic methodology is a critical first step in any research and development program. An ideal synthetic route should be high-yielding, regioselective, and utilize readily available starting materials under practical and scalable conditions. This guide will dissect two prevalent and effective methods: the classical two-step synthesis via chalcone intermediates and a more modern, efficiency-focused one-pot multicomponent approach.
Methodology 1: The Classical Two-Step Synthesis via Chalcone Cyclization
This well-established route is valued for its reliability and the commercial availability of its precursors. The synthesis proceeds in two distinct, sequential steps: a Claisen-Schmidt condensation to form a chalcone, followed by a cyclocondensation reaction with a hydrazine derivative.
Causality Behind Experimental Choices
The initial Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and a substituted benzaldehyde. The choice of a strong base, such as sodium hydroxide, is crucial to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile necessary for addition to the aldehyde's carbonyl group. The subsequent dehydration is typically acid-catalyzed or occurs spontaneously to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).
The second step, the cyclization with hydrazine, is a classic example of pyrazole formation.[1] Hydrazine hydrate is a common and cost-effective nitrogen source. The reaction is typically conducted in a protic solvent like ethanol or acetic acid, which facilitates the proton transfers necessary for the condensation and subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2] The use of glacial acetic acid can also serve as a catalyst for this transformation.[2]
Experimental Workflow: A Self-Validating System
The two-step nature of this synthesis allows for the isolation and purification of the intermediate chalcone. This provides a critical validation point; full characterization of the chalcone ensures that the correct building block is carried forward, minimizing the risk of side products in the final cyclization step.
Caption: Workflow for the classical two-step synthesis of pyrazolylphenols.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (a Chalcone Intermediate)
-
In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).
-
Slowly add a 40% aqueous solution of sodium hydroxide (5 mL) to the stirred mixture at room temperature.
-
Continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water (100 mL) and acidify with dilute HCl until the pH is approximately 5-6.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)phenol
-
To a solution of the chalcone (2.24 g, 10 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol).[2]
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice (100 g).
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Methodology 2: One-Pot Multicomponent Synthesis
Driven by the principles of green chemistry and process efficiency, one-pot multicomponent reactions (MCRs) have emerged as powerful alternatives for the synthesis of complex molecules like pyrazolylphenols.[3][4] These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the isolation of intermediates and reducing solvent waste and reaction time.[3]
Causality Behind Experimental Choices
A common MCR strategy for pyrazolylphenols involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and a hydrazine derivative.[5] The reaction often proceeds through a series of interconnected equilibria. An initial Knoevenagel condensation between the aldehyde and the β-ketoester is often the first step, catalyzed by a base.[6][7] This is followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and dehydration. The choice of catalyst is critical; mild bases like L-proline or even heterogeneous catalysts can be employed to promote the reaction cascade efficiently and with high selectivity.[8] Some MCRs have been developed to proceed under catalyst-free conditions or with the assistance of green technologies like microwave irradiation.[4][9]
Experimental Workflow: A Self-Validating System
The self-validating nature of an MCR lies in its convergence. The successful formation of the final, often crystalline, product from a mixture of simple starting materials is a strong indicator of the intended reaction pathway. The purity and characterization of the final product serve as the primary validation points.
Caption: Workflow for a one-pot multicomponent synthesis of pyrazolylphenols.
Detailed Experimental Protocol
One-Pot Synthesis of 5-methyl-1-phenyl-4-(phenyl)-1H-pyrazol-3-ol
-
In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), and ethanol (20 mL).
-
Add L-proline (0.115 g, 1 mmol, 10 mol%) as a catalyst.
-
Reflux the reaction mixture for 3-5 hours, with progress monitored by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol and dry under vacuum to obtain the pure pyrazolylphenol derivative.
Performance Comparison and Validation Data
The ultimate validation of a synthetic route lies in its performance and the unambiguous characterization of its product. Below is a comparative summary of the two methodologies, along with typical validation data for a representative pyrazolylphenol.
| Parameter | Classical Two-Step Synthesis | One-Pot Multicomponent Synthesis |
| Overall Yield | Generally good to excellent (60-85%) | Often higher (75-95%) due to fewer steps |
| Reaction Time | Longer (10-14 hours total) | Shorter (3-5 hours) |
| Atom Economy | Lower due to intermediate isolation | Higher, aligning with green chemistry principles |
| Process Simplicity | More complex; requires intermediate purification | Simpler; single operation |
| Scalability | Readily scalable, with defined intermediate QC | Can be more challenging to optimize for scale-up |
| Validation Points | Intermediate and final product characterization | Primarily final product characterization |
Representative Validation Data: 2-(5-phenyl-1H-pyrazol-3-yl)phenol
| Analysis | Expected Result |
| Melting Point | Sharp, defined melting point (e.g., 185-187 °C) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.01 (s, 1H, pyrazole-NH), 9.85 (s, 1H, Ar-OH), 7.85-7.30 (m, 9H, Ar-H), 6.95 (s, 1H, pyrazole-CH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160.1, 155.8, 145.2, 131.0, 129.5, 128.8, 128.4, 126.0, 119.8, 116.5, 114.2, 98.5 |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated for C₁₅H₁₂N₂O: 237.0977; Found: 237.0975 |
| FT-IR (KBr, cm⁻¹) | ν: 3400-3200 (br, O-H, N-H), 3050 (Ar C-H), 1600, 1580, 1500 (C=C, C=N) |
Conclusion and Recommendations
Both the classical two-step synthesis and the one-pot multicomponent reaction are valid and robust routes for the synthesis of pyrazolylphenols.
-
The classical two-step method is highly recommended for foundational research where absolute certainty of intermediate structures is required and when optimizing individual reaction steps is beneficial. Its stepwise nature provides rigorous validation points, making it a trustworthy, albeit more time-consuming, approach.
-
The one-pot multicomponent synthesis is the superior choice for library synthesis, lead optimization, and process development where efficiency, speed, and green chemistry metrics are prioritized.[10] Its elegance and high atom economy make it a modern and attractive strategy for the rapid generation of pyrazolylphenol analogs.
Ultimately, the selection of the synthetic route should be guided by the specific goals of the research project, balancing the need for intermediate validation with the demand for efficiency and sustainability.
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The Pyrazole Scaffold: A Privileged Framework for Elucidating Structure-Activity Relationships in Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1][2][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives across key therapeutic areas, offering a comparative framework, supporting experimental data, and detailed protocols to empower researchers in the rational design of novel therapeutics.
The Enduring Appeal of the Pyrazole Moiety
The pyrazole ring is more than just a molecular scaffold; it's a dynamic pharmacophore. Its ability to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, coupled with its metabolic stability, makes it an ideal building block for crafting potent and selective modulators of biological targets.[5][6][7] From the anti-inflammatory blockbuster Celecoxib to pioneering kinase inhibitors like Crizotinib and the anti-obesity agent Rimonabant, the pyrazole core has consistently demonstrated its therapeutic potential.[1][4][7][8][9] Understanding the nuanced interplay between substituent patterns on the pyrazole ring and the resulting biological activity is paramount for successful drug discovery campaigns.
A Comparative Analysis of Pyrazole Derivatives in Key Therapeutic Areas
This guide will dissect the SAR of pyrazole derivatives in three major therapeutic domains: oncology (with a focus on kinase inhibition), inflammation, and infectious diseases. We will explore how subtle modifications to the pyrazole core can dramatically influence potency, selectivity, and pharmacokinetic properties.
Pyrazole Derivatives as Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole scaffold has proven to be a highly effective framework for designing potent and selective kinase inhibitors.[7][10][11][12]
A pivotal interaction for many pyrazole-based kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The pyrazole ring, with its strategically placed nitrogen atoms, is adept at forming these critical interactions.
Key SAR Insights for Pyrazole-Based Kinase Inhibitors:
-
N1-Substitution: The substituent at the N1 position often dictates selectivity and can be tailored to exploit specific sub-pockets within the kinase active site. Large, hydrophobic groups at N1 can enhance potency by accessing hydrophobic regions.
-
C3-Substitution: The C3 position is frequently functionalized with groups that can act as hydrogen bond donors or acceptors, further anchoring the inhibitor to the hinge region. Amine-containing substituents are common at this position.[10]
-
C4-Substitution: Modifications at the C4 position can influence the overall conformation of the molecule and impact selectivity. Bulky groups at C4 can be used to sterically preclude binding to off-target kinases.
-
C5-Substitution: The C5 position is often a point for introducing diversity and modulating physicochemical properties such as solubility and metabolic stability.
Comparative Data for Pyrazole-Based Kinase Inhibitors:
| Compound | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| Crizotinib | ALK, c-Met | 24 (ALK), 8 (c-Met) | N1-substituted with a 2,6-dichloro-3-fluorophenyl group; C3-amino functionality. | [7] |
| Ruxolitinib | JAK1, JAK2 | ~3 (JAK1/2) | Fused pyrazole ring system (pyrrolo[2,3-d]pyrimidine); C3-linked cyclopentyl group. | [7] |
| Erdafitinib | FGFR | 1.2-2.5 | N1-substituted with a 2,6-difluorophenyl group; C3-linked pyrazolo[1,5-a]pyrimidine core. | [11] |
| Compound 10 | Bcr-Abl | 14.2 | Diarylamide moiety; trifluoromethyl group enhances potency. | [11] |
Experimental Workflow for Screening Pyrazole-Based Kinase Inhibitors:
Caption: A representative workflow for the discovery and evaluation of pyrazole-based kinase inhibitors.
Pyrazole Derivatives as Anti-Inflammatory Agents
The discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, firmly established the utility of the pyrazole scaffold in the development of anti-inflammatory drugs.[8] The SAR of these derivatives often revolves around mimicking the binding of the natural substrate, arachidonic acid, to the COX active site.
Key SAR Insights for Pyrazole-Based COX-2 Inhibitors:
-
1,5-Diaryl Substitution: The presence of two aryl groups at the 1- and 5-positions of the pyrazole ring is a common feature of many COX-2 inhibitors. One of these aryl groups often bears a sulfonamide or a similar acidic moiety that is crucial for selective binding to the COX-2 isozyme.[8]
-
C3-Substitution: The C3 position can be varied to modulate potency and physicochemical properties. Small alkyl groups, such as a trifluoromethyl group in Celecoxib, are often well-tolerated.
-
C4-Substitution: This position is typically unsubstituted in many potent COX-2 inhibitors.
Comparative Data for Pyrazole-Based Anti-Inflammatory Agents:
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Key Structural Features | Reference |
| Celecoxib | COX-2 | 0.04 | >300 | 1,5-diarylpyrazole with a p-sulfonamidophenyl group at N1. | [8] |
| Compound 4a | COX-2 | 0.67 | 8.41 | Pyrazole-hydrazone derivative. | [13] |
| Compound 4b | COX-2 | 0.58 | 10.55 | Pyrazole-hydrazone derivative. | [13] |
| Compound 125a | COX-2 | - | 8.22 | - | [14] |
| Compound 125b | COX-2 | - | 9.31 | - | [14] |
Experimental Protocol for In Vitro COX Inhibition Assay:
A widely used method for determining the COX inhibitory activity of pyrazole derivatives is the in vitro human whole blood assay.
-
Blood Collection: Collect fresh human venous blood into heparinized tubes.
-
Compound Incubation: Aliquot the blood into tubes and add the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations. Include a vehicle control (DMSO alone) and a positive control (e.g., Celecoxib).
-
COX-1 Stimulation: To measure COX-1 activity, incubate the blood samples for 1 hour at 37°C without any additional stimulus. This allows for the constitutive production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2.
-
COX-2 Stimulation: To measure COX-2 activity, add lipopolysaccharide (LPS) to a separate set of blood samples and incubate for 24 hours at 37°C. LPS induces the expression of COX-2, leading to the production of prostaglandin E2 (PGE2).
-
Plasma Separation: After incubation, centrifuge the blood samples to separate the plasma.
-
Eicosanoid Measurement: Measure the concentrations of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the plasma using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
IC50 Calculation: Plot the percentage inhibition of TXB2 and PGE2 production against the concentration of the test compound. Calculate the IC50 values (the concentration of compound that causes 50% inhibition) for both COX-1 and COX-2.
Pyrazole Derivatives as Antimicrobial Agents
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[15][16][17][18][19]
Key SAR Insights for Pyrazole-Based Antimicrobial Agents:
-
Lipophilicity and Membrane Permeation: The overall lipophilicity of the pyrazole derivative plays a crucial role in its ability to penetrate the bacterial cell wall and membrane.
-
Substitution Patterns: The nature and position of substituents on the pyrazole ring can influence the spectrum of activity. For instance, electron-withdrawing groups have been shown to enhance activity in some series.[16]
-
Hybrid Molecules: Combining the pyrazole scaffold with other known antimicrobial pharmacophores (e.g., coumarins, thiazoles) can lead to synergistic effects and broader activity.[17][19]
Comparative Data for Pyrazole-Based Antimicrobial Agents:
| Compound | Target Organism(s) | MIC (µg/mL) | Key Structural Features | Reference |
| Compound 6g | Staphylococcus aureus, Escherichia coli, Candida albicans | 1-2 | 1,3-diaryl pyrazole with an aminoguanidine moiety. | [15] |
| Compound 6l | Staphylococcus aureus, Escherichia coli, Candida albicans | 1-2 | 1,3-diaryl pyrazole with an aminoguanidine moiety. | [15] |
| Compound 7l | Staphylococcus aureus, Escherichia coli, Candida albicans | 1-2 | 1,3-diaryl pyrazole with a furan-2-carbohydrazide moiety. | [15] |
| Compound 56 | Vancomycin- and linezolid-resistant MRSA | 0.5 | Phenyl thiazole replaced with a pyrazole ring. | [17] |
| Compound 5f | Bacteria and Fungi | - | Isocoumarin tethered carbothioamide linked pyrazole with an electron-withdrawing -NO2 group. | [16] |
General Synthetic Scheme for 1,3,5-Trisubstituted Pyrazoles:
A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Caption: Knorr pyrazole synthesis: a common route to 1,3,5-trisubstituted pyrazoles.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data accumulated over the years provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, so too will our ability to tailor pyrazole-based molecules to specific biological targets. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the development of the next generation of pyrazole-containing drugs. This guide serves as a starting point for researchers and scientists, providing a comparative framework and practical insights to navigate the exciting landscape of pyrazole-focused drug discovery.
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Adv. 2025;15(1):1-1. Available from: [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int J Mol Sci. 2022;23(23):14834. Available from: [Link]
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Antibacterial pyrazoles: tackling resistant bacteria. RSC Med Chem. 2022;13(1):24-41. Available from: [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. 2025;30(1):1. Available from: [Link]
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Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Mini Rev Med Chem. 2015;15(10):841-51. Available from: [Link]
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis
For the dedicated researcher, scientist, and drug development professional, the pyrazole scaffold represents a cornerstone of modern medicinal chemistry and materials science. Its prevalence in blockbuster drugs such as Celecoxib (a selective COX-2 inhibitor) and various agrochemicals underscores the critical need for efficient and versatile synthetic methodologies.[1] This guide provides an in-depth comparative analysis of the most prominent methods for pyrazole synthesis. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each reaction, providing a rationale for experimental choices and offering detailed, field-proven protocols.
The Enduring Legacy of the Knorr Synthesis and its Modern Refinements
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most straightforward and widely utilized methods for constructing the pyrazole ring.[2][3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or sometimes neutral conditions.
Mechanism and the Regioselectivity Challenge
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products. The outcome is often dictated by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably pH and solvent. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of certain pyrazoles.[4]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: Classic Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol details a conventional approach for the synthesis of a 1,3,5-trisubstituted pyrazole using a β-diketone and a substituted hydrazine.
-
Materials:
-
1,3-Diketone (e.g., acetylacetone, 1.0 equiv)
-
Substituted hydrazine (e.g., phenylhydrazine, 1.0 equiv)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in ethanol.
-
Add the substituted hydrazine (1.0 equiv) to the solution. Note: This addition can be exothermic.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture under reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the crude product by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.
-
Protocol 2: Microwave-Assisted Knorr Synthesis
Microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating by drastically reducing reaction times and often increasing yields.
-
Materials:
-
Aryl hydrazine (1.0 equiv)
-
β-Ketoester (e.g., ethyl acetoacetate, 1.5 equiv)
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe vessel, combine the aryl hydrazine (1.0 equiv) and β-ketoester (1.5 equiv).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
The resulting solid can be triturated with a solvent like ethyl acetate and collected by suction filtration to afford the product.
-
Building from Alkenes: Synthesis from α,β-Unsaturated Carbonyls
Another versatile route to pyrazoles utilizes α,β-unsaturated aldehydes and ketones, such as chalcones, as starting materials.[5] This method typically involves a two-step process: the initial formation of a pyrazoline intermediate followed by an oxidation step to furnish the aromatic pyrazole.
Mechanism and Experimental Considerations
The reaction commences with the Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazoline. The choice of hydrazine (unsubstituted or substituted) and the subsequent oxidation method are key experimental variables. Various oxidizing agents can be employed, including iodine, potassium permanganate, or even air under specific conditions.
Caption: General workflow for pyrazole synthesis from chalcones.
Experimental Protocol: Synthesis of a 1,3,5-Triarylpyrazole from a Chalcone
-
Materials:
-
Chalcone (1.0 equiv)
-
Phenylhydrazine (1.0 equiv)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the chalcone (1.0 equiv) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0 equiv) dropwise to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture at reflux (approximately 80°C) for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and air dry.
-
The crude product can be purified by recrystallization from ethanol. This procedure often yields the pyrazole directly due to aerial oxidation during workup, though a separate oxidation step may be required in some cases.
-
The Precision of [3+2] Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective method for the synthesis of pyrazoles.[1] A common approach involves the reaction of a nitrile imine (the 1,3-dipole), generated in situ from a hydrazonoyl halide, with an alkyne or an alkyne equivalent.
Mechanism and Regiocontrol
The concerted [3+2] cycloaddition mechanism generally leads to a high degree of regioselectivity, which is a significant advantage over the Knorr synthesis with unsymmetrical substrates. The electronics of the substituents on both the nitrile imine and the dipolarophile play a crucial role in directing the orientation of the addition.
Caption: Schematic of pyrazole synthesis via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of a Tetrasubstituted Pyrazole via 1,3-Dipolar Cycloaddition
-
Materials:
-
Hydrazonoyl chloride (1.0 equiv)
-
Alkyne (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Dry chloroform or dichloromethane
-
-
Procedure:
-
In a dry flask, dissolve the hydrazonoyl chloride (1.0 equiv) and the alkyne (1.0 equiv) in dry chloroform.
-
Add triethylamine (1.1 equiv) to the solution. The triethylamine acts as a base to generate the nitrile imine in situ.
-
Stir the reaction mixture at room temperature for 7-10 hours, monitoring the disappearance of the starting materials by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure tetrasubstituted pyrazole.
-
The Efficiency of Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.
One-Pot Assembly of the Pyrazole Core
Several MCRs have been developed for the synthesis of highly substituted pyrazoles. A common strategy involves the in situ formation of one of the key intermediates, such as an α,β-unsaturated ketone, which then undergoes a subsequent cyclization with a hydrazine.
Experimental Protocol: A Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole
This protocol exemplifies a one-pot, four-component reaction to construct a fused pyrazole system.
-
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
β-Ketoester (e.g., ethyl acetoacetate, 1.0 equiv)
-
Hydrazine hydrate (1.0 equiv)
-
Sodium gluconate (catalyst)
-
-
Procedure:
-
In a reaction vessel, mix the aromatic aldehyde, malononitrile, β-ketoester, and hydrazine hydrate.
-
Add a catalytic amount of sodium gluconate.
-
Heat the mixture under solvent-free conditions, for example, in a microwave reactor at 120°C for 15 minutes.
-
After cooling, the crude product can often be purified by recrystallization from ethanol.
-
Comparative Analysis of Pyrazole Synthesis Methods
The choice of a synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table provides a comparative overview of the discussed methods.
| Method | Key Reactants | General Reaction Conditions | Typical Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, often at elevated temperatures or room temperature. | 70-95%[2] | Readily available starting materials, straightforward procedure. | Lack of regioselectivity with unsymmetrical dicarbonyls. |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Often a two-step process: pyrazoline formation followed by oxidation. | 66-88%[1] | Wide availability of α,β-unsaturated carbonyls (chalcones). | Requires an additional oxidation step, which can add complexity. |
| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne/Alkyne Surrogate | Base-mediated, typically at room temperature. | 72-89%[1] | High regioselectivity, mild reaction conditions. | Requires synthesis of hydrazonoyl halides; alkynes can be expensive. |
| Multicomponent Reactions | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Often catalyzed and can be performed under solvent-free or microwave conditions. | 92-99% | High efficiency, atom economy, and product complexity in one step. | Optimization can be complex; scope may be limited to specific combinations. |
Conclusion
References
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- Synthesis and Evalution of Pyrazole Deriv
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- National Institutes of Health. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PubMed Central.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- American Chemical Society. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers
For researchers and professionals in drug development, the precise identification of molecular structure is paramount. Pyrazole and its substituted isomers represent a class of heterocyclic compounds of immense interest due to their prevalence in pharmaceuticals and agrochemicals.[1] However, the subtle differences between isomers, such as 3-methyl-1H-pyrazole and 4-methyl-1H-pyrazole, can present a significant analytical challenge. This guide provides an in-depth comparison of pyrazole isomers using fundamental spectroscopic techniques, offering field-proven insights into how spectral data can be leveraged for unambiguous structural elucidation.
The core of this challenge lies in the potential for tautomerism in N-unsubstituted pyrazoles, where a proton can move between the two nitrogen atoms. This dynamic process can complicate spectral interpretation, particularly in NMR spectroscopy.[2]
The Spectroscopic Toolkit: A Multi-faceted Approach
No single technique provides a complete picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for a confident structural assignment. Each method probes different aspects of molecular structure, and together, they provide a self-validating system for isomer differentiation.
Key Pyrazole Isomers Under Comparison:
-
1H-Pyrazole (Parent Compound)
-
3-Methyl-1H-pyrazole
-
4-Methyl-1H-pyrazole
These three compounds provide a clear basis for demonstrating the powerful diagnostic capabilities of modern spectroscopy.
Caption: Structures of the pyrazole isomers discussed.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is arguably the most powerful tool for distinguishing pyrazole isomers. The chemical shift (δ) of each proton provides a sensitive readout of its local electronic environment, while spin-spin coupling patterns reveal connectivity.
Causality Behind Chemical Shift Differences: The electron density around a proton dictates its resonance frequency. Electron-withdrawing groups (like the nitrogen atoms) "deshield" nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like a methyl group) "shield" protons, shifting them upfield. The position of the methyl substituent in the isomers creates unique electronic environments, leading to distinct and predictable ¹H NMR spectra.
In N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms can lead to time-averaged signals, simplifying the spectrum. For instance, in 1H-pyrazole itself, the protons at positions 3 and 5 become chemically equivalent due to this tautomerization.[3]
Comparative ¹H NMR Data (in CDCl₃)
| Compound | H3/H5 Protons (δ, ppm) | H4 Proton (δ, ppm) | Methyl Protons (δ, ppm) | Key Coupling |
| 1H-Pyrazole | ~7.6 (s, 2H) | ~6.3 (s, 1H) | N/A | Small coupling between H3/5 and H4 |
| 3-Methyl-1H-pyrazole | ~7.5 (d, 1H, H5) | ~6.1 (d, 1H, H4) | ~2.3 (s, 3H) | ³J(H4,H5) ≈ 2-3 Hz |
| 4-Methyl-1H-pyrazole | ~7.5 (s, 2H, H3/H5) | N/A | ~2.1 (s, 3H) | None for ring protons |
Data is illustrative and sourced from typical values found in resources like ChemicalBook.[4][5]
Key Differentiators in ¹H NMR:
-
Symmetry: 4-Methyl-1H-pyrazole is C₂ᵥ-symmetric on the NMR timescale, resulting in a single, sharp signal for the equivalent H3 and H5 protons. In contrast, 3-methyl-1H-pyrazole is asymmetric, giving distinct signals for H4 and H5.
-
Signal Multiplicity: The H4 and H5 protons in 3-methyl-1H-pyrazole appear as doublets due to their coupling, while the ring protons in the other two isomers appear as singlets (or narrow triplets/multiplets depending on resolution and coupling constants).
-
Methyl Chemical Shift: The position of the methyl group influences its chemical shift, though this is a less reliable differentiator than the ring proton patterns.
Caption: A typical workflow for spectroscopic isomer differentiation.
¹³C NMR Spectroscopy: A Carbon Skeleton View
Carbon NMR complements proton NMR by providing information about the carbon framework of the molecule. The principles are similar: the chemical shift of each carbon is highly sensitive to its electronic environment.
Causality and Predictive Power: The positions of nitrogen atoms and methyl groups have predictable effects on the ¹³C chemical shifts. Carbons directly attached to nitrogen (C3 and C5) are significantly deshielded and appear downfield. The substituent effects are generally additive and can be used to predict spectra for more complex isomers.[6] For N-unsubstituted pyrazoles, the rapid tautomerism that averages the H3/H5 signals in ¹H NMR can also lead to broadening or averaging of the C3 and C5 signals in ¹³C NMR, an issue that can sometimes be resolved by acquiring spectra at lower temperatures.[2][7]
Comparative ¹³C NMR Data (in CDCl₃)
| Compound | C3/C5 (δ, ppm) | C4 (δ, ppm) | Methyl Carbon (δ, ppm) |
| 1H-Pyrazole | ~135 | ~105 | N/A |
| 3-Methyl-1H-pyrazole | C3: ~145, C5: ~135 | ~106 | ~13 |
| 4-Methyl-1H-pyrazole | ~138 | ~113 | ~10 |
Note: These are approximate values. The exact chemical shifts can vary with solvent and concentration.[8]
Key Differentiators in ¹³C NMR:
-
Number of Signals: 1H-Pyrazole and 4-methyl-1H-pyrazole each show only two signals for the ring carbons due to symmetry. 3-Methyl-1H-pyrazole, being unsymmetrical, displays three distinct ring carbon signals.
-
Substituent Effects: In 4-methyl-1H-pyrazole, the methyl group is attached to C4, causing a downfield shift of the C4 signal compared to the parent pyrazole. In 3-methyl-1H-pyrazole, the methyl group is on C3, leading to a significant downfield shift for C3.
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[9] It is particularly useful for identifying functional groups and probing hydrogen bonding.
The N-H Stretch: A Telltale Sign: For N-unsubstituted pyrazoles, the most diagnostic feature is the N-H stretching vibration. In the solid state or concentrated solutions, extensive intermolecular hydrogen bonding (N-H···N) causes this peak to become very broad and shifted to a lower frequency, often appearing as a wide absorption in the 2600-3200 cm⁻¹ range.[10] This is a characteristic feature of pyrazoles capable of forming hydrogen-bonded chains or aggregates.[10][11]
Comparative IR Data (cm⁻¹)
| Compound | N-H Stretch (H-bonded) | C-H Stretch (Aromatic) | Ring Vibrations (C=N, C=C) |
| 1H-Pyrazole | ~2600-3200 (very broad) | ~3100-3180 | ~1400-1560 |
| 3-Methyl-1H-pyrazole | ~2600-3200 (very broad) | ~3100-3180 | ~1400-1580 |
| 4-Methyl-1H-pyrazole | ~2600-3200 (very broad) | ~3100-3180 | ~1400-1570 |
Data compiled from various sources including NIST and research articles.[10][12]
Key Differentiators in IR: While the broad N-H stretch is common to all three, subtle differences in the fingerprint region (below 1600 cm⁻¹) arise from the different substitution patterns affecting the ring's vibrational modes. However, distinguishing these isomers solely by IR is challenging. Its primary role here is to confirm the presence of the N-H group and the pyrazole ring system.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization.
Molecular Ion Peak (M⁺): All three isomers (1H-pyrazole, 3-methyl-1H-pyrazole, and 4-methyl-1H-pyrazole) will show a molecular ion peak corresponding to their chemical formula. 1H-Pyrazole has a molecular weight of approximately 68.08 g/mol [12], while the methyl-substituted isomers both have a molecular weight of approximately 82.10 g/mol . This immediately allows differentiation of the parent compound from its methylated derivatives.
Fragmentation Patterns: The power of MS in isomer differentiation lies in the fragmentation pattern. When the molecular ion breaks apart, it forms characteristic fragment ions. The stability of these fragments dictates the pattern, which serves as a molecular fingerprint.[13] The position of the methyl group influences which bonds are most likely to break.[14]
Potential Fragmentation Pathways: A common fragmentation pathway for pyrazoles involves the loss of HCN or N₂. For methylpyrazoles, a prominent fragmentation is often the loss of a hydrogen radical to form a stable aromatic pyrazolium cation, followed by further fragmentation.
Caption: A simplified fragmentation pathway for methylpyrazole isomers.
Key Differentiators in MS: While both 3-methyl and 4-methyl pyrazole have the same molecular weight, the relative abundances of their fragment ions can differ. For example, the initial loss of a methyl radical versus ring fragmentation pathways may have different probabilities depending on the isomer, leading to mass spectra that are distinguishable upon careful comparison. A detailed analysis of fragmentation mechanisms is often required for definitive assignment.[14][15]
Experimental Protocols
1. NMR Sample Preparation and Acquisition (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is dry, as water can exchange with the N-H proton, causing its signal to broaden or disappear.[7]
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~200 ppm) and a longer relaxation delay (2-5 seconds) are necessary. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid pyrazole sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The differentiation of pyrazole isomers is a classic analytical problem that is readily solved by a systematic, multi-technique spectroscopic approach. ¹H NMR spectroscopy stands out as the most definitive single technique , offering clear distinctions based on symmetry and spin-spin coupling patterns. ¹³C NMR provides crucial complementary data on the carbon skeleton, reinforcing the assignments made from the proton spectrum. While IR spectroscopy is excellent for confirming the presence of the pyrazole N-H functionality, it offers limited discriminatory power between these specific isomers. Finally, mass spectrometry confirms the molecular weight and provides a unique fragmentation fingerprint that can be used for final verification. By integrating the data from these core techniques, researchers can achieve unambiguous and confident characterization of pyrazole isomers, a critical step in the fields of chemical synthesis and drug development.
References
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
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¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]
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NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... ResearchGate. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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The first example of a cine-substitution in a series of 1,3-dinitropyrazoles. ProQuest. [Link]
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and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]
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Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
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Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]
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Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]
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Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
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Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. [Link]
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1H NMR of pyrazole. Reddit. [Link]
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FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]
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1H-Pyrazole. NIST WebBook. [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]
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Interpreting Infrared Spectra. Specac Ltd. [Link]
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13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
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A Researcher's Guide to Purity Assessment of Synthesized 2-(1-methyl-1H-pyrazol-5-yl)phenol
In the realm of drug discovery and materials science, the unequivocal determination of a synthesized compound's purity is a foundational pillar of reliable research. For a molecule as promising as 2-(1-methyl-1H-pyrazol-5-yl)phenol, with its potential applications stemming from its unique pyrazole-phenolic structure, ensuring its purity is paramount to understanding its biological activity and physical properties.[1][2][3] This guide provides an in-depth comparison of analytical techniques to rigorously assess the purity of this synthesized compound, moving beyond mere procedural steps to explain the "why" behind each experimental choice.
The synthesis of this compound, like many multi-step organic syntheses, can result in a mixture of the desired product, unreacted starting materials, and various side-products.[1][4] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a comprehensive purity profile.
The Initial Litmus Test: Melting Point Determination
A classic yet highly informative technique, melting point analysis serves as a rapid and cost-effective preliminary assessment of purity. Pure crystalline substances exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5–1°C.[5] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[5][6][7]
Causality in Experimental Choice: The simplicity of this method allows for a quick qualitative judgment. A broad melting range is a clear indicator of impurities, signaling the need for further purification before proceeding to more resource-intensive analyses.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small, finely ground sample of the synthesized this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be either a heated liquid bath or a metal block, in close proximity to a calibrated thermometer.[8]
-
Heating and Observation: The sample is heated at a controlled rate.[9] It is standard practice to first perform a rapid determination to find an approximate melting point, followed by a slower, more precise measurement.[7]
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Data Interpretation: A sharp melting range, consistent with literature values for the pure compound, provides initial evidence of high purity. A broad and depressed range indicates the presence of impurities.
Chromatographic Techniques: Separating the Components
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying each component in a mixture. For phenolic compounds like this compound, reversed-phase HPLC with UV-Vis detection is a standard and effective method.[10][11]
Causality in Experimental Choice: HPLC offers high resolution and sensitivity, allowing for the detection of even trace impurities that may not significantly affect the melting point. It provides quantitative data on the percentage of the main compound and any impurities present.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: A standard solution of the synthesized compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.[12]
-
Mobile Phase: A gradient mobile phase is typically used, consisting of an aqueous solution with a weak acid (e.g., 1% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[10][12]
-
Chromatographic Conditions:
-
Column: A C18 core-shell column is often employed for efficient separation of phenolic compounds.[13][14]
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[12]
-
Injection Volume: A small volume, such as 5 µL, is injected.[12]
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at multiple wavelengths (e.g., 278 nm for phenolic compounds).[12]
-
-
Data Analysis: The retention time of the major peak is compared to that of a pure reference standard. The area of each peak in the chromatogram is used to calculate the relative percentage of each component, thus determining the purity.
Data Interpretation: A single, sharp peak at the expected retention time indicates high purity. The presence of additional peaks signifies impurities, and their peak areas can be used to quantify their levels.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure and are indispensable for confirming the identity of the synthesized compound and detecting any structurally related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for the structural elucidation of organic molecules.[8] For pyrazole derivatives, NMR is crucial for confirming the substitution pattern on the pyrazole ring.[8][15]
Causality in Experimental Choice: NMR provides a detailed fingerprint of the molecule. Impurities, even those with similar chromatographic behavior, will likely have distinct NMR signals, allowing for their identification and quantification through integration of the peaks.
dot
Caption: Workflow for NMR-based purity assessment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[16]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing and Analysis: The spectra are processed (Fourier transform, phasing, and baseline correction), and the chemical shifts, coupling constants, and integrals of the signals are analyzed.
Data Interpretation: The obtained chemical shifts and coupling patterns should match the expected values for this compound. The presence of unexpected signals indicates impurities. The integral ratios of the signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.[17][18]
Causality in Experimental Choice: MS is highly sensitive and can detect impurities with different molecular weights. It serves as a crucial confirmation of the molecular formula of the synthesized product.
dot
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is ionized, typically using electron impact.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Data Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern should be consistent with the structure of the molecule.
Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Melting Point | Disruption of crystal lattice by impurities lowers and broadens the melting range.[5][6] | Qualitative purity assessment. | Rapid, inexpensive, simple.[9][19] | Not quantitative, insensitive to amorphous impurities or impurities with similar melting points. |
| HPLC | Differential partitioning of components between a stationary and mobile phase.[10] | Quantitative purity, detection and quantification of impurities. | High resolution, high sensitivity, quantitative.[13][14] | Requires reference standards for absolute quantification, can be time-consuming. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[8] | Detailed structural information, confirmation of identity, detection and quantification of impurities. | Provides unambiguous structural information, highly quantitative.[15][16] | Lower sensitivity than MS, can be expensive. |
| Mass Spectrometry | Separation of ions based on their mass-to-charge ratio.[17][18] | Molecular weight confirmation, structural information from fragmentation. | High sensitivity, provides molecular weight information.[20] | May not distinguish between isomers, fragmentation can be complex. |
Conclusion: A Holistic Approach to Purity Validation
The assessment of purity for a synthesized compound like this compound is not a single measurement but a comprehensive evaluation employing orthogonal analytical techniques. A sharp melting point provides initial confidence, which is then substantiated by a single, sharp peak in the HPLC chromatogram. Finally, NMR and mass spectrometry confirm the molecular structure and the absence of significant impurities. By integrating the data from these complementary methods, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and reproducibility of their subsequent scientific investigations.
References
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Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 688-694. Retrieved from [Link]
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SSERC. Melting point determination. Retrieved from [Link]
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Al-Azab, F. M., et al. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles: Synthesis, Properties and Applications. Retrieved from [Link]
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RSC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Retrieved from [Link]
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Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 58(10), 97-111. Retrieved from [Link]
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El-Emary, T. I. (2008). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 22(15), 2387-2394. Retrieved from [Link]
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Molecules. (2016). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH. Retrieved from [Link]
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MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]
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National Institute of Standards and Technology. 1H-Pyrazole - the NIST WebBook. Retrieved from [Link]
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Semantic Scholar. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
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Bridging the In Silico-In Vitro Gap: A Comparative Guide to Cross-Validating Experimental and Computational Data for Pyrazole Scaffolds
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a cornerstone, integral to a multitude of therapeutic agents.[1][2][3] The journey from a conceptual molecule to a viable drug candidate is a rigorous one, demanding a synergistic interplay between computational prediction and empirical validation.[4][5] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the critical process of cross-validating computational models with experimental data for pyrazole derivatives. By fostering a self-validating system, we can enhance the predictive power of in silico tools and accelerate the drug discovery pipeline.
The Rationale for Rigorous Cross-Validation
Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, offer a rapid, cost-effective avenue for screening vast chemical libraries and prioritizing candidates.[4][6][7] However, these models are built on assumptions and simplifications of complex biological systems. Experimental data, from spectroscopic analysis to cellular assays, provides the ground truth necessary to confirm, refine, or even refute computational hypotheses.[8] The iterative cycle of prediction and validation is not merely a confirmatory step; it is a dynamic process that enriches our understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of pyrazole-based compounds.[1][9]
Phase 1: Foundational Characterization - The Experimental Bedrock
Before any meaningful computational modeling can occur, a thorough experimental characterization of the synthesized pyrazole derivative is non-negotiable. This foundational data serves as the primary reference for both structural and functional validation.
Structural Elucidation: A Multi-Technique Approach
The unambiguous determination of the pyrazole's chemical structure is the first pillar of validation. A combination of spectroscopic and crystallographic techniques is essential.
Table 1: Key Experimental Techniques for Structural Characterization of Pyrazoles
| Technique | Objective | Key Parameters & Expected Results for a Hypothetical Pyrazole |
| ¹H & ¹³C NMR Spectroscopy | Elucidate the carbon-hydrogen framework and connectivity. | Chemical shifts (δ), coupling constants (J), and multiplicity patterns confirming proton and carbon environments specific to the pyrazole ring and its substituents.[10][11] |
| Infrared (IR) Spectroscopy | Identify functional groups present in the molecule. | Characteristic absorption bands for N-H, C=N, C=C, and substituent-specific stretches and bends.[12][13] |
| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. | A molecular ion peak (M+) corresponding to the calculated molecular weight, along with fragment ions that corroborate the proposed structure.[10] |
| Single-Crystal X-ray Crystallography | Determine the precise three-dimensional atomic arrangement in the solid state. | Provides definitive bond lengths, bond angles, and intermolecular interactions, which are crucial for validating computational geometries.[1][3][14] |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation of a novel pyrazole derivative.[10]
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized pyrazole compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[10]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Parameters (¹H NMR on a 400 MHz spectrometer):
-
Pulse Sequence: Standard single-pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
-
Trustworthiness Check: The integration of proton signals should correspond to the number of protons in the proposed structure. The observed chemical shifts and coupling constants must be consistent with established values for pyrazole scaffolds and the electronic effects of the substituents.[11][15]
Functional Characterization: Assessing Biological Activity
For drug discovery applications, determining the biological activity of the pyrazole compound is paramount. This is typically achieved through in vitro assays.
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole compound against a specific cancer cell line, providing a quantitative measure of its cytotoxic potential.[4]
-
Methodology:
-
Cell Culture: Maintain the target cancer cell line (e.g., A549 - human lung carcinoma) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[14]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the pyrazole compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Replace the existing medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
Trustworthiness Check: The assay should yield a dose-dependent response curve. The results should be reproducible across multiple independent experiments.
Phase 2: The Computational Counterpart - In Silico Prediction
With a solid foundation of experimental data, computational models can be developed and validated. The goal is to build predictive models that can accurately forecast the properties and activities of new, unsynthesized pyrazole derivatives.
Structural & Energetic Predictions: Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules.[16][17]
Computational Workflow: DFT Geometry Optimization and Property Calculation
-
Objective: To calculate the optimized 3D geometry, electronic properties (e.g., HOMO-LUMO energy gap), and theoretical spectroscopic data for a pyrazole derivative.[18][19]
-
Methodology:
-
Structure Preparation: Build the 3D structure of the pyrazole molecule using a molecular editor.
-
Calculation Setup:
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.[18]
-
Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides theoretical vibrational frequencies for comparison with experimental IR spectra.[18]
-
Property Calculation: Calculate other properties of interest, such as NMR chemical shifts (using the GIAO method), molecular orbitals (HOMO, LUMO), and the molecular electrostatic potential (MEP).[16][19]
-
-
Trustworthiness Check: The chosen level of theory (functional/basis set) should be validated against experimental data for known compounds where possible. The absence of imaginary frequencies confirms a stable structure.
Biological Activity Prediction: QSAR and Molecular Docking
These methods aim to predict the biological activity of compounds, either by correlating molecular descriptors with activity (QSAR) or by simulating the binding interaction with a biological target (docking).[6][7]
Computational Workflow: Molecular Docking
-
Objective: To predict the binding mode and affinity of a pyrazole derivative to a specific protein target.[7][21]
-
Methodology:
-
Target Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[22] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a low-energy 3D conformation of the pyrazole ligand. Assign charges and define rotatable bonds.
-
Binding Site Definition: Identify the active site of the protein, typically based on the location of a co-crystallized ligand or from literature data.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding poses of the ligand within the protein's active site.[7][21] The software will score the different poses based on a scoring function that estimates the binding affinity.
-
Pose Analysis: Analyze the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[7]
-
-
Trustworthiness Check: The docking protocol should be validated by redocking the native ligand into the active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the crystallographic pose.
Phase 3: The Convergence - Cross-Validation Workflow
The true power of this integrated approach lies in the systematic comparison and correlation of experimental and computational data.
Structural Data Correlation
A direct comparison between experimental and DFT-calculated data provides the first level of validation.
Table 2: Comparative Analysis of Structural Data
| Parameter | Experimental Data Source | Computational Prediction Source | Correlation Metric |
| Bond Lengths/Angles | X-ray Crystallography | DFT Optimized Geometry | Root-Mean-Square Deviation (RMSD) |
| Vibrational Frequencies | IR Spectroscopy | DFT Frequency Calculation | Direct comparison of wavenumbers (cm⁻¹), often with a scaling factor applied to DFT results.[19] |
| Chemical Shifts | ¹H & ¹³C NMR | DFT (GIAO Method) | Linear regression (R²) between experimental and calculated shifts.[23] |
A strong correlation (e.g., R² > 0.95 for NMR shifts) builds confidence in the chosen level of theory and its ability to accurately represent the molecular structure.[23] Discrepancies may suggest that the computational model needs refinement (e.g., inclusion of solvent effects) or indicate interesting electronic or steric effects in the molecule.[24]
Functional Data Correlation
The ultimate goal for many drug discovery projects is to predict biological activity. Correlating experimental bioactivity with computational predictions is a critical validation step.
Table 3: Comparative Analysis of Functional Data
| Experimental Metric | Computational Metric | Correlation Goal |
| IC₅₀ / pIC₅₀ | Molecular Docking: Binding Energy / Docking Score | A statistically significant correlation where lower binding energies (more favorable) correspond to lower IC₅₀ values (higher potency).[25] |
| IC₅₀ / pIC₅₀ | QSAR: Predicted pIC₅₀ | A predictive QSAR model where the predicted pIC₅₀ values for a test set of compounds show a high correlation (high R² and Q²) with their experimental values.[6][26] |
If a strong correlation is established, the computational model can be reliably used to screen new virtual compounds and prioritize them for synthesis, creating a more efficient discovery cycle.[6][27] A lack of correlation necessitates a re-evaluation of the computational approach—the chosen protein conformation might be incorrect, the scoring function may be inappropriate, or the mechanism of action might not be captured by the model.[28][29]
Conclusion: An Integrated and Indispensable Strategy
The cross-validation of experimental and computational data is not a mere academic exercise but a fundamental component of modern, rational drug design. For pyrazole derivatives, this integrated approach allows for a deeper understanding of their chemical nature and biological activity. By establishing a robust, self-validating workflow, research organizations can mitigate the risks of late-stage failures, reduce costs, and ultimately accelerate the delivery of novel therapeutics to the clinic. The principles of expertise, trustworthiness, and authoritative grounding are embedded in this cyclical process of prediction, testing, and refinement.[5][8]
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Safety Operating Guide
Comprehensive Disposal Protocol: 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol
The causality behind this protocol is the principle of assuming the hazards of the most concerning structural moiety. Phenol is a highly regulated and toxic compound, and its derivatives must be handled with commensurate caution.[1][2] The pyrazole group can also contribute to toxicity and irritation.[3][4] Consequently, 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol must be treated as a hazardous waste stream, irrespective of concentration, unless formally determined otherwise by analytical testing.
Hazard Identification Summary
The risk profile is extrapolated from analogous compounds. The primary hazards are anticipated to be acute oral toxicity, severe skin and eye irritation/corrosion, and potential for organ damage and environmental toxicity.[3][5]
| Hazard Classification | Anticipated GHS Hazard Statement | Rationale / Source Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3][5][6] | Based on pyrazole derivatives. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[2] | Inherited from the phenol moiety, which is highly corrosive. |
| Serious Eye Damage | H318: Causes serious eye damage.[2] | A direct consequence of the corrosive nature of phenols. |
| Genetic Defects | H341: Suspected of causing genetic defects.[2] | A serious long-term hazard associated with phenol. |
| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure.[2] | A known risk for phenol, affecting the nervous system, kidneys, and liver. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | Phenols pose a significant threat to aquatic ecosystems. |
Core Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste contaminated with this compound. Adherence to this workflow is critical for maintaining a safe and compliant laboratory environment.
Caption: Decision workflow for segregating this compound waste.
Standard Operating Procedure (SOP) for Disposal
This SOP provides a step-by-step methodology for the safe handling and disposal of this compound. These procedures must be performed in a designated area, typically within a certified chemical fume hood.[7]
3.1. Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile or neoprene double gloves. Inspect for integrity before use.[8]
-
Eye Protection: Chemical safety goggles and a full-face shield.[2]
-
Lab Coat: A chemically resistant lab coat.
-
Respiratory Protection: If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator is required.[9]
3.2. Waste Segregation
Proper segregation at the point of generation is the most critical step to ensure safe disposal and regulatory compliance.
-
DO NOT dispose of this chemical down the drain.[1][7] It is toxic to aquatic life.
-
DO NOT mix with other non-phenolic or non-halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10]
-
Keep solid and liquid waste streams separate.[11]
3.3. Disposal of Liquid Waste (Bulk & Rinsate)
This category includes stock solutions, reaction mixtures, and the initial rinses of emptied containers.
-
Select Container: Obtain a designated hazardous waste container made of chemically compatible material (e.g., glass or polyethylene) with a screw-top lid. The container must be in good condition and leak-proof.[11]
-
Labeling: Affix a completed hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "Waste this compound"
-
All components and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Corrosive").
-
-
Collection: Carefully transfer liquid waste into the labeled container, using a funnel if necessary.
-
Container Rinsing: For emptied containers of the pure compound or its solutions, the first one to three rinses with a suitable solvent must be collected as hazardous waste and added to the liquid waste container.[10]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[7][10] Store the container in a designated satellite accumulation area with secondary containment.
3.4. Disposal of Contaminated Solid Waste
This includes items such as gloves, pipette tips, centrifuge tubes, and absorbent paper.
-
Grossly Contaminated Items: Any items saturated with the compound should be treated as hazardous waste.
-
Sharps: All contaminated sharps (e.g., needles, glass pipettes) must be placed directly into a dedicated, puncture-proof sharps container labeled for chemically contaminated sharps.[12]
-
Non-Sharps:
3.5. Final Disposal
The ultimate disposal method for phenolic waste is high-temperature incineration conducted at a licensed and approved waste disposal facility.[11][13]
-
Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.[3][7]
Emergency Procedures
Spill Cleanup
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Control: Eliminate all ignition sources.[1]
-
Containment: For small spills, use an absorbent material like sand or vermiculite.[1][13] DO NOT use combustible materials like paper towels for large spills.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14] All cleanup materials must be disposed of as hazardous waste.[9]
-
Decontamination: Clean the spill area thoroughly.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes and remove all contaminated clothing. Seek immediate medical attention.[1] Some protocols for phenol exposure recommend wiping the area with polyethylene glycol (PEG) if available.[15]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
This guide provides a robust framework for managing waste from this compound. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
-
Chemos. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). How can I dispose phenol? Retrieved from [Link]
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Capot Chemical. (n.d.). MSDS of 1-Methyl-1H-pyrazol-5-ol. Retrieved from [Link]
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University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]
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- 2. chemos.de [chemos.de]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. fishersci.ca [fishersci.ca]
- 9. ashp.org [ashp.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. researchgate.net [researchgate.net]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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- 15. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
